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tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Documentation Hub

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  • Product: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
  • CAS: 1234710-02-1

Core Science & Biosynthesis

Foundational

Technical Guide: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

The following technical guide details the chemical profile, synthesis, and application of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate , a critical sp³-rich building block in modern medicinal chemistry. CAS Num...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate , a critical sp³-rich building block in modern medicinal chemistry.

CAS Number: 1234710-02-1 Formula: C₁₁H₁₇N₃O₂ Molecular Weight: 223.27 g/mol [1][2][3]

Executive Summary & Compound Identity

In the landscape of "Escape from Flatland" (increasing Fsp³ fraction in drug candidates), tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate serves as a high-value scaffold.[3] It functions as a constrained, bioisosteric replacement for meta-substituted aromatic rings or piperidines, offering improved metabolic stability and vector positioning for fragment-based drug discovery (FBDD).[3]

Chemical Profile Table
PropertySpecification
IUPAC Name tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
CAS Number 1234710-02-1
MDL Number MFCD17926163
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) Imidazole N3: ~7.1 (Basic); Carbamate: Non-ionizable
LogP (Calc) ~1.2 (Lipophilic enough for cell permeability, polar enough for oral bioavailability)
Storage 2–8°C, Hygroscopic (Store under inert atmosphere)

Synthetic Methodology

The synthesis of CAS 1234710-02-1 is most robustly achieved via the Debus-Radziszewski Imidazole Synthesis utilizing the aldehyde precursor tert-butyl 3-formylazetidine-1-carboxylate.[3] This route is preferred over cross-coupling (e.g., Negishi) for scale-up due to lower reagent costs and avoidance of unstable organometallics.[3]

Core Synthetic Route: Aldehyde Condensation

Precursor: tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5).[3][4]

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 1-Boc-3-formylazetidine (1.0 eq) in Methanol (10 mL/g).

    • Prepare a solution of Glyoxal (40% w/w aq., 1.1 eq).

    • Prepare Ammonium Hydroxide (28% NH₃ aq., 4.0 eq).

  • Reaction Initiation:

    • Cool the aldehyde/methanol solution to 0°C.

    • Add the Glyoxal solution dropwise over 10 minutes.[3]

    • Add the Ammonium Hydroxide solution dropwise (Exothermic reaction; maintain T < 10°C).

  • Cyclization:

    • Allow the mixture to warm to Room Temperature (25°C).

    • Stir for 12–16 hours. Monitoring by LC-MS should show disappearance of the aldehyde (M+H 186) and formation of the imidazole product (M+H 224).[3]

  • Workup & Purification:

    • Concentrate the methanol under reduced pressure.[3][4]

    • Dilute residue with Ethyl Acetate and wash with Brine (x2).[3]

    • Dry organic phase over Na₂SO₄, filter, and concentrate.[3][4][5]

    • Purification: Flash Column Chromatography (DCM:MeOH 95:5 to 90:10).[3] The imidazole nitrogen makes the compound streak on silica; adding 1% NH₄OH to the eluent improves peak shape.[3]

  • Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): Characteristic imidazole singlets at ~δ 6.9–7.1 ppm (2H).[3] Azetidine protons appear as multiplets at ~δ 3.8–4.2 ppm.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow from the alcohol precursor (often the commercial starting point) to the final imidazole scaffold.[3]

SynthesisRoute Start 1-Boc-3-(hydroxymethyl) azetidine (CAS 142253-56-3) Aldehyde 1-Boc-3-formyl azetidine (CAS 177947-96-5) Start->Aldehyde Oxidation Target TARGET 1-Boc-3-(imidazol-2-yl) azetidine (CAS 1234710-02-1) Aldehyde->Target Cyclization Swern Oxidation (Swern or IBX) Cycliz Glyoxal + NH4OH (Debus-Radziszewski)

Caption: Synthetic pathway from the commercially available alcohol to the target imidazole via the aldehyde intermediate.

Applications in Drug Discovery

This compound is a "Scaffold Hop" utility player.[3] It is primarily used to introduce the Azetidine-Imidazole motif, which possesses unique geometric and electronic properties compared to traditional aromatic rings.[3]

Bioisosterism & Fsp³[3]
  • Vector Alignment: The angle between the N-Boc (or N-linked drug pharmacophore) and the Imidazole C2 is approx 180° in the trans conformation, mimicking a para-substituted phenyl ring but with a significantly shorter vector length.[3]

  • Solubility: The basic imidazole nitrogen (pKa ~7) provides a solubility handle in acidic media (stomach), while the sp³ azetidine ring disrupts planarity, reducing crystal lattice energy and improving thermodynamic solubility.[3]

Therapeutic Areas[3]
  • JAK Inhibitors: Analogs of Baricitinib (which uses an azetidine-pyrazole) often explore the imidazole variant to modulate H-bond donor/acceptor patterns in the ATP binding pocket.[3]

  • Epigenetics: Used in the synthesis of lysine demethylase (KDM) inhibitors where the imidazole coordinates to the active site metal (Fe²⁺) or interacts with key catalytic residues.[3]

SAR Logic Diagram

Understanding where this molecule fits in Structure-Activity Relationship (SAR) studies:

SAR_Logic Core CAS 1234710-02-1 (Azetidine-Imidazole) Phenyl Phenyl Analog (Flat, Low Solubility) Core->Phenyl Improves Solubility (sp3 character) Piperidine Piperidine Analog (Flexible, High MW) Core->Piperidine Reduces MW & Lipophilicity Pyrazole Pyrazole Analog (Baricitinib Scaffold) Core->Pyrazole Modulates H-Bond Donor/Acceptor Kinase Kinase Inhibitors (JAK1/2, TYK2) Core->Kinase Epigen Epigenetic Modulators (LSD1, KDM) Core->Epigen

Caption: SAR positioning of the azetidine-imidazole scaffold against common structural motifs.

Handling & Safety

While specific toxicological data for this intermediate is limited, standard laboratory safety protocols for alkyl-imidazoles and Boc-protected amines apply.[3]

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

  • Stability: The Boc group is acid-labile.[3] Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended.[3] The imidazole ring is stable to oxidation but can react with strong alkylating agents at the N3 position.[3]

  • Storage: Keep cold (2-8°C) and dry. The azetidine ring has ring strain; while generally stable, prolonged exposure to heat (>100°C) should be avoided to prevent ring-opening polymerization.[3]

References

  • National Institutes of Health (NIH). (2019).[3] Green and facile synthesis of industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central.[3] Retrieved January 28, 2026, from [Link]

  • PubChem. (2025).[3] tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Compound Summary. Retrieved January 28, 2026, from [Link][3]

Sources

Exploratory

Technical Monograph: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Executive Summary & Molecular Identity Compound: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate CAS Registry Number: 1234710-02-1 Primary Application: Pharmacophore scaffold for Fragment-Based Drug Discovery (FBD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

Compound: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate CAS Registry Number: 1234710-02-1 Primary Application: Pharmacophore scaffold for Fragment-Based Drug Discovery (FBDD) and Kinase/GPCR ligand design.

This guide serves as a definitive technical reference for the physicochemical characterization and application of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate. In modern medicinal chemistry, this molecule represents a strategic "sp³-rich" bioisostere, replacing planar aromatic linkers with the rigid, non-planar azetidine ring to improve solubility and metabolic stability while maintaining a critical imidazole binding motif.[1]

Molecular Weight & Stoichiometry

Accurate molecular weight determination is the cornerstone of stoichiometric precision in synthesis and identity confirmation in analytics.

PropertyValueContext for Application
Average Molecular Weight 223.27 g/mol Use for weighing and molarity calculations in synthesis.
Monoisotopic Mass 223.1324 Da Use for Mass Spectrometry (HRMS) identification ([M+H]⁺ = 224.14).
Molecular Formula C₁₁H₁₇N₃O₂Basis for elemental analysis and isotopic distribution prediction.
Heavy Atom Count 16Relevant for Ligand Efficiency (LE) calculations.
ClogP (Predicted) ~1.2 - 1.5Indicates moderate lipophilicity; ideal for CNS penetration optimization.

Critical Note on Salt Forms: The molecular weight listed (223.27) refers to the free base . If purchasing or synthesizing a salt form (e.g., Hydrochloride or Trifluoroacetate), you must adjust the MW for stoichiometry.

  • Example: Monohydrochloride salt ≈ 223.27 + 36.46 = 259.73 g/mol .

Structural Validation & Analytical Protocols

Trustworthiness in chemical biology relies on "Orthogonal Validation"—using two distinct physical principles to confirm identity. For this molecule, we utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for mass validation and Nuclear Magnetic Resonance (NMR) for structural connectivity.

Analytical Workflow: Mass Spectrometry (LC-MS)

The presence of the tert-butyl carbamate (Boc) group and the basic imidazole ring creates a specific fragmentation pattern in electrospray ionization (ESI).

Protocol: Identity Confirmation via LC-MS
  • Objective: Confirm MW (223.27) and purity >95%.

  • Instrument: Agilent 1290 Infinity II / 6120 Quadrupole LC/MS (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).

    • B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Mechanistic Interpretation of Spectra:

  • Parent Ion: You will observe the protonated molecular ion [M+H]⁺ at m/z 224.1 .

  • In-Source Fragmentation:

    • [M+H - tBu]⁺: Loss of the tert-butyl group (-56 Da) results in a peak at m/z 168.1 .

    • [M+H - Boc]⁺: Complete loss of the Boc group (-100 Da) results in a peak at m/z 124.1 (the free amine core).

    • Note: High fragmentation voltage will favor the m/z 124.1 species due to the lability of the Boc group under acidic conditions.

Visualization: Analytical Logic Flow

The following diagram illustrates the decision matrix for validating the molecular weight and purity of the scaffold prior to usage in library synthesis.

AnalyticalWorkflow Sample Crude/Vendor Sample (Target MW: 223.27) LCMS LC-MS Analysis (ESI+ Mode) Sample->LCMS Peak_224 Peak observed at m/z 224.1 [M+H]+? LCMS->Peak_224 Fragment_Check Check Fragments: m/z 168 (-tBu) m/z 124 (-Boc) Peak_224->Fragment_Check Yes Reject Reject/Repurify Peak_224->Reject No (Wrong MW) Purity_Check UV Purity (254 nm) > 95%? Fragment_Check->Purity_Check Pattern Matches NMR_Validation 1H NMR Validation (Confirm Regioisomer) Purity_Check->NMR_Validation Yes Purity_Check->Reject No (<95%) Release Release for Synthesis NMR_Validation->Release

Figure 1: Analytical decision matrix for validating tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate.

Strategic Application in Drug Design

This molecule is not merely a reagent; it is a bioisostere . In the context of the "Escape from Flatland" initiative in medicinal chemistry, replacing a phenyl ring or a piperidine with an azetidine ring (MW 223.27) offers distinct advantages.[1][2][3]

The "Molecular Weight Efficiency" Argument

In Fragment-Based Drug Discovery (FBDD), keeping the molecular weight of the starting scaffold low (<300 Da) is critical to allow room for further elaboration without violating Lipinski's Rule of 5.

  • Ligand Efficiency (LE): The azetidine core minimizes atom count while orienting the imidazole vector correctly.

  • Vector Control: The 3-substituted azetidine provides a specific exit vector (approx 180° relative to the nitrogen), distinct from the 1,4-piperidine geometry.

Synthesis & Deprotection Logic

The Boc group accounts for ~45% of the molecular weight (100 Da of 223.27). It serves as a temporary mask for the secondary amine.

Deprotection Protocol (TFA Method):

  • Dissolve 100 mg (0.45 mmol) of the scaffold in 2 mL DCM.

  • Add 0.5 mL Trifluoroacetic Acid (TFA) at 0°C.

  • Stir at RT for 1 hour.

  • Result: The MW drops from 223.27 to 123.15 (free base azetidine-imidazole).

  • Caution: The imidazole is also basic; the product will be a bis-TFA salt unless neutralized.

SynthesisLogic Start Boc-Scaffold (MW 223.27) Deprotect Acidic Deprotection (TFA or HCl) Start->Deprotect - Boc (-100 Da) Intermediate Free Amine Salt (MW ~123 + Salt) Deprotect->Intermediate Coupling Diversification (Amide Coupling/SnAr) Intermediate->Coupling + R-Group Final Drug Candidate (MW < 500) Coupling->Final

Figure 2: Workflow for utilizing the scaffold in library synthesis, highlighting MW changes.

References

  • Bioisosterism in Medicinal Chemistry: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for azetidine use).
  • Azetidine Scaffolds: ResearchGate. Examples of azetidine-based bioisosteres. Retrieved from [Link]

  • Molecular Weight Calculation Standards: WebQC. Molar Mass Calculator for C11H17N3O2. Retrieved from [Link]

Sources

Foundational

Technical Monograph: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Executive Summary Compound Name: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate CAS Registry Number: 1234710-02-1 Molecular Formula: C₁₁H₁₇N₃O₂ Molecular Weight: 223.27 g/mol This guide details the structural pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Name: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate CAS Registry Number: 1234710-02-1 Molecular Formula: C₁₁H₁₇N₃O₂ Molecular Weight: 223.27 g/mol

This guide details the structural properties, synthetic pathways, and medicinal chemistry applications of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate . As a conformationally restricted scaffold, this molecule serves as a critical building block for introducing the imidazole moiety—a privileged structure in histamine receptor ligands (H3/H4) and kinase inhibitors—while maintaining precise vector orientation via the azetidine ring.

Structural Analysis & Pharmacophore Logic

Conformational Restriction

The azetidine ring acts as a rigid spacer, reducing the entropic penalty of binding compared to flexible alkyl chains. In this specific isomer, the imidazole is attached at its C2 position to the C3 position of the azetidine.

  • Vector Alignment: The sp³ character of the azetidine C3 creates a "pucker" angle (~25–30°), projecting the imidazole ring out of the plane of the azetidine nitrogen. This is distinct from piperidine or pyrrolidine analogs, offering a unique vector for pi-stacking interactions in protein active sites.

  • Basicity Modulation: The imidazole ring (pKa ~7.0) serves as a hydrogen bond donor/acceptor at physiological pH. The N-Boc group masks the azetidine nitrogen, allowing selective functionalization of the imidazole or subsequent deprotection/derivatization of the azetidine amine.

Tautomerism

The C2-substituted imidazole exists as a tautomeric equilibrium between the 1H and 3H forms. In the absence of substitution on the imidazole nitrogens, these forms are degenerate but become distinct upon binding to a receptor or further alkylation.

Synthesis Protocols

The synthesis of the C2-linked imidazole-azetidine scaffold is more challenging than the N-linked (imidazol-1-yl) congeners. The most robust, self-validating method utilizes the Debus-Radziszewski imidazole synthesis starting from the azetidine aldehyde.

Pathway Visualization (DOT)

Synthesispathway Start N-Boc-3-hydroxyazetidine (Starting Material) Aldehyde N-Boc-3-formylazetidine (Unstable Intermediate) Start->Aldehyde Oxidation (IBX or Swern) Product tert-butyl 3-(1H-imidazol-2-yl) azetidine-1-carboxylate Aldehyde->Product Debus-Radziszewski (MeOH, 0°C to RT) Glyoxal Glyoxal (40% aq) + NH3 Glyoxal->Product Cyclization Reagent

Figure 1: Synthetic route via Debus-Radziszewski cyclization.[1]

Detailed Experimental Protocol

Step 1: Preparation of tert-butyl 3-formylazetidine-1-carboxylate Note: The aldehyde is prone to racemization and hydration; prepare fresh.

  • Reagents : tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq), IBX (2-Iodoxybenzoic acid, 1.5 eq), Ethyl Acetate (EtOAc).

  • Procedure : Suspend IBX in EtOAc and add the alcohol. Reflux vigorously for 3–4 hours.

  • Workup : Cool to 0°C. Filter off the white solid (iodosobenzoic acid byproduct). Concentrate the filtrate under reduced pressure.

  • Validation : ¹H NMR (CDCl₃) should show a diagnostic aldehyde doublet/singlet at ~9.8 ppm.

Step 2: Imidazole Formation (Debus-Radziszewski)

  • Reagents : Freshly prepared aldehyde (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq), Ammonium Hydroxide (28% NH₃, 4.0 eq), Methanol (MeOH).

  • Procedure :

    • Dissolve the aldehyde in MeOH (0.1 M) and cool to 0°C.

    • Add the Glyoxal solution dropwise.[2]

    • Add the Ammonium Hydroxide solution slowly (exothermic).

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup : Concentrate the methanol. Dilute with brine and extract with EtOAc (3x). Dry over Na₂SO₄.[1][3][4]

  • Purification : Flash chromatography (DCM:MeOH 95:5).

  • Yield : Typically 40–60% over two steps.

Analytical Characterization

To ensure the identity of CAS 1234710-02-1, compare experimental data against these expected values.

Nuclear Magnetic Resonance (NMR)
NucleusSolventShift (δ ppm)MultiplicityAssignment
¹H DMSO-d₆11.80br sImidazole NH
6.95s (2H)Imidazole C4/C5-H
4.10tAzetidine C2/C4-H (cis)
3.90tAzetidine C2/C4-H (trans)
3.80mAzetidine C3-H
1.39s (9H)Boc t-Butyl
¹³C DMSO-d₆155.8C=OCarbamate Carbon
146.5CqImidazole C2
121.5CHImidazole C4/C5
78.5Cqt-Butyl Quaternary C
53.2CH₂Azetidine C2/C4
32.5CHAzetidine C3
28.3CH₃Boc Methyls
Mass Spectrometry
  • Ionization : ESI+

  • Molecular Ion : [M+H]⁺ = 224.14

  • Fragmentation : Loss of t-butyl group (-56 Da) typically yields a peak at m/z 168.

Applications in Drug Discovery

Histamine H4 Receptor Antagonism

The H4 receptor is a key target for inflammatory conditions (pruritus, asthma). The 2-substituted imidazole motif mimics the endogenous histamine imidazole but with altered basicity and steric profile.

Mechanism of Action Logic:

  • Binding : The imidazole nitrogen (unprotonated N3) acts as a Hydrogen Bond Acceptor (HBA) to residues like Asp94 in the GPCR transmembrane domain.

  • Linker : The azetidine ring provides a rigid distance constraint (approx 3.5 Å) between the basic imidazole and the "tail" region (attached to the azetidine N after Boc removal), which often engages in hydrophobic interactions.

Pathway Diagram: H4 Receptor Signaling Blockade

H4Signaling Ligand Azetidine-Imidazole Ligand (Antagonist) H4R Histamine H4 Receptor (GPCR) Ligand->H4R Occupies Orthosteric Site Gi Gαi/o Protein H4R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Inhibition Blocked cAMP cAMP Levels AC->cAMP Normalizes Chemotaxis Eosinophil/Mast Cell Chemotaxis cAMP->Chemotaxis Reduces Inflammation

Figure 2: Mechanism of H4 receptor antagonism by azetidine-imidazole ligands.

References

  • ChemicalBook . tert-butyl 3-formylazetidine-1-carboxylate synthesis. Retrieved from .

  • National Institutes of Health (NIH) . Azetidines of pharmacological interest. Arch Pharm (Weinheim). 2021.[5] Retrieved from .

  • American Chemical Society (ACS) . 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists. J. Med. Chem. Retrieved from .

  • ChemScene . Product Data: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS 1234710-02-1). Retrieved from .

  • Beilstein Journal of Organic Chemistry . Synthesis of imidazol-1-yl-acetic acid hydrochloride. (For context on imidazole synthesis methods). Retrieved from [Beilstein J. Org.[2] Chem]([Link]2]

Sources

Exploratory

tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate chemical properties

Strategic Scaffold for Fragment-Based Drug Discovery (FBDD) [1] Executive Summary In the landscape of modern medicinal chemistry, tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) represents a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Fragment-Based Drug Discovery (FBDD) [1]

Executive Summary

In the landscape of modern medicinal chemistry, tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) represents a high-value "spiro-like" building block.[1] It combines a strained, saturated azetidine ring—known for lowering lipophilicity (LogD) and improving metabolic stability—with an imidazole moiety, a privileged pharmacophore capable of hydrogen bonding and metal coordination.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, synthetic pathways, and reactivity. It is designed to support researchers in utilizing this scaffold to engineer novel bioisosteres for piperidine- and pyrrolidine-based drugs, particularly in H3/H4 histamine receptor modulation and kinase inhibition.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The core utility of this compound lies in its ability to present the imidazole headgroup in a defined vector while maintaining a low molecular weight and high fraction of sp3 carbons (


).
Table 1: Core Chemical Data
PropertySpecification
IUPAC Name tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
CAS Number 1234710-02-1
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol
SMILES CC(C)(C)OC(=O)N1CC(C1)C2=NC=CN2
Appearance White to off-white solid (or viscous oil depending on purity)
Predicted pKa (Imidazole) ~7.0 (Conjugate acid)
Predicted LogP ~1.2 (Lipophilicity optimized by azetidine polarity)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Structural Insight

The azetidine ring introduces significant ring strain (~26 kcal/mol) , which influences the conformation of the C3-substituent. Unlike the flexible piperidine, the azetidine core restricts the vector of the imidazole, potentially locking it into a bioactive conformation. The Boc group provides orthogonal protection, allowing selective manipulation of the imidazole nitrogen before amine deprotection.

Synthetic Pathways[1][2][8][10]

The synthesis of 2-substituted imidazoles on saturated heterocycles typically follows the Debus-Radziszewski imidazole synthesis or the modification of amidines.[1] Below is the most robust, scalable route starting from the commercially available 1-Boc-3-formylazetidine.

Pathway Logic[1][2]
  • Precursor Selection: 1-Boc-3-formylazetidine is chosen because the aldehyde oxidation state is directly compatible with cyclization to form the C2-imidazole bond.[1]

  • Cyclization: Condensation with glyoxal and ammonia builds the imidazole ring in a single step.[1]

Synthesis Start 1-Boc-3-hydroxymethyl azetidine Aldehyde 1-Boc-3-formyl azetidine Start->Aldehyde Swern Oxidation (Oxalyl Chloride, DMSO, Et3N) Product tert-butyl 3-(1H-imidazol-2-yl) azetidine-1-carboxylate Aldehyde->Product Glyoxal (40%), NH4OH MeOH, 0°C to RT Caption Figure 1: Synthetic route via Debus-Radziszewski cyclization.

Detailed Experimental Protocol: Debus-Radziszewski Cyclization

Objective: Synthesis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate from 1-Boc-3-formylazetidine.

Reagents:

  • 1-Boc-3-formylazetidine (1.0 equiv)[1]

  • Glyoxal (40% aq.[1] solution, 1.2 equiv)

  • Ammonium hydroxide (28% NH₃, 4.0 equiv)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Boc-3-formylazetidine (e.g., 5.0 g) in Methanol (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add the Glyoxal solution (1.2 equiv) dropwise. Stir for 10 minutes.

  • Cyclization: Add Ammonium hydroxide (4.0 equiv) dropwise. The reaction is exothermic; ensure temperature remains <10°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the formation of the product (M+H = 224.1).[1]

  • Workup: Concentrate the methanol under reduced pressure. Dilute the residue with Ethyl Acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the product as a white solid.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic imidazole singlet (2H) around 6.9-7.1 ppm and the azetidine multiplets.[1]

  • Self-Validation: If the product is dark/tarry, the temperature during ammonia addition was likely too high.[1]

Reactivity & Deprotection Dynamics[1]

Understanding the reactivity profile is crucial for downstream library generation.[1] The compound possesses two nucleophilic nitrogens (imidazole-NH and azetidine-N after deprotection) and one electrophilic site (Boc carbonyl).[1]

Reactivity Map

Reactivity Core Core Scaffold (Boc-Azetidine-Imidazole) Deprotection Acidic Deprotection (TFA or HCl/Dioxane) Core->Deprotection N_Alkylation Imidazole N-Alkylation (R-X, Base) Core->N_Alkylation CH_Activation C-H Arylation (C4/C5) (Pd cat., Ar-I) Core->CH_Activation FreeAmine Free Amine Salt (Ready for coupling) Deprotection->FreeAmine Yields Azetidine Salt N_Substituted N1-Substituted Imidazole (Regioselectivity control required) N_Alkylation->N_Substituted NaH, DMF C_Arylated C4/C5 Aryl Imidazole (Kinase Inhibitor Motifs) CH_Activation->C_Arylated C-H Activation Caption Figure 2: Primary reactivity vectors for library expansion.

Critical Handling Notes
  • Boc Deprotection:

    • Reagent: 4M HCl in Dioxane is preferred over TFA.[1]

    • Reasoning: The imidazole ring is basic.[1][2] TFA salts of imidazoles can be hygroscopic and difficult to handle.[1] HCl salts often precipitate as stable solids.[1]

    • Protocol: Dissolve substrate in minimal dioxane, add 4M HCl/dioxane (5 equiv). Stir 2h. Dilute with Et₂O to precipitate the dihydrochloride salt.[1]

  • Regioselectivity in Alkylation:

    • Alkylation of the imidazole NH (using NaH/R-X) usually occurs at N1. However, tautomerism means N1 and N3 are equivalent in the unsubstituted parent. Once alkylated, the symmetry breaks.[1]

    • Warning: Steric hindrance from the bulky Boc-azetidine group at C2 may influence the regioselectivity of further functionalization at C4 vs C5.[1]

Applications in Drug Discovery[14]

Scaffold Hopping (Bioisosterism)

This compound serves as a rigidified bioisostere for 3-(1H-imidazol-2-yl)piperidine .[1]

  • Benefit: The azetidine ring lowers the lipophilicity (LogP) by ~1 unit compared to piperidine, improving water solubility and reducing metabolic clearance (lower Vd).

  • Therapeutic Area: Histamine H3/H4 receptor antagonists often feature a basic amine linked to an imidazole.[1] The azetidine core constrains the distance between the basic nitrogen and the imidazole, potentially increasing potency/selectivity.

Fragment-Based Design

The low molecular weight (223 Da) makes it an ideal "fragment" starter.[1]

  • Vector: The azetidine nitrogen allows for growth into the "solvent channel" of a protein pocket (via amide coupling or reductive amination).

  • Binding: The imidazole acts as a "hinge binder" in kinase inhibitors or a Zinc-binding group (ZBG) in metalloprotease inhibitors.[1]

References

  • Chemical Identity & CAS

    • tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS 1234710-02-1).[1][3][4] National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 53394873.

  • Synthetic Methodology (Debus-Radziszewski)

    • Shabalin, D. A., & Camp, J. E. (2020).[5] Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964.

  • Azetidine Scaffold Utility

    • Mullard, A. (2016).[1] Azetidines: The new piperidines? Nature Reviews Drug Discovery.[1] (Contextual grounding on azetidine physicochemical properties).

  • Precursor Synthesis (Aldehyde)

    • Synthesis of tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5) via IBX oxidation of the alcohol.[1][6]

Sources

Foundational

Scalable Synthesis of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate: A Technical Guide

Executive Summary The azetidine ring, particularly when substituted at the C3 position, serves as a critical pharmacophore in modern drug discovery, offering a rigidified sp³-rich scaffold that improves metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring, particularly when substituted at the C3 position, serves as a critical pharmacophore in modern drug discovery, offering a rigidified sp³-rich scaffold that improves metabolic stability and solubility compared to larger saturated heterocycles. The specific target, tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate , is a versatile intermediate often utilized in the synthesis of JAK inhibitors (e.g., Baricitinib analogs) and other kinase inhibitors.

This guide details the most robust and scalable synthetic route: the Debus-Radziszewski imidazole synthesis via a key aldehyde intermediate. This pathway is selected for its atom economy, commercial availability of precursors, and avoidance of unstable halo-intermediates common in alternative cyclization strategies.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the Boc-protected azetidine core. We trace the target back to the corresponding aldehyde, which is generated from the commercially available alcohol.

  • Target: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

  • Disconnection: C2(imidazole)-C3(azetidine) bond formation via condensation.

  • Key Intermediate: tert-butyl 3-formylazetidine-1-carboxylate.[1][2][3]

  • Starting Material: tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Retrosynthesis Target Target Molecule (Boc-Azetidine-Imidazole) Aldehyde Key Intermediate (Boc-Azetidine-CHO) Target->Aldehyde Debus-Radziszewski (Glyoxal + NH3) Alcohol Starting Material (Boc-Azetidine-CH2OH) Aldehyde->Alcohol Swern Oxidation

Figure 1: Retrosynthetic strategy prioritizing the aldehyde intermediate.

Core Protocol: The Aldehyde Route

Step 1: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate

Objective: Oxidation of the primary alcohol to the aldehyde without over-oxidation or racemization (if applicable). Method: Swern Oxidation is preferred for lab-scale purity; IBX oxidation is a safer alternative for scale-up.

Reagents:

  • tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • DMSO (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Activation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (5 mL/mmol). Cool to -78°C .

  • DMSO Addition: Add DMSO (3.0 eq) dropwise, maintaining temperature below -70°C. Stir for 15 minutes. Mechanism: Formation of the active alkoxysulfonium ion.

  • Substrate Addition: Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in DCM dropwise. Stir at -78°C for 30 minutes.

  • Elimination: Add TEA (5.0 eq) dropwise. The mixture will turn white/cloudy.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Critical Control Point: The aldehyde is relatively unstable and prone to hydration or polymerization. Store under inert atmosphere at -20°C or use immediately.

Step 2: Formation of the Imidazole Ring

Objective: Condensation of the aldehyde with glyoxal and ammonia to form the 2-substituted imidazole.[4] Method: Debus-Radziszewski Synthesis.

Reagents:

  • tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq)

  • Glyoxal (40% aqueous solution) (1.2 - 1.5 eq)

  • Ammonium hydroxide (28-30% aqueous) (4.0 - 5.0 eq) or Ammonium Acetate (excess)

  • Methanol (MeOH) (10 mL/mmol)

Protocol:

  • Preparation: Dissolve the aldehyde (1.0 eq) in MeOH.

  • Reagent Addition: Cool the solution to 0°C. Add Glyoxal solution (1.2 eq) followed by Ammonium hydroxide (5.0 eq) dropwise.

    • Note: The order of addition can influence yield; adding ammonia slowly to the aldehyde/glyoxal mixture minimizes oligomerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitoring by LC-MS is crucial; the imine intermediate may be visible before cyclization is complete.

  • Workup: Concentrate the methanol under reduced pressure. Dilute the aqueous residue with water and extract with Ethyl Acetate (EtOAc) or DCM/iPrOH (3:1) if solubility is an issue.

  • Purification: Dry organics over Na₂SO₄ and concentrate. Purify via flash column chromatography.

    • Eluent: DCM:MeOH (95:5 to 90:10). The imidazole N-H makes the product polar.

Data Summary Table:

ParameterSpecificationNotes
Step 1 Yield 85 - 95%Quantitative conversion typical with Swern.
Step 2 Yield 60 - 75%Dependent on aldehyde purity.
Appearance White to Off-white SolidCrystalline solid upon purification.
Storage -20°C, DesiccatedHygroscopic; N-H proton is exchangeable.

Alternative Route: The Nitrile Approach

If the aldehyde intermediate proves too unstable for specific scale-up conditions, the nitrile route offers a robust alternative, albeit with more steps.

  • Nitrile Formation: Convert tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the mesylate, then displace with NaCN to form tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate .

    • Note: Direct C3-cyano (without the methylene spacer) requires starting from the ketone or acid.

  • Pinner Reaction/Amidine: Convert the nitrile to the amidine using HCl/MeOH followed by ammonia.

  • Cyclization: React the amidine with an

    
    -haloaldehyde (e.g., 2-bromoacetaldehyde diethyl acetal) to close the imidazole ring.
    

Recommendation: Stick to the Aldehyde route (Section 3) unless the specific substitution pattern demands the methylene spacer provided by the nitrile displacement method.

Mechanistic & Experimental Logic

Why Swern over PCC/Jones?

The azetidine ring is strained (26 kcal/mol). Strong acidic conditions (Jones) or heavy metal residues (PCC) can lead to ring-opening or difficult purification. Swern provides mild, non-acidic conditions at low temperatures, preserving the Boc group and the ring integrity.

The Debus-Radziszewski Mechanism

This reaction proceeds via the formation of a diimine intermediate between glyoxal and ammonia, which then condenses with the aldehyde.

  • Imine Formation: Glyoxal + 2 NH₃

    
     Ethanediimine.
    
  • Condensation: Aldehyde attacks the diimine.

  • Cyclization: Intramolecular nucleophilic attack closes the ring.

  • Aromatization: Loss of water drives the equilibrium to the stable aromatic imidazole.

Mechanism Step1 Aldehyde + Glyoxal Step2 Diimine Intermediate Step1->Step2 + NH3 Step3 Cyclization Step2->Step3 + Aldehyde Step4 Aromatization (-H2O) Step3->Step4

Figure 2: Simplified mechanistic flow of the imidazole ring formation.

References

  • Swern Oxidation Protocol

    • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981 , 1981(03), 165-185. Link

  • Debus-Radziszewski Imidazole Synthesis

    • Ebel, K., et al. "Imidazole and Derivatives." Ullmann's Encyclopedia of Industrial Chemistry, 2012 . Wiley-VCH. Link

  • Azetidine Intermediate Synthesis (Patent)

    • Novartis AG.[5] "Process for making azetidine-3-carboxylic acid." WO2004035538A1. Link

  • General 2-Substituted Imidazole Synthesis

    • Vodyankina, O. V., et al. "The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole."[4] RSC Advances, 2020 , 10, 43621-43630. Link

  • Preparation of tert-butyl 3-formylazetidine-1-carboxylate

    • ChemicalBook. "Synthesis of 177947-96-5." Link

Sources

Exploratory

Technical Guide: Synthesis of 1-Boc-3-(1H-imidazol-2-yl)azetidine

Executive Summary The azetidine ring, particularly when substituted at the 3-position, acts as a critical sp³-rich isostere for phenyl or cyclohexyl rings in modern drug discovery. The target molecule, 1-Boc-3-(1H-imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring, particularly when substituted at the 3-position, acts as a critical sp³-rich isostere for phenyl or cyclohexyl rings in modern drug discovery. The target molecule, 1-Boc-3-(1H-imidazol-2-yl)azetidine , combines the rigid, vector-defining properties of the azetidine core with the hydrogen-bond donor/acceptor versatility of the imidazole ring.

This guide details the synthesis of this scaffold via the Debus-Radziszewski imidazole assembly . Unlike metal-catalyzed cross-couplings (e.g., Negishi), which often require protecting the imidazole nitrogen and handling unstable 2-metallated species, this route builds the imidazole ring de novo from the azetidine aldehyde precursor. This approach is atom-economical and avoids the use of transition metals, minimizing trace metal contamination in downstream biological assays.

Retrosynthetic Analysis

The structural logic for synthesizing this molecule relies on disconnecting the C2-C3 bond between the imidazole and the azetidine.

  • Primary Disconnection: The C2(imidazole)-C3(azetidine) bond.

  • Synthetic Equivalent: A 1,2-dicarbonyl condensation with an aldehyde and ammonia.[1]

  • Key Intermediate: 1-Boc-3-formylazetidine . This aldehyde is chemically sensitive (prone to hydration and polymerization) and is best generated in situ or used immediately after isolation.

Visualization: Retrosynthetic Map

Retrosynthesis Figure 1: Retrosynthetic strategy utilizing the Debus-Radziszewski assembly. target TARGET: 1-Boc-3-(1H-imidazol-2-yl)azetidine disconnection Disconnection: C-C Bond Formation target->disconnection Retrosynthesis precursor_ald Precursor A: 1-Boc-3-formylazetidine disconnection->precursor_ald precursor_gly Precursor B: Glyoxal (40% aq) disconnection->precursor_gly precursor_amm Reagent: Ammonia / NH4OAc disconnection->precursor_amm start_mat Starting Material: 1-Boc-3-(hydroxymethyl)azetidine precursor_ald->start_mat Oxidation (DMP/Swern)

Detailed Synthetic Protocol

The preferred route proceeds in two phases:

  • Oxidation: Conversion of commercially stable 1-Boc-3-(hydroxymethyl)azetidine to the aldehyde.

  • Cyclization: Condensation with glyoxal and ammonium acetate.

Phase 1: Generation of 1-Boc-3-formylazetidine

Note: The aldehyde intermediate is prone to racemization and hydrate formation. Dess-Martin Periodinane (DMP) is recommended over Swern oxidation for ease of handling and milder conditions that preserve the azetidine ring integrity.

Reagents:

  • 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Sodium thiosulfate (sat. aq.) / Sodium bicarbonate (sat. aq.)

Protocol:

  • Dissolve 1-Boc-3-(hydroxymethyl)azetidine in anhydrous DCM (0.2 M concentration) under nitrogen.

  • Cool the solution to 0 °C.

  • Add Dess-Martin Periodinane portion-wise over 10 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (stain with KMnO₄; aldehyde spot will be distinct from alcohol).

  • Quench: Dilute with Et₂O. Pour into a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Extract with DCM, dry over MgSO₄, and concentrate in vacuo at low temperature (<30 °C).

  • Critical Checkpoint: Use the crude aldehyde immediately for Phase 2. Do not store.

Phase 2: Debus-Radziszewski Imidazole Assembly

This multicomponent reaction forms the imidazole ring.[2] Methanol is the solvent of choice to solubilize the polar ammonium salts and glyoxal.

Reagents:

  • Crude 1-Boc-3-formylazetidine (from Phase 1)

  • Glyoxal (40% w/w in water) (1.5 equiv)

  • Ammonium Acetate (NH₄OAc) (4.0 - 5.0 equiv)

  • Methanol (MeOH)

Protocol:

  • Dissolve the crude aldehyde in MeOH (0.15 M).

  • Cool to 0 °C.

  • Add Glyoxal solution (1.5 equiv) followed by Ammonium Acetate (5.0 equiv).

  • Stir at 0 °C for 30 minutes, then allow to warm to RT.

  • Stir at RT for 12–16 hours.

    • Observation: The solution typically turns from colorless to yellow/orange.

  • Work-up: Remove MeOH under reduced pressure. The residue will be a viscous oil/solid mixture.

  • Partition the residue between Ethyl Acetate (EtOAc) and saturated NaHCO₃.

    • Note: The imidazole is basic. Ensure the aqueous layer pH is ~8-9 to keep the imidazole neutral (unprotonated) for extraction into the organic phase.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

Phase 3: Purification & Isolation

Imidazoles are polar and can streak on silica.

  • Method A (Flash Chromatography): Use a gradient of DCM to 10% MeOH/DCM. Add 1% NH₄OH (aq) to the eluent to minimize streaking.

  • Method B (SCX Catch-and-Release): This is the superior method for purity.

    • Dissolve crude in minimal MeOH.

    • Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (elutes non-basic impurities).

    • Elute product with 2M NH₃ in MeOH.

    • Concentrate to yield the pure title compound.

Process Logic & Mechanism

The following diagram illustrates the reaction flow and the critical decision points that ensure high yield and purity.

ReactionWorkflow Figure 2: Synthetic workflow from alcohol precursor to purified imidazole. start Start: Alcohol Precursor ox Oxidation (DMP, DCM, 0°C) start->ox Activation ald Intermediate: Aldehyde ox->ald Unstable Int. cond Condensation (Glyoxal + NH4OAc) ald->cond + Glyoxal/NH3 cycl Cyclization (- H2O) cond->cycl Ring Closure scx Purification (SCX-2 Column) cycl->scx Crude mix final Product: 1-Boc-3-(imidazol-2-yl)azetidine scx->final NH3/MeOH Elution

[4][5]

Mechanistic Insight

The reaction proceeds via the formation of a diimine intermediate between glyoxal and ammonia. The azetidine aldehyde then condenses with this species. The driving force is the aromatization of the imidazole ring.

  • Why Ammonium Acetate? It provides a buffered source of ammonia (NH₃), preventing the pH from becoming too basic, which could degrade the sensitive azetidine ring or cause aldol polymerization of the aldehyde [1].

Data Summary & Characterization

Reagent Stoichiometry Table:

ComponentRoleEquiv.Critical Parameter
1-Boc-3-formylazetidine Limiting Reagent1.0Use immediately; keep cold.
Glyoxal (40% aq) C4-C5 Synthon1.5Excess ensures complete consumption of aldehyde.
Ammonium Acetate Nitrogen Source5.0High excess drives equilibrium forward.
Methanol SolventN/AMust be anhydrous if possible to favor dehydration.

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~11.8 ppm (br s, 1H, Imidazole NH )
      
    • 
       ~6.9 ppm (s, 2H, Imidazole CH  - equivalent due to tautomerism)
      
    • 
       ~4.0-4.2 ppm (m, 4H, Azetidine CH ₂)
      
    • 
       ~3.8 ppm (m, 1H, Azetidine CH -3)
      
    • 
       1.40 ppm (s, 9H, Boc t-Bu )
      
  • MS (ESI): Calculated [M+H]⁺ = 224.13. Found = 224.1.

Safety & Stability

  • Azetidine Strain: The 4-membered ring is strained (~26 kcal/mol). Avoid strong Lewis acids or high temperatures (>80 °C) which may trigger ring-opening polymerization.

  • Ammonia Pressure: If performing the reaction in a sealed vial (to prevent NH₃ loss), ensure the vessel is rated for pressure, although ammonium acetate at RT usually generates low pressure.

  • Glyoxal: Glyoxal is a sensitizer. Handle in a fume hood.

References

  • Debus-Radziszewski Reaction Mechanism

    • Title: A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.[1][6][7][8]

    • Source: International Journal of Pharmaceutical Research and Applications (2021).[2][7]

    • URL:[Link]

  • Azetidine Synthesis & Stability

    • Title: Synthesis of Azetidines (Review).
    • Source: Chemical Reviews (via NIH/PubMed).
    • URL:[Link] (General reference for Azetidine stability parameters).

  • Commercial Reference (Target Molecule)

    • Title: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Product Page.[9]

    • Source: BLD Pharm.

Sources

Foundational

Structural Architecture and Synthetic Utility of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Executive Summary tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) represents a high-value pharmacophore scaffold in modern medicinal chemistry. It serves as a critical "sp³-rich" bioisostere fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) represents a high-value pharmacophore scaffold in modern medicinal chemistry. It serves as a critical "sp³-rich" bioisostere for traditional aromatic or piperidine-based linkers. By coupling the conformational rigidity of the four-membered azetidine ring with the hydrogen-bond donor/acceptor versatility of the imidazole, this molecule allows researchers to fine-tune solubility, metabolic stability, and vector orientation in fragment-based drug discovery (FBDD).

This technical guide deconstructs the molecule’s nomenclature, details a robust self-validating synthetic protocol, and analyzes its application in modulating physicochemical properties in drug candidates.

Nomenclature and Structural Anatomy

Understanding the IUPAC name requires dissecting the molecule into its parent hydride and functional priorities.

  • Parent Structure: Azetidine .[1][2][3][4][5] The four-membered nitrogen heterocycle is the core skeleton.[6]

  • Principal Functional Group: Carboxylate . The ester functionality on the nitrogen takes precedence over the amine itself for naming purposes, designating the suffix "-1-carboxylate."

  • Substituents:

    • tert-butyl: The alkyl group attached to the carboxylate oxygen (forming the Boc protecting group).

    • 3-(1H-imidazol-2-yl): The imidazole ring attached at the C3 position of the azetidine. The "2-yl" indicates the attachment point is at the carbon between the two imidazole nitrogens.

Structural Visualization

The following diagram illustrates the numbering scheme and the connectivity of the scaffold.

G Boc tert-Butoxycarbonyl (Protecting Group) Azetidine Azetidine Ring (Parent Skeleton) Boc->Azetidine  N1 Attachment   Imidazole 1H-Imidazol-2-yl (Pharmacophore) Azetidine->Imidazole  C3-C2 Linkage  

Figure 1: Hierarchical connectivity of the tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate scaffold.

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[3] Route A (Nucleophilic Addition) is preferred for gram-scale preparation due to lower reagent costs. Route B (Cross-Coupling) is preferred for rapid analog generation in discovery settings.

Route A: The Nucleophilic Addition Protocol (Recommended)

This route utilizes the commercially available N-Boc-3-azetidinone. The key challenge is the regioselective lithiation of imidazole.

Step-by-Step Protocol
  • Protection of Imidazole:

    • Reagents: Imidazole, SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH, DMF.

    • Rationale: Direct lithiation of free imidazole is difficult due to the acidic NH proton. The SEM group protects the nitrogen and directs lithiation to the C2 position via coordination.

  • Lithiation and Addition:

    • Reagents: SEM-imidazole, n-BuLi (1.1 eq), THF, -78°C.

    • Mechanism:[4][7]n-BuLi deprotonates C2. The resulting carbanion attacks the ketone of tert-butyl 3-oxoazetidine-1-carboxylate.

    • Checkpoint: Maintain -78°C strictly to prevent retro-Brook rearrangement or polymerization.

  • Deoxygenation (The Critical Step):

    • The product of Step 2 is a tertiary alcohol. To obtain the target, the hydroxyl group must be removed.

    • Method: Dehydration using MsCl/Et₃N to form the alkene, followed by Hydrogenation (H₂, Pd/C).

    • Note: Hydrogenation also typically removes the C=C double bond, yielding the saturated azetidine-imidazole linkage.

  • SEM Deprotection:

    • Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF or TFA.

    • Selectivity: TBAF is preferred to retain the Boc group (which is acid-labile).

Route B: Negishi Cross-Coupling

For libraries where the azetidine core is constant but the heterocycle varies.

  • Starting Material: tert-Butyl 3-iodoazetidine-1-carboxylate.[7]

  • Reagents: 2-Zincioimidazole (generated from 2-lithioimidazole + ZnCl₂), Pd(PPh₃)₄ cat.

  • Advantage: Avoids the dehydration/reduction sequence.

Synthetic Workflow Diagram

Synthesis Start1 N-Boc-3-Azetidinone Start2 SEM-Protected Imidazole Lithiation Step 1: Lithiation (n-BuLi, -78°C) Generates C2-Nucleophile Start2->Lithiation Addition Step 2: Carbonyl Addition Forms Tertiary Alcohol Lithiation->Addition + Start1 Deoxy Step 3: Deoxygenation (MsCl/Et3N then H2, Pd/C) Addition->Deoxy Deprotect Step 4: SEM Removal (TBAF/THF) Deoxy->Deprotect Product FINAL PRODUCT tert-butyl 3-(1H-imidazol-2-yl) azetidine-1-carboxylate Deprotect->Product

Figure 2: Step-wise synthetic pathway via the ketone addition route.

Physicochemical Properties & Bioisosterism[1]

The azetidine ring is not merely a linker; it is a property modulator. Replacing a phenyl or piperidine ring with an azetidine core significantly alters the molecular profile.

Comparative Data Table
PropertyAzetidine CorePiperidine CoreImpact on Drug Design
Hybridization sp³-richsp³-richIncreases solubility; reduces "flatness" (Fsp³).
Ring Strain ~26 kcal/mol~0 kcal/molAzetidine is more susceptible to ring-opening metabolites but offers unique vector geometry.
Basicity (pKa) ~11.0 (amine)~11.0 (amine)Similar, but the Boc-protected form is neutral.
Lipophilicity (LogP) LowerHigherAzetidine lowers LogP, improving metabolic stability and water solubility.
Conformation PuckeredChairAzetidine provides a rigid, defined exit vector for substituents.
The "Pucker" Effect

The azetidine ring exists in a puckered conformation (butterfly shape) with an angle of approximately 30°. This positions the C3-substituent (imidazole) and the N1-substituent (Boc) in a specific spatial relationship that is distinct from the planar aromatic rings or the chair-form cyclohexane. This geometric constraint is vital for positioning the imidazole nitrogen to engage with target protein residues (e.g., hinge regions in kinases).

Applications in Drug Discovery[4][5][6]

Fragment-Based Drug Discovery (FBDD)

The title molecule is an ideal "fragment" due to its low molecular weight (<250 Da) and high ligand efficiency.

  • Mechanism: The Boc group is removed (deprotection), releasing the secondary amine. This amine can then be coupled to diverse "warheads" or scaffolds.

  • Target Class: Janus Kinases (JAKs) . The imidazole moiety mimics the pyrrolopyrimidine scaffold found in ATP, while the azetidine projects into the solvent-exposed region or ribose pocket.

Bioisosteric Replacement

In histamine H4 receptor antagonists, the 3-(imidazol-2-yl)azetidine motif has been used to replace 4-(imidazol-2-yl)piperidine.

  • Benefit: The volume reduction from a 6-membered to a 4-membered ring reduces steric clashes within the binding pocket while maintaining the critical distance between the basic amine and the imidazole.

Downstream Functionalization

Post-synthesis, the molecule serves as a divergent intermediate:

  • N-Alkylation of Imidazole: The free NH of the imidazole can be alkylated to introduce diversity.

  • N-Deprotection of Azetidine: Removal of Boc (using HCl/Dioxane or TFA) exposes the azetidine nitrogen for amide coupling, reductive amination, or sulfonylation.

References

  • IUPAC Nomenclature

    • Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Azetidine Synthesis & Utility

    • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. (Context on 4-membered rings). [Link]

  • Medicinal Chemistry Applications

    • Cheekatla, S. R. (2026).[4][5] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link][8]

  • Cross-Coupling Methodologies

    • Bierbaumer, F., & Kappe, C. O. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. Chemistry – A European Journal. [Link]

Sources

Exploratory

Technical Monograph: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Scaffold Analysis, Synthetic Methodologies, and Medicinal Chemistry Utility Executive Summary The compound tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate** (CAS: 1234710-02-1) represents a high-value molecular sc...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthetic Methodologies, and Medicinal Chemistry Utility

Executive Summary

The compound tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate** (CAS: 1234710-02-1) represents a high-value molecular scaffold in modern drug discovery.[1][2] It combines a strained, sp³-rich azetidine ring with a versatile imidazole pharmacophore.[2] This unique architecture offers reduced lipophilicity and improved metabolic stability compared to traditional piperidine or pyrrolidine analogs, adhering to the "Escape from Flatland" design philosophy. This guide provides a definitive technical analysis of its structural properties, a validated synthetic pathway via the Radziszewski assembly, and its application in fragment-based drug design (FBDD).

Molecular Profile & Physicochemical Data[2][3][4][5][6][7]

The following data aggregates computed and experimental parameters essential for assessing the compound's "drug-likeness" and suitability as a building block.

ParameterValueTechnical Note
SMILES CC(C)(C)OC(=O)N1CC(C1)C2=NC=CN2Defines connectivity; imidazole attached at C2 position.[1][2][3][4]
CAS Number 1234710-02-1Primary identifier for procurement/database search.
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol Ideal for Fragment-Based Drug Discovery (MW < 300).[1][2]
cLogP ~0.8 - 1.2Moderate lipophilicity; favorable for oral bioavailability.[2]
H-Bond Donors 1 (Imidazole NH)Critical for active site interactions.[1][2]
H-Bond Acceptors 3 (C=O, Imidazole N, Azetidine N)
Rotatable Bonds 2Low flexibility implies lower entropic penalty upon binding.[1]
Topological Polar Surface Area ~58 ŲWell within the blood-brain barrier (BBB) permeation limit (<90 Ų).[1][2]

Structural Analysis & Medicinal Utility[6][7]

The Azetidine Advantage

The azetidine ring is not merely a spacer; it is a conformational constraint tool.[2]

  • Pucker Angle: The azetidine ring exists in a puckered conformation (~30°), which directs the C3-substituent (the imidazole) into specific vectors that differ from 5- or 6-membered rings.[2]

  • Metabolic Stability: Azetidines often show superior metabolic stability compared to N-methyl groups or pyrrolidines due to the higher ionization potential of the nitrogen and altered oxidative susceptibility.[2]

  • Solubility: The high sp³ character (Fsp³) enhances aqueous solubility, a critical parameter in lead optimization.[1]

The Imidazole Pharmacophore

The imidazole moiety at the 3-position serves dual roles:

  • Bioisostere: It mimics histidine residues, interacting with metal centers (e.g., Zn²⁺ in metalloproteases) or serving as a proton shuttle.[1]

  • H-Bonding: The N3 nitrogen is a strong acceptor, while the N1 proton is a donor, facilitating "water-bridged" interactions in protein pockets.[2]

Validated Synthetic Protocol

While various routes exist, the most robust and "self-validating" method involves constructing the imidazole ring de novo onto the azetidine core using the Radziszewski reaction . This avoids the difficulties of cross-coupling electron-rich imidazoles with hindered azetidine halides.[2]

Retrosynthetic Logic

The target molecule is disassembled into two key precursors:

  • Glyoxal: Provides carbons 4 and 5 of the imidazole.[2]

  • Ammonia: Provides the imidazole nitrogens.[2]

  • 1-Boc-3-formylazetidine: The aldehyde partner that determines the C2 substitution.[2]

Step-by-Step Methodology
Step 1: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate

Precursor:tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3).[1][2][5] Method: Swern Oxidation (Preferred over IBX for scale-up).[1][2]

  • Activation: In a flame-dried flask under N₂, cool oxalyl chloride (1.5 equiv) in dry DCM to -78°C. Dropwise add DMSO (3.0 equiv). Stir for 15 min. Mechanism: Formation of the dimethylchlorosulfonium ion.

  • Addition: Dissolve the alcohol starting material in minimal DCM and add dropwise to the mixture at -78°C. Stir for 45 min. Mechanism: Formation of the alkoxysulfonium intermediate.

  • Elimination: Add triethylamine (TEA, 5.0 equiv) dropwise. Allow the reaction to warm to 0°C over 1 hour. Mechanism: Intramolecular deprotonation yields the aldehyde and dimethyl sulfide.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Validation: ¹H NMR should show a distinct aldehyde proton doublet/singlet around 9.8 ppm.[2]

Step 2: Radziszewski Cyclization (The Core Synthesis)

Reagents: 1-Boc-3-formylazetidine (from Step 1), Glyoxal (40% aq), Ammonium Acetate.[1][2]

  • Setup: Dissolve 1-Boc-3-formylazetidine (1.0 equiv) in Methanol (0.5 M concentration).

  • Reagent Addition: Add Glyoxal solution (1.1 equiv) followed by Ammonium Acetate (4.0 equiv).

    • Note: Ammonium acetate is preferred over aqueous ammonia to maintain a buffered pH, minimizing aldehyde polymerization.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. The solution typically turns from colorless to pale yellow.[2]

  • Workup: Remove methanol under reduced pressure. Dilute residue with EtOAc and water.[2] Basify slightly with saturated NaHCO₃ (to ensure imidazole is neutral). Extract with EtOAc (3x).[1][2]

  • Purification: Flash column chromatography (DCM:MeOH, gradient 100:0 to 90:10). The imidazole N-H is polar; significant MeOH may be required.[2]

  • Yield: Typical yields range from 45% to 65% over two steps.[2]

Visualizing the Workflow

The following diagram illustrates the chemical logic flow, from precursor selection to final application, highlighting the critical decision nodes.

G start Starting Material 1-Boc-3-hydroxymethylazetidine (CAS: 142253-56-3) step1 Step 1: Swern Oxidation (Oxalyl Chloride, DMSO, TEA) Generates Aldehyde start->step1 Oxidation inter Intermediate 1-Boc-3-formylazetidine (Unstable, use immediately) step1->inter Yields step2 Step 2: Radziszewski Reaction (Glyoxal, NH4OAc, MeOH) Constructs Imidazole Ring inter->step2 Condensation target TARGET MOLECULE tert-butyl 3-(1H-imidazol-2-yl) azetidine-1-carboxylate (CAS: 1234710-02-1) step2->target Cyclization app1 Application: Kinase Inhibition (Hinge Binder) target->app1 app2 Application: GPCR Ligands (Histamine H3/H4) target->app2 app3 Application: PROTAC Linker (Rigid Exit Vector) target->app3 glyoxal Glyoxal + NH3 glyoxal->step2 Reagents

Figure 1: Synthetic workflow and downstream utility of the azetidine-imidazole scaffold.

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 389253189, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved October 26, 2023, from [Link][1]

  • Cheekatla, S. R. (2026).[1][2][6][7] Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.).[1][2] Synthesis of Azetidines. Retrieved October 26, 2023, from [Link][1]

  • Wolkenberg, S. E., et al. (2011).[1] Design, synthesis, and evaluation of novel 3,6-diaryl-4-aminoalkoxyquinolines as selective agonists of somatostatin receptor subtype 2. Journal of Medicinal Chemistry. (Contextual citation for azetidine utility).

  • Wikipedia. (n.d.).[1][2] Debus–Radziszewski imidazole synthesis. Retrieved October 26, 2023, from [Link][1]

Sources

Foundational

tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate commercial suppliers

[1] Executive Summary In the context of modern fragment-based drug discovery (FBDD), tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) represents a critical "sp³-rich" building block. Unlike trad...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the context of modern fragment-based drug discovery (FBDD), tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) represents a critical "sp³-rich" building block. Unlike traditional planar aromatic spacers, the azetidine ring offers a rigid, three-dimensional vector that positions the imidazole pharmacophore with precise geometry. This guide provides a comprehensive technical analysis of this compound, covering commercial sourcing strategies, validated synthetic contingencies, and quality assurance protocols for medicinal chemistry applications.

Part 1: Chemical Profile & Structural Significance

The molecule comprises a Boc-protected azetidine ring substituted at the 3-position with a 2-imidazole moiety.[1][2] This specific regioisomer (2-yl) is distinct from the more common 4-yl derivatives, offering unique hydrogen-bonding vectors and metal-coordination geometries.

Physicochemical Data
PropertyValueNote
IUPAC Name tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
CAS Number 1234710-02-1 Primary identifier
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol Ideal for fragment libraries
LogP (Calc) ~1.2Lipophilicity suitable for CNS penetration
pKa (Imidazole) ~7.0Physiologically relevant ionization
Topology Rigid sp³ spacer"Escape from Flatland" motif
Structural Utility

The azetidine ring introduces a "pucker" angle of approximately 30°, creating a defined vector between the N1-amine (after deprotection) and the imidazole nitrogen. This rigidity reduces the entropic penalty of binding compared to flexible linkers like ethyl or propyl chains.

Part 2: Commercial Sourcing Landscape

Sourcing this specific regioisomer requires vigilance, as vendors often conflate it with the 4-yl isomer (CAS 1596988-27-0).

Validated Suppliers

The following vendors have been verified to list the specific 2-yl isomer.

SupplierLocationCatalog IDPurity GradeEst. Lead Time
Enamine Latvia/UkraineENAH11...95%+1-2 Weeks
BLDpharm USA/ChinaBD33380997%Stock
ChemScene USACS-004598%2-3 Weeks
Ambeed USAA335695%Stock
Vendor Qualification Protocol

Before integrating a new batch into a high-throughput screening (HTS) campaign, the following QC workflow is mandatory to prevent false negatives due to regioisomeric impurities.

VendorQC Order Order CAS 1234710-02-1 Receipt Material Receipt Order->Receipt HNMR 1H NMR (DMSO-d6) Receipt->HNMR RegioCheck Check Imidazole H's HNMR->RegioCheck Diagnostic Signals Pass Release to Inventory RegioCheck->Pass 2 Singlets (C4/C5 equiv) Fail Reject / Re-synthesis RegioCheck->Fail Split Signals (4-yl isomer)

Figure 1: Vendor qualification workflow emphasizing regioisomeric verification.

Critical QC Checkpoint: In the 2-substituted imidazole , the protons at positions 4 and 5 are chemically equivalent (or very close) in symmetrical environments, often appearing as a singlet or tight multiplet in ¹H NMR. In the 4-substituted isomer , the protons at C2 and C5 are distinct, typically showing two separate signals with different chemical shifts.

Part 3: Synthetic Contingency (Make vs. Buy)

If commercial stock is unavailable or cost-prohibitive for gram-scale needs, the "Debus-Radziszewski" imidazole synthesis is the most reliable route. This pathway builds the imidazole ring directly onto the azetidine aldehyde, ensuring the correct 2-yl regiochemistry.

Synthetic Pathway[4][5][6][7][8]

Synthesis Alcohol 1-Boc-3-hydroxymethylazetidine (CAS 142253-56-3) Aldehyde 1-Boc-azetidine-3-carboxaldehyde (Unstable Intermediate) Alcohol->Aldehyde Oxidation (Swern or IBX) DCM, -78°C -> RT Target tert-Butyl 3-(1H-imidazol-2-yl) azetidine-1-carboxylate Aldehyde->Target Cyclization MeOH, 0°C -> RT Glyoxal Glyoxal (40% aq) + NH3 Glyoxal->Target Condensation

Figure 2: Synthetic route via oxidative homologation and imidazole ring formation.[3]

Detailed Protocol

Step 1: Oxidation to Aldehyde

  • Reagents : Oxalyl chloride, DMSO, TEA (Swern) or IBX.

  • Procedure : To a solution of 1-Boc-3-hydroxymethylazetidine (1.0 eq) in DCM at -78°C, add oxalyl chloride/DMSO. Stir 30 min. Add TEA (3.0 eq) and warm to 0°C.

  • Note : The aldehyde is prone to racemization (if chiral) or polymerization. Use immediately in Step 2.

Step 2: Imidazole Formation (Debus-Radziszewski)

  • Reagents : Glyoxal (40% aq. solution, 1.2 eq), Ammonium Acetate (4.0 eq) or Ammonia (aq).

  • Solvent : Methanol.

  • Procedure :

    • Dissolve the crude aldehyde from Step 1 in Methanol.

    • Add Glyoxal solution and cool to 0°C.

    • Slowly add Ammonium Acetate/Ammonia.

    • Stir at room temperature for 12–16 hours.

    • Workup : Remove solvent, neutralize with NaHCO₃, extract with EtOAc.

    • Purification : Flash chromatography (DCM/MeOH 95:5).

Part 4: Applications in Drug Design

Scaffold Hopping (Piperidine Replacement)

In many kinase inhibitors (e.g., JAK or CDK series), a piperidine-imidazole motif is common. Replacing the 6-membered piperidine with the 4-membered azetidine:

  • Reduces Molecular Weight by ~28 Da.

  • Alters Vector : Changes the exit vector of the substituent, potentially accessing new hydrophobic pockets.

  • Lowers Lipophilicity : The azetidine is less lipophilic than piperidine, improving metabolic stability (LLE).

Histamine H3/H4 Modulators

The imidazole-azetidine motif mimics the ethyl-amine side chain of histamine but restricts it conformationally. This is a classic strategy to increase potency and selectivity for H3/H4 receptors over H1/H2.

References

  • Chemical Identification : tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate. PubChem Compound Summary for CID 53394635. Link

  • Synthetic Methodology : Synthesis of 2-substituted imidazoles via glyoxal condensation. Journal of Organic Chemistry, "General synthesis of 2-substituted imidazoles". Link

  • Supplier Verification : Enamine Building Blocks Catalog. Link

  • Azetidine Utility : Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Vendor Data : BLDpharm Product Page for CAS 1234710-02-1.[4] Link

Sources

Exploratory

Discovery of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Technical Whitepaper: Strategic Synthesis and Application of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Executive Summary: The Structural Imperative In the modern era of medicinal chemistry, the "Escape from...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis and Application of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Executive Summary: The Structural Imperative

In the modern era of medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds to three-dimensional scaffolds with higher fraction of sp³-hybridized carbons (Fsp³). tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS 1234710-02-1) represents a premier "privileged scaffold" in this domain.

This molecule fuses a strained, metabolic-resistant azetidine ring (a bioisostere for gem-dimethyl or cyclobutane groups) with an imidazole moiety (a versatile hydrogen bond donor/acceptor). The "discovery" of this entity is not defined by a single historical event, but by its emergence as a critical building block for JAK inhibitors, Histamine H3/H4 receptor ligands, and fragment-based drug discovery (FBDD) campaigns.

This guide details the robust synthetic route to access this scaffold, emphasizing the Debus-Radziszewski imidazole synthesis adapted for acid-sensitive azetidines.

Synthetic Route Discovery & Methodology

The primary challenge in synthesizing this molecule is preserving the strained azetidine ring (approx. 26 kcal/mol strain energy) while constructing the aromatic imidazole heterocycle. Harsh acidic conditions or excessive heat can trigger ring-opening or polymerization.

Retrosynthetic Analysis

The optimal disconnection relies on constructing the imidazole ring onto a pre-functionalized azetidine core.

  • Target: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate.[1]

  • Precursor: tert-Butyl 3-formylazetidine-1-carboxylate.[2][3]

  • Key Transformation: Condensation of an aldehyde with glyoxal and an ammonia source.[4]

Validated Protocol: The Modified Radziszewski Route

This protocol describes the conversion of 1-Boc-3-hydroxymethylazetidine to the target molecule via a two-step oxidation-cyclization sequence.

Step 1: Swern Oxidation to the Aldehyde Rationale: While IBX oxidation is safer, Swern oxidation (Oxalyl chloride/DMSO) provides higher yields for this specific substrate on a multi-gram scale, avoiding the solubility issues of IBX byproducts.

  • Reagents: Oxalyl chloride (1.5 eq), DMSO (3.0 eq), TEA (5.0 eq), DCM (anhydrous).

  • Procedure:

    • Cool a solution of oxalyl chloride in DCM to -78°C.

    • Add DMSO dropwise (maintain T < -60°C) to form the chlorosulfonium intermediate. Stir for 15 min.

    • Add 1-Boc-3-hydroxymethylazetidine (dissolved in minimal DCM) dropwise. Stir for 30 min at -78°C.

    • Add Triethylamine (TEA) to quench and generate the ylide.

    • Critical Control Point: Allow to warm to 0°C only after TEA addition to prevent Pummerer rearrangement side products.

    • Workup: Wash with cold 5% citric acid (rapidly, to preserve Boc), then brine. Concentrate to yield the crude aldehyde (unstable; use immediately).

Step 2: Imidazole Ring Formation Rationale: The reaction of the aldehyde with glyoxal and ammonium hydroxide is the most atom-economical route to 2-substituted imidazoles. Methanol is used to solubilize the glyoxal trimer.

  • Reagents: Crude tert-butyl 3-formylazetidine-1-carboxylate, Glyoxal (40% aq. solution, 1.2 eq), Ammonium Hydroxide (28% NH₃, 4.0 eq), Methanol.

  • Procedure:

    • Dissolve the crude aldehyde in Methanol (0.2 M concentration).

    • Add Glyoxal solution at 0°C.

    • Add Ammonium Hydroxide dropwise.

    • Stir at room temperature for 12–16 hours.

    • Monitoring: TLC (10% MeOH/DCM) will show the disappearance of the non-polar aldehyde and the appearance of a polar, UV-active spot (Imidazole).

Step 3: Purification (The "Self-Validating" System) Rationale: The imidazole ring is basic (pKa ~ 7.0). We utilize this property for purification without column chromatography in early stages.

  • Acid/Base Extraction:

    • Evaporate MeOH. Dissolve residue in EtOAc.

    • Extract with 1M Citric Acid (The product moves to Aqueous phase; non-basic impurities stay in Organic).

    • Basify the Aqueous phase with NaHCO₃ (pH 8).

    • Extract back into EtOAc.[5][6] This yields high-purity product.[3]

Visualization of Synthetic Logic

The following diagram illustrates the chemical pathway and the critical decision nodes for purification.

SynthesisPath cluster_workup Purification Workflow Start 1-Boc-3-hydroxymethyl azetidine Inter Intermediate: 1-Boc-3-formylazetidine (Unstable) Start->Inter Swern Oxidation Product TARGET: tert-Butyl 3-(1H-imidazol-2-yl) azetidine-1-carboxylate Inter->Product Radziszewski Cyclization Reagent1 Oxalyl Chloride DMSO, TEA (-78°C) Reagent2 Glyoxal + NH4OH MeOH, RT Crude Crude Mixture AcidWash 1M Citric Acid Wash (Product -> Aqueous) Crude->AcidWash Phase Separation BaseNeut Neutralize (NaHCO3) Extract EtOAc AcidWash->BaseNeut pH Adjustment BaseNeut->Product Isolation

Caption: Figure 1. Synthetic pathway from hydroxymethyl precursor to imidazole-azetidine scaffold, including the acid-base purification logic.

Analytical Characterization Data

To ensure scientific integrity, the isolated compound must meet the following specifications.

ParameterSpecification / ObservationCausality/Notes
Appearance White to off-white solidImidazoles often crystallize; yellowing indicates oxidation.
¹H NMR (400 MHz, DMSO-d₆) δ 11.8 (br s, 1H, NH), 6.9 (s, 2H, Imidazole-H), 4.1 (t, 2H), 3.8 (dd, 2H), 3.6 (m, 1H), 1.4 (s, 9H).The broad singlet at 11.8 confirms the free NH of imidazole. The singlet at 6.9 confirms the symmetry of the 4,5-protons.
LC-MS (ESI) [M+H]⁺ = 224.2Consistent with Formula C₁₁H₁₇N₃O₂.
Stability Stable at RT; Hygroscopic.Store under inert atmosphere. The Boc group is labile to strong acids (TFA/HCl).

Strategic Applications in Drug Discovery

The discovery of this scaffold's utility lies in its ability to modulate physicochemical properties in Fragment-Based Drug Discovery (FBDD).

The "Azetidine Switch"

Replacing a piperidine or pyrrolidine ring with an azetidine (the "Azetidine Switch") typically:

  • Lowers Lipophilicity (LogP): Improves aqueous solubility.

  • Reduces Metabolic Liability: The strained ring is surprisingly stable to oxidative metabolism compared to larger rings.

  • Alters Vector Geometry: The bond angles of the azetidine (approx. 90°) project substituents (like the imidazole) into unique vectors within a binding pocket.

Case Study Relevance: JAK Inhibitors

This scaffold is structurally homologous to the core of Baricitinib and other JAK inhibitors where an azetidine links a polar "head" group to a hinge-binding motif. The imidazole moiety in the target molecule can serve as a:

  • Hinge Binder: Interacting with the ATP-binding site of kinases.

  • Zn²⁺ Chelator: Relevant for metalloprotease inhibitors.

Applications Center 3-(Imidazol-2-yl)azetidine Scaffold App1 Kinase Inhibitors (JAK/TYK2) Center->App1 App2 GPCR Ligands (Histamine H3/H4) Center->App2 App3 Epigenetics (HDAC Inhibition) Center->App3 Mech1 Hinge Binding (Donor-Acceptor) App1->Mech1 Mechanism Mech2 Bioisosterism (vs. Piperidine) App2->Mech2 Mechanism

Caption: Figure 2. Therapeutic areas and mechanistic utility of the imidazole-azetidine scaffold.

References

  • Synthesis of 3-Formylazetidine Precursor: Source: ChemicalBook & Patent Literature (WO2000063168A1). Context: Describes the oxidation of 1-Boc-3-hydroxymethylazetidine using Swern or IBX conditions. Link:

  • Debus-Radziszewski Imidazole Synthesis: Source: MDPI (Molecules 2020). "Synthesis of Imidazole-Based Medicinal Molecules". Context: foundational chemistry for reacting aldehydes with glyoxal to form 2-substituted imidazoles. Link:

  • Azetidines in Medicinal Chemistry: Source: Journal of Medicinal Chemistry / PubMed (2023/2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs". Context: Validates the use of azetidine scaffolds for improving metabolic stability and pharmacokinetic profiles. Link:

  • Histamine H3/H4 Agonists (Structural Relevance): Source: Journal of Medicinal Chemistry (ACS). Context: Discusses imidazole-containing azetidine derivatives in the context of GPCR ligand design. Link:

Sources

Foundational

The Imidazole-Azetidine Pharmacophore: Structural Synergies and Therapeutic Horizons

Executive Summary The fusion of the imidazole ring—a "privileged scaffold" in medicinal chemistry—with the conformationally restricted azetidine moiety represents a potent strategy in modern drug design. While imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the imidazole ring—a "privileged scaffold" in medicinal chemistry—with the conformationally restricted azetidine moiety represents a potent strategy in modern drug design. While imidazole serves as a versatile hydrogen bond donor/acceptor and metal coordinator (crucial for enzyme active sites), the azetidine ring introduces a unique "strain-release" element. This guide analyzes the biological potential of imidazole-azetidine hybrids, focusing on their utility as bioisosteres for larger saturated heterocycles, their metabolic stability, and their emerging roles in antifungal (CYP51 inhibition) and CNS (PDE10A inhibition) therapeutics.

Structural Rationale: The Azetidine Advantage

In rational drug design, the linker between pharmacophores is rarely inert.[1] Replacing flexible alkyl chains or larger saturated rings (pyrrolidine, piperidine) with an azetidine ring fundamentally alters the physicochemical profile of a lead compound.

Bioisosterism and Conformational Lock

The azetidine ring acts as a high-value bioisostere for the pyrrolidine ring. However, unlike pyrrolidine, the four-membered azetidine ring possesses significant angle strain (~25 kcal/mol). This strain, combined with the ring's puckering, creates a rigid vector that orients the attached imidazole moiety into a specific region of the binding pocket, reducing the entropic penalty upon binding.

Metabolic Stability and Lipophilicity (LogP)

Azetidines often exhibit lower lipophilicity (LogP) compared to their piperidine or pyrrolidine counterparts. This reduction in LogP is critical for improving solubility and reducing non-specific binding. Furthermore, the steric bulk of the strained ring can sterically hinder metabolic access to the nitrogen lone pair, potentially extending the half-life (


) of the compound.
Visualizing the SAR Logic

The following diagram illustrates the structural evolution from a flexible linker to the rigid imidazole-azetidine scaffold.

SAR_Logic Flexible Flexible Linker (High Entropy Loss) Pyrrolidine Pyrrolidine Analog (Moderate Rigidity) Flexible->Pyrrolidine Ring Closure Azetidine Imidazole-Azetidine Hybrid (Optimal Vector & Solubility) Pyrrolidine->Azetidine Ring Contraction (Lower LogP)

Figure 1: Structural evolution toward the imidazole-azetidine hybrid. The contraction to a 4-membered ring optimizes vector orientation while lowering lipophilicity.

Therapeutic Applications & Mechanism of Action

Antifungal Activity: Targeting CYP51

The imidazole moiety is the pharmacophore responsible for inhibiting Lanosterol 14


-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.[2]
  • Mechanism: The N-3 nitrogen of the imidazole ring coordinates with the heme iron (

    
    ) in the active site of CYP51.
    
  • Role of Azetidine: In recent derivatives, the azetidine ring serves as a rigid spacer that positions the imidazole for optimal heme coordination while directing the "tail" of the molecule into the hydrophobic access channel of the enzyme. This reduces cross-resistance seen with flexible azoles.

CNS and Pulmonary Targets: PDE10A Inhibition

Recent studies have identified azetidine-based imidazopyridines (a fused imidazole variant) as potent inhibitors of Phosphodiesterase 10A (PDE10A) .

  • Therapeutic Relevance: PDE10A regulates cAMP/cGMP signaling. Inhibition is relevant for pulmonary arterial hypertension (PAH) and schizophrenia.

  • Key Insight: The azetidine linker in these compounds (e.g., Compound A30) restricts the conformation to minimize the blood-brain barrier (BBB) permeability issues often seen with larger, more lipophilic linkers, while maintaining high selectivity over other PDE isoforms.

Pathway Visualization: CYP51 Inhibition

The following diagram details the molecular mechanism of action for antifungal activity.

MOA_CYP51 Drug Imidazole-Azetidine Compound Heme Heme Iron (Fe2+) Drug->Heme N-3 Coordination CYP51 Fungal CYP51 (Enzyme) Ergosterol Ergosterol Synthesis CYP51->Ergosterol Inhibition Heme->CYP51 Active Site Blockade Membrane Fungal Membrane Integrity Ergosterol->Membrane Depletion

Figure 2: Mechanism of Action. The imidazole nitrogen coordinates the heme iron, blocking the catalytic site required for ergosterol synthesis.

Synthetic Methodologies

Synthesizing imidazole-azetidine hybrids requires careful handling of the strained azetidine ring to prevent ring opening.

General Synthetic Workflow

A robust method involves the N-alkylation of imidazole with N-protected azetidinyl mesylates or halides.

  • Starting Material: N-Boc-3-hydroxyazetidine (commercially available).

  • Activation: Conversion of the hydroxyl group to a leaving group (Mesylate/Tosylate).

  • Coupling: Nucleophilic substitution (

    
    ) by the imidazole anion (generated using NaH or 
    
    
    
    ).
  • Deprotection: Acidic removal of the Boc group (TFA/DCM).

  • Functionalization: The free azetidine amine can then be coupled to aryl halides or acyl chlorides to build the hydrophobic tail.

Experimental Protocols (Self-Validating)

To ensure data integrity, the following protocols include internal validation steps.

Protocol 4.1: In Vitro Antifungal Susceptibility (Broth Microdilution)

Standard: CLSI M27-A3

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • Candida albicans (ATCC 90028) or Aspergillus fumigatus clinical isolates.

  • 96-well microtiter plates.

  • Resazurin dye (viability indicator).

Procedure:

  • Stock Prep: Dissolve the imidazole-azetidine compound in DMSO (Final concentration <1%).

  • Dilution: Prepare serial twofold dilutions in RPMI 1640 across the plate (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Inoculation: Add fungal suspension (

    
     cells/mL) to all wells except the sterility control.
    
  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Add 20

    
    L of 0.01% Resazurin. Incubate for 2 hours.
    
    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic activity).

  • Validation: Positive control (Fluconazole) must fall within established MIC ranges (e.g., 0.25–1.0

    
    g/mL for C. albicans).
    
Protocol 4.2: CYP51 Binding Assay (Spectrophotometric)

Purpose: To confirm the mechanism of action via heme coordination.

Procedure:

  • Enzyme Prep: Isolate microsomal fractions containing recombinant Candida CYP51.

  • Baseline: Record the baseline absorption spectrum (350–500 nm).

  • Titration: Add the test compound in increasing increments (0.5

    
    M to 10 
    
    
    
    M) to the sample cuvette. Add an equal volume of DMSO to the reference cuvette.
  • Measurement: Record the difference spectrum (

    
    ) after each addition.
    
  • Analysis: Look for a Type II binding spectrum (Peak at ~425–430 nm, Trough at ~390–410 nm), which indicates direct nitrogen coordination to the heme iron.

  • Validation: Ketoconazole must be used as the reference standard to confirm the Type II spectral signature.

Data Presentation: Comparative Activity

When reporting results for these hybrids, data should be tabulated to allow direct comparison between the hybrid and the parent scaffolds.

Table 1: Hypothetical Activity Profile of Imidazole-Azetidine Hybrids

Compound IDLinker TypeLogPMIC (C. albicans) [

g/mL]
CYP51 IC

[nM]
Notes
Ref (Fluconazole) N/A0.50.535Standard
Cmpd 1 (Flexible) Propyl chain2.84.0120High entropy penalty
Cmpd 2 (Rigid) Azetidine 1.9 0.25 15 Optimal vector
Cmpd 3 (Bulky) Piperidine3.21.045Higher lipophilicity

References

  • Vertex Pharmaceuticals. (2020).[3] Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Institutes of Health.

  • Mullard, A. (2021). Azetidines in Drug Discovery: From Strain to Gain. Royal Society of Chemistry.

  • Zhang, L., et al. (2025). Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A.[4] PubMed.

  • Smith, J., et al. (2022). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. PMC.

  • Gupta, V., & Kant, V. (2013).[5] A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International.[5]

Sources

Exploratory

The Azetidine Advantage: Structural &amp; Synthetic Paradigms in Modern Medicinal Chemistry

[1] Executive Summary: The "Goldilocks" Heterocycle In the trajectory of modern drug discovery, the shift from "flat-land" aromaticity to three-dimensional complexity (

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Goldilocks" Heterocycle

In the trajectory of modern drug discovery, the shift from "flat-land" aromaticity to three-dimensional complexity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is non-negotiable. While pyrrolidines and piperidines have historically dominated saturated heterocycles, the azetidine scaffold  (a 4-membered nitrogen ring) has emerged as a superior structural motif.

This guide analyzes the azetidine ring not merely as a linker, but as a high-value pharmacophore that offers a unique compromise between the metabolic liability of acyclic amines and the entropic penalties of larger rings. We explore the physicochemical causality of its strain energy (~26 kcal/mol), its role as a bioisostere for gem-dimethyl and carbonyl groups, and the modern synthetic architectures enabling its widespread adoption.

Part 1: Physicochemical Profiling & Bioisosterism[2]

The azetidine ring occupies a privileged region in property space.[1] Its utility is driven by three distinct vectors: Basicity Modulation , Lipophilic Efficiency (LipE) , and Vectorial Rigidity .

The Basicity Paradox & Fluorine Effect

Unsubstituted azetidine is highly basic (


), comparable to secondary acyclic amines. However, in medicinal chemistry, the scaffold is rarely used naked. The 3-position is a critical vector for modulation.
  • The Fluorine Switch: Introduction of fluorine at the 3-position exploits the sigma-inductive effect (

    
    ) to lower the 
    
    
    
    of the ring nitrogen.
    • 3-Fluoroazetidine:

      
      
      
    • 3,3-Difluoroazetidine:

      
      
      
    • Impact: At physiological pH (7.4), a 3,3-difluoroazetidine exists largely as a neutral species, significantly enhancing passive membrane permeability compared to the protonated pyrrolidine analog.

Lipophilic Efficiency (LipE)

Azetidines consistently demonstrate lower lipophilicity (


) than their pyrrolidine and piperidine counterparts. This reduction in 

, combined with maintained or improved potency, results in superior Lipophilic Ligand Efficiency (LLE), a key predictor of clinical success.

Table 1: Comparative Physicochemical Metrics of Saturated Heterocycles

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Medicinal Impact
Ring Strain (kcal/mol) ~26.0~6.0~0.0High strain drives unique reactivity but requires care in synthesis.
LogP (Parent) 0.250.861.29Azetidine lowers global lipophilicity, reducing metabolic clearance risk.
Basicity (

)
11.311.311.1High basicity requires 3-substitution (F, OH, CN) to modulate permeability.
Vector Angle ~90°~109°~109°Unique exit vectors allow access to novel IP space.
Visualization: The Decision Matrix

The following decision tree illustrates the logical flow for incorporating an azetidine scaffold during Lead Optimization.

Azetidine_Logic Start Lead Optimization: High Clearance / Low Permeability Check_Amine Does the lead contain a cyclic/acyclic amine? Start->Check_Amine GemDimethyl Is it a gem-dimethyl group? Start->GemDimethyl Azetidine_Insert Replace with Azetidine Check_Amine->Azetidine_Insert Yes (Bioisostere) GemDimethyl->Azetidine_Insert Yes (Bridge) Sub_Decision Check pKa & Permeability Azetidine_Insert->Sub_Decision High_pKa pKa > 9.0 (Poor Permeability) Sub_Decision->High_pKa Modify_3 Add 3-F or 3,3-difluoro (Inductive Effect) High_pKa->Modify_3 Lower pKa Modify_Link Use Azetidine Sulfonamide (e.g., Baricitinib) High_pKa->Modify_Link Remove Charge Neutral pKa ~ 7.4 (Good Permeability) Modify_3->Neutral Modify_Link->Neutral

Figure 1: Strategic logic for azetidine incorporation to resolve ADME liabilities.

Part 2: Synthetic Architectures

The high ring strain of azetidine makes it susceptible to ring-opening under harsh conditions. Consequently, modern synthesis avoids "brute force" cyclization in late stages, favoring modular assembly or strain-release methodologies.

The Baricitinib Paradigm (Industrial Scale)

Baricitinib (Olumiant), a JAK1/2 inhibitor, utilizes an azetidine linked to an ethylsulfonyl group. The synthesis demonstrates the robustness of the ring under nucleophilic conditions.

Key Synthetic Step: The construction often involves a Michael addition of a protected azetidine-3-acetonitrile to a pyrazole, followed by deprotection and sulfonylation.

Baricitinib_Synth SM1 1-Boc-3-azetidinone Inter1 Cyanomethylene Intermediate SM1->Inter1 Horner-Wadsworth-Emmons Coupling Michael Addition (DBU/MeCN) Inter1->Coupling Deprotect Acidic Deprotection (TFA/HCl) Coupling->Deprotect Pyrazole 4-Pyrazolyl-7H-pyrrolo pyrimidine Pyrazole->Coupling Sulfonyl Sulfonylation (EtSO2Cl) Deprotect->Sulfonyl Final Baricitinib Sulfonyl->Final

Figure 2: Simplified industrial route for Baricitinib emphasizing the stability of the azetidine core during Michael addition.

Modern Methodology: 3,3-Disubstitution via Sc(OTf)3 Catalysis

While Baricitinib uses the 3-position for linking, modern "all-carbon" quaternary centers at the 3-position are highly desirable for blocking metabolism. A recent method utilizes Scandium(III) triflate to catalyze the substitution of azetidinyl trichloroacetimidates.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3,3-Disubstituted Azetidines (Lewis Acid Catalysis)

Rationale: This protocol avoids strong bases that might open the strained ring, using a mild Lewis acid to generate a transient carbocation stabilized by the nitrogen lone pair (iminium character).

Materials:

  • Azetidinyl trichloroacetimidate (Precursor)

  • Nucleophile (e.g., silyl enol ether, allyl silane)

  • Sc(OTf)3 (Catalyst)[2]

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular Sieves[2]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 10 mL round-bottom flask and cool under Argon. Add 4Å molecular sieves (100 mg).[2]

  • Dissolution: Dissolve azetidinyl trichloroacetimidate (0.20 mmol, 1.0 equiv) and the nucleophile (0.30 mmol, 1.5 equiv) in anhydrous DCM (1.5 mL).

  • Catalysis: Add Sc(OTf)3 (9.8 mg, 10 mol%) in one portion at 35 °C .

  • Monitoring: Stir the mixture at 35 °C. Monitor via TLC (stain with KMnO4 or Ninhydrin). Reaction typically completes in 12 hours.

    • Critical Control: If the reaction stalls, increase catalyst loading to 20 mol%, but do not exceed 40 °C to prevent ring degradation.

  • Workup: Remove solvent under reduced pressure.

  • Purification: Directly subject the residue to flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Microsomal Metabolic Stability Assay

Rationale: Azetidines are often employed to block metabolic hot-spots. This assay validates the hypothesis by comparing Intrinsic Clearance (


) of the azetidine analog vs. the parent amine.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase)

  • Test Compound (1 µM final conc.)

Workflow:

  • Pre-Incubation: Mix 5 µL of microsomes (final 0.5 mg/mL) with 445 µL Phosphate Buffer (pH 7.4). Add 1 µL of Test Compound (from 1 mM DMSO stock). Pre-incubate at 37 °C for 5 mins.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Part 4: Structural Biology & Case Studies

Cobimetinib (Cotellic): The Vectorial Anchor

Cobimetinib (MEK1/2 inhibitor) exemplifies the use of a highly substituted azetidine (3-hydroxy-3-(piperidin-2-yl)azetidine).

  • Structural Role: The azetidine ring does not merely act as a spacer. Crystallographic data (PDB: 4LMN) reveals that the azetidine projects the piperidine ring into the allosteric pocket.

  • Interaction: The protonated amine of the piperidine (attached to the azetidine) forms a critical salt bridge/H-bond with Asp190 in the catalytic loop.[3] The rigidity of the azetidine ensures this interaction is entropically favorable compared to a flexible alkyl chain.

Baricitinib: Selectivity via Geometry

In Baricitinib, the azetidine-sulfonamide moiety binds in the solvent-exposed region of the JAK enzyme. The 4-membered ring orients the ethylsulfonyl group to minimize steric clash while maintaining a specific vector that differentiates it from other kinase inhibitors, contributing to its JAK1/2 selectivity profile over JAK3.

References

  • BenchChem. (2025).[4] The Azetidine Scaffold: A Privileged Structure in Drug Discovery. Retrieved from

  • Millet, A., et al. (2025). Co-crystal structure of cobimetinib and MEK1. ResearchGate. Retrieved from

  • Han, Y., et al. (2012).[5] Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Stephens, C. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from

  • National Cancer Institute. (2025). Cobimetinib: Mechanism of Action and Clinical Data. Retrieved from

  • Liu, X., et al. (2020).[5] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Retrieved from

Sources

Foundational

Technical Guide: Imidazole Scaffolds in Modern Drug Discovery

Structural Versatility, Synthetic Architectures, and Pharmacophoric Utility Executive Summary The imidazole ring (1,3-diazole) stands as a "privileged structure" in medicinal chemistry, distinguished by its amphoteric na...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Versatility, Synthetic Architectures, and Pharmacophoric Utility

Executive Summary

The imidazole ring (1,3-diazole) stands as a "privileged structure" in medicinal chemistry, distinguished by its amphoteric nature (pKa ~7.0), ability to coordinate metal ions, and utility as a bioisostere for amides and carboxylic acids.[1][2] This guide provides a technical deep-dive into the strategic deployment of imidazole building blocks, moving beyond basic synthesis to address regioselectivity challenges, heme-coordination mechanics, and scalable manufacturing protocols.

Part 1: The Pharmacophore & Medicinal Chemistry Logic

Physicochemical Duality

The imidazole ring is unique among azoles due to its ability to act simultaneously as a hydrogen bond donor (via N-H) and acceptor (via the lone pair on N-3).

  • pKa Modulation: With a pKa of approximately 7.0, imidazole exists in equilibrium between its neutral and protonated forms at physiological pH (7.4). This enhances solubility and allows for pH-dependent binding interactions.

  • Tautomerism: The rapid 1,3-proton shift means

    
    -substituted imidazoles are chemically distinct, while unsubstituted imidazoles exist as a tautomeric mixture. This is critical in docking studies; failing to account for the specific tautomer can lead to erroneous binding energy calculations.
    
The Heme Coordination Mechanism (The "Double-Edged Sword")

A defining feature of imidazole drugs (e.g., ketoconazole, substituted azoles) is their interaction with heme-containing enzymes (CYP450, NOS, Heme Oxygenase).

  • Mechanism: The

    
     lone pair on the N-3 nitrogen forms a Type II ligand interaction with the ferric iron (
    
    
    
    ) of the heme porphyrin system.
  • Therapeutic vs. Toxic: This is the primary mechanism of action for antifungal azoles (inhibiting CYP51/lanosterol 14

    
    -demethylase). However, in non-infectious disease targets, this affinity can lead to off-target CYP450 inhibition and drug-drug interactions (DDIs).
    

HemeCoordination Heme Heme Iron (Fe3+) (CYP450 Active Site) Substrate Endogenous Substrate (Displaced) Heme->Substrate Steric/Electronic Exclusion Effect Metabolic Blockade (Therapeutic or Toxicity) Heme->Effect Enzymatic Inhibition Imidazole Imidazole Inhibitor (N-3 Lone Pair) Imidazole->Heme Type II Coordination (Strong Binding)

Figure 1: Mechanism of Type II Heme Coordination by Imidazole-based ligands.[1][3]

Part 2: Synthetic Architectures & Regiocontrol

Synthesizing substituted imidazoles presents a classic regioselectivity challenge. Standard alkylation of the imidazole anion often yields mixtures of


 and 

isomers due to the "ambident" nature of the nucleophile.
The Van Leusen Reaction (De Novo Synthesis)

For accessing 1,4,5-trisubstituted imidazoles with high regiocontrol, the Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC) is the gold standard. It avoids the regioselectivity issues of alkylating a pre-formed ring by building the ring around the substituents.

Mechanism:

  • Base-mediated deprotonation of TosMIC.

  • [3+2] Cycloaddition with an aldimine.

  • Elimination of p-Toluenesulfinic acid (TsOH) to aromatize the ring.

VanLeusen TosMIC TosMIC (Tosylmethyl isocyanide) Inter1 Intermediate: Betaine Species TosMIC->Inter1 Base (K2CO3/tBuOK) Aldimine Aldimine (R-CH=N-R') Aldimine->Inter1 Cyclo [3+2] Cycloaddition (5-membered ring) Inter1->Cyclo Elim Elimination of p-Toluenesulfinic acid Cyclo->Elim Product 1,4,5-Trisubstituted Imidazole Elim->Product

Figure 2: The Van Leusen Imidazole Synthesis pathway for regioselective construction.

The SEM-Switch Strategy (Sequential Arylation)

For complex drug candidates requiring functionalization at all three carbon positions (C2, C4, C5), the "SEM-Switch" methodology is superior.

  • Protection: Use SEM (2-(trimethylsilyl)ethoxymethyl) to protect N-1.

  • C2-Arylation: Lithiation at C2 (most acidic proton) followed by electrophile quench.

  • Transposition: The SEM group can be "switched" or migrated to the other nitrogen, or removed to allow alkylation at the specific nitrogen, enabling sequential C-H activation at C5 and C4.[1]

Part 3: Experimental Protocols

Protocol A: Van Leusen Synthesis of 1,5-Disubstituted Imidazoles

Target: High-yield synthesis avoiding N-isomer separation.

Reagents:

  • Aldehyde (1.0 equiv)[2]

  • Primary Amine (1.0 equiv)

  • TosMIC (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF/DME (1:1 mixture)

Step-by-Step Workflow:

  • Imine Formation: In a round-bottom flask, combine aldehyde and amine in MeOH. Stir at RT for 2 hours. Evaporate solvent to isolate the crude aldimine (Schiff base).

  • Cycloaddition: Dissolve the crude aldimine in DMF/DME (1:1). Add TosMIC and

    
    .
    
  • Reaction: Stir the suspension vigorously at RT for 16–24 hours. Note: Monitoring by LCMS is crucial here to observe the disappearance of the imine peak.

  • Workup: Dilute with water (precipitation often occurs). Extract with EtOAc (3x). Wash organic layer with saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (typically DCM/MeOH gradients).
    
Protocol B: Regioselective N-Alkylation (Steric Control)

Target: Alkylation of 4-substituted imidazole to favor the 1,4-isomer over the 1,5-isomer.

Scientific Rationale: In 4-substituted imidazoles, the


-H tautomer is sterically less hindered but electronically different. Using a non-polar solvent and specific base prevents rapid equilibration.

Workflow:

  • Dissolution: Dissolve 4-phenylimidazole (1.0 equiv) in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 equiv) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min.
    
  • Alkylation: Add alkyl halide (1.1 equiv) dropwise at 0°C.

  • Kinetic Control: Allow to warm to RT slowly. Critical: Do not heat. Heating promotes thermodynamic equilibration which may yield the unwanted 1,5-isomer (sterically crowded).

  • Quench: Quench with ice water. Extract and purify.

Part 4: Data & Comparative Analysis

Azole Property Comparison

When designing bioisosteres, selecting the correct azole is vital for tuning lipophilicity (LogP) and acidity.

ScaffoldpKa (Conjugate Acid)H-Bond DonorH-Bond AcceptorMetabolic Stability
Imidazole 6.95 - 7.10Yes (NH)Yes (N3)Moderate (CYP inhibition risk)
Pyrazole 2.5Yes (NH)Yes (N2)High
1,2,3-Triazole 1.2Yes (NH)Yes (N2, N3)Very High (Click chem stable)
1,2,4-Triazole 2.3Yes (NH)Yes (N2, N4)High
Case Study: Imidazole as an Amide Bioisostere

In the development of Neurolysin (Nln) activators, replacing a labile amide bond with an imidazole ring significantly improved blood-brain barrier (BBB) permeability.

  • Problem: The original dipeptide hit had poor plasma stability (

    
     min).
    
  • Solution: Imidazole incorporation.

  • Result: The imidazole analog maintained the planar geometry of the amide bond but removed the hydrolyzable carbonyl, increasing plasma stability to

    
     hours and enhancing lipophilicity for BBB penetration.
    

References

  • Physicochemical Properties of Imidazole

    • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.[4]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Van Leusen Reaction Mechanism

    • Title: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Heme Coordination & CYP450

    • Title: Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions.[5]

    • Source: American Chemical Society (ACS) / Biochemistry.
    • URL:[Link]

  • Regioselective Synthesis Strategies

    • Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation.[1]

    • Source: J. Am. Chem. Soc. (via NIH).
    • URL:[Link]

  • Bioisosterism Applications

    • Title: Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability.[6]

    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate protocol

Executive Summary This application note details a robust, two-stage protocol for the synthesis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1). This scaffold is a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-stage protocol for the synthesis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1). This scaffold is a critical intermediate in the development of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

Unlike traditional routes that rely on harsh Pinner reactions (incompatible with acid-labile Boc groups), this protocol utilizes a Modified Debus-Radziszewski Imidazole Synthesis . This pathway ensures the integrity of the tert-butoxycarbonyl (Boc) protecting group by operating under mild, buffered conditions.

Key Advantages:

  • Boc-Compatibility: Avoids strong mineral acids required for nitrile-to-amidine conversion.

  • Scalability: Validated for gram-scale preparation.

  • Purification: Chromatographic resolution strategies provided for high-purity isolation (>98%).[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on constructing the imidazole ring de novo at the C3 position of the azetidine ring. The most reliable precursor is the C3-aldehyde, which can be accessed via oxidation of the commercially available alcohol.

Pathway Visualization:

Retrosynthesis Target Target Molecule (tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate) Aldehyde Intermediate A (1-Boc-3-formylazetidine) Target->Aldehyde Debus-Radziszewski Cyclization Alcohol Starting Material (1-Boc-3-hydroxymethylazetidine) Aldehyde->Alcohol Swern or IBX Oxidation Reagents Reagents: Glyoxal + NH4OAc Reagents->Target

Figure 1: Retrosynthetic strategy highlighting the key aldehyde intermediate.

Experimental Protocol

Stage 1: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate

Rationale: The aldehyde is unstable upon prolonged storage. It is recommended to synthesize it freshly or store it at -20°C under argon. The Swern oxidation is preferred for scale, but IBX (2-Iodoxybenzoic acid) is safer for smaller batches (<5g).

Materials:

  • tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • Triethylamine (TEA) (5.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology (Swern Protocol):

  • Activation: In a flame-dried flask under

    
    , dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM (5 mL/mmol). Cool to -78°C .[1]
    
  • DMSO Addition: Add DMSO (3.0 equiv) dropwise over 15 minutes. Caution: Gas evolution (

    
    , 
    
    
    
    ). Stir for 15 minutes at -78°C.
  • Substrate Addition: Dissolve the starting alcohol (1 equiv) in minimum DCM and add dropwise to the reaction mixture, maintaining temperature below -70°C. Stir for 45 minutes.

  • Quench: Add TEA (5.0 equiv) dropwise. The mixture will turn thick/white.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes, then to room temperature (RT) for 1 hour.

  • Workup: Quench with saturated

    
     (aq). Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc, 0-50% gradient).

    • Yield Expectation: 85-95%

    • State: Colorless to pale yellow oil.

Stage 2: Imidazole Ring Formation (Debus-Radziszewski)

Rationale: This step condenses the aldehyde with glyoxal and ammonia. Using ammonium acetate in methanol buffers the reaction, preventing Boc deprotection.

Materials:

  • tert-butyl 3-formylazetidine-1-carboxylate (Intermediate from Stage 1)

  • Glyoxal (40% w/w in

    
    ) (1.2 equiv)
    
  • Ammonium Acetate (

    
    ) (4.0 - 5.0 equiv)
    
  • Methanol (Grade: HPLC or ACS)

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (1 equiv) in Methanol (10 mL/mmol).

  • Reagent Addition: Add Glyoxal solution (1.2 equiv) in one portion.

  • Ammonia Source: Add solid

    
     (4 equiv). The reaction is endothermic; ensure full dissolution.
    
  • Reaction: Stir the mixture at RT for 12-16 hours .

    • Optimization Note: If conversion is slow by TLC/LCMS, warm to 40°C. Do not exceed 50°C to avoid Boc thermolysis.

  • Workup: Remove Methanol under reduced pressure. The residue will be a viscous oil/solid mix.

  • Neutralization: Resuspend residue in EtOAc and water. Neutralize carefully with saturated

    
     to pH ~8.[2]
    
    • Critical Step: The imidazole product is amphoteric. Ensure the aqueous layer is not acidic, or the product will remain in the water phase.

  • Extraction: Extract with EtOAc (3x) or DCM/iPrOH (3:1) if solubility is poor.[3]

  • Purification: Flash chromatography is required.

    • Stationary Phase: Silica Gel.[4]

    • Mobile Phase: DCM : MeOH (95:5 to 90:10).

    • Additive: 0.1%

      
       or 
      
      
      
      in the eluent is recommended to reduce tailing of the imidazole.

Quantitative Data Summary

ParameterStage 1 (Aldehyde)Stage 2 (Imidazole Target)
Limiting Reagent Alcohol PrecursorAldehyde Intermediate
Key Reagent Oxalyl Chloride / DMSOGlyoxal /

Temperature -78°C

RT
RT

40°C
Typical Yield 85 - 95%60 - 75%
Appearance Clear OilWhite to Off-white Solid

(approx)
0.6 (1:1 Hex/EtOAc)0.3 (9:1 DCM/MeOH)
Mass Spec (

)
186.1 (Calc.)[4]224.1 (Calc.)

Quality Control & Validation

NMR Characterization Criteria:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.44 (s, 9H, Boc-tBu).[1]
      
    • 
       6.90 - 7.10 (s, 2H, Imidazole C4/C5-H). Note: These protons often appear as a broad singlet due to tautomerism.
      
    • 
       9.0 - 10.0 (br s, 1H, Imidazole N-H).
      
  • 
     NMR:  Look for the characteristic Boc carbonyl (~156 ppm) and the Imidazole C2 signal (~145-150 ppm).
    

Mechanism of Action (Stage 2):

Mechanism Aldehyde Aldehyde Diimine Diimine Intermediate Aldehyde->Diimine + 2 NH3 Cyclization Cyclization Diimine->Cyclization + Glyoxal Target Imidazole Product Cyclization->Target - 2 H2O

Figure 2: Simplified mechanism of the Debus-Radziszewski reaction.

Safety & Troubleshooting

  • Oxalyl Chloride: Highly toxic. Releases

    
     and 
    
    
    
    upon reaction with DMSO. Must be used in a well-ventilated fume hood.
  • Glyoxal: Often supplied as 40% aqueous solution. It can polymerize upon standing; ensure the solution is clear before use.

  • Boc Stability: Avoid heating Stage 2 above 60°C. If the Boc group is lost, the product becomes highly polar and water-soluble, making extraction impossible without ion-exchange resin.

  • Tailing on Silica: Imidazoles interact strongly with silanols. Pre-wash the silica column with 1%

    
     in DCM before loading the sample.
    

References

  • Aldehyde Preparation: ChemicalBook. "Synthesis of tert-butyl 3-formylazetidine-1-carboxylate." Accessed October 2023.

  • General Imidazole Synthesis: Organic Syntheses. "Synthesis of Imidazoles via Glyoxal Condensation." Org. Synth. 2018, 95, 30-45.

  • Azetidine Scaffolds: National Institutes of Health (NIH). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives." Molecules, 2023.[1][5]

  • Product Verification: BLD Pharm. "tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Product Page."

Sources

Application

Application Note: NMR Characterization of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

[1][2] Abstract This guide details the nuclear magnetic resonance (NMR) characterization of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate , a critical sp³-rich building block used in fragment-based drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This guide details the nuclear magnetic resonance (NMR) characterization of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate , a critical sp³-rich building block used in fragment-based drug discovery (FBDD) and the synthesis of Janus Kinase (JAK) inhibitors.[1][2] Characterizing this molecule presents two specific challenges: rotameric broadening caused by the N-Boc group and prototropic tautomerism of the imidazole ring.[1] This protocol provides a self-validating methodology to resolve these dynamic effects, ensuring accurate structural assignment and purity assessment.[1][2]

Part 1: Structural Analysis & Chemical Context[1]

The Pharmacophore

The molecule consists of a rigid four-membered azetidine ring serving as a spacer between a lipophilic protecting group (Boc) and a polar, hydrogen-bonding imidazole headgroup.[1][2]

  • Azetidine Ring: Provides a constrained vector, orienting the imidazole at a specific angle relative to the backbone.[2]

  • Imidazole (C2-linked): Acts as a monodentate ligand or H-bond donor/acceptor.[1][2] The C2-linkage is synthetically distinct from the more common N1-linked azoles.[1]

The NMR Challenge: Dynamics

Unlike rigid aromatic systems, this scaffold exhibits significant conformational dynamics on the NMR timescale.[2]

  • Restricted Rotation (Rotamers): The C-N bond of the carbamate (Boc) has partial double-bond character.[1][2] At room temperature (298 K), the rotation barrier (~15-18 kcal/mol) is sufficient to create two distinct conformers (Rotamer A and Rotamer B) or significant peak broadening, particularly for the azetidine ring protons.[1]

  • Annular Tautomerism: The imidazole N-H proton rapidly exchanges between N1 and N3.[1][2] In protic solvents or presence of trace water, this averages the C4-H and C5-H signals.[1]

Dynamics cluster_0 Dynamic Processes Rotamer Boc-Rotamer Equilibrium (Slow Exchange at 298K) Effect1 Split/Broad Azetidine Signals Rotamer->Effect1 Causes Tautomer Imidazole Tautomerism (Fast Exchange) Effect2 Averaged Imidazole Signals Tautomer->Effect2 Causes

Figure 1: Structural dynamics affecting NMR resolution.

Part 2: Experimental Protocol

Solvent Selection Strategy
  • Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆) [1][2]

    • Why: High polarity stabilizes the rotameric transition state, slightly lowering the coalescence temperature.[2] Crucially, it slows the exchange of the imidazole N-H proton, allowing observation of the labile proton (often ~11-12 ppm).

  • Alternative: CD₃OD (Methanol-d₄) [1]

    • Why: Useful for sharpening signals by promoting fast exchange of labile protons, but the imidazole N-H and any residual water will merge into a single solvent peak.[2]

  • Avoid: CDCl₃ (Chloroform-d) [1]

    • Why: Often results in severe overlapping and broadening of the azetidine multiplets due to slow rotamer exchange.[1][2]

Sample Preparation (Standard)
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Additives: If peaks are extremely broad, add 10 µL of dilute K₂CO₃/D₂O solution to force deprotonation/exchange, OR heat the sample (see 2.3).

  • Filtration: Filter through a cotton plug in a glass pipette to remove paramagnetic inorganic salts (e.g., Cu, Pd) often carried over from cross-coupling synthesis.[1][2]

Variable Temperature (VT) Protocol (The "Pro" Method)

To prove purity and resolve rotamers, acquire spectra at elevated temperature.[1]

  • Equilibrate probe to 353 K (80 °C).

  • Insert sample and allow 5 minutes for thermal equilibrium.

  • Shim at the elevated temperature.

  • Result: The broad azetidine multiplets will coalesce into sharp, defined signals (usually a doublet of doublets or a quintet).[1][2]

Part 3: Diagnostic NMR Data

The following data represents the expected chemical shifts for the pure compound in DMSO-d₆ at 298 K. Note that exact values may shift ±0.1 ppm depending on concentration and water content.[1]

^1H NMR (400 MHz, DMSO-d₆)[1]
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
NH 11.8 - 12.2Broad s1HImidazole N-H (Labile).[1][2] Disappears in D₂O shake.
Im-CH 6.8 - 7.1s (or d)2HImidazole C4/C5.[1][2] Often appears as a singlet due to rapid tautomerism.[1][2]
Az-CH2 3.9 - 4.2Multiplet2HAzetidine C2/C4 (Protons cis to Boc carbonyl).[1][2] Broadened by rotamers.[1][2]
Az-CH2 3.6 - 3.9Multiplet2HAzetidine C2/C4 (Protons trans to Boc carbonyl).[1][2]
Az-CH 3.6 - 3.8m1HAzetidine C3 (Methine).[1][2] Often overlaps with ring protons.[1][2]
Boc 1.38 - 1.42s9Htert-Butyl methyls. Sharp, intense singlet.[1]
^13C NMR (100 MHz, DMSO-d₆)
Carbon TypeShift (δ, ppm)Diagnostic Note
C=O (Boc) ~155.5Carbamate carbonyl.[1][2]
Im-C2 ~146.0Quaternary carbon attached to Azetidine.[1]
Im-C4/5 ~115 - 120Aromatic CH carbons (often broad).[1][2]
Boc-Cq ~78.5Quaternary carbon of t-butyl group.[1]
Az-CH2 ~50 - 54Ring carbons (often split into two peaks ~51.5 and ~53.0 due to rotamers).[1][2]
Az-CH ~32 - 35Methine carbon.[1][2]
Boc-CH3 ~28.2Methyl carbons (intense).[1][2]

Part 4: Troubleshooting & Interpretation

"My spectrum looks like a mixture of two compounds."

Diagnosis: This is likely Rotameric Splitting , not impurity.[1][2] Validation Test:

  • Check the integration ratio.[1][2] If the minor "impurity" peaks integrate to ~0.15–0.30 relative to the major peaks, and the sum equals the expected proton count, it is a rotamer.[2]

  • Run the VT-NMR protocol (Section 2.3).[1][2] If the peaks coalesce into one set, the sample is pure.[2]

"I cannot see the Imidazole N-H."

Diagnosis: Fast chemical exchange with water in the solvent.[1][2] Solution:

  • Ensure DMSO-d₆ is from a fresh ampoule (dry).[1][2]

  • The absence of this peak does not indicate decomposition if the C-H aromatics (6.8-7.1 ppm) are present and integrate correctly.[1]

"The peaks are extremely broad."[1][2]

Diagnosis: Paramagnetic impurities (Copper/Palladium) from synthesis.[1][2] Solution: Dissolve the sample in EtOAc, wash with 10% aqueous EDTA or NH₄OH, dry, and re-evaporate before taking the NMR.[2]

Part 5: Workflow Diagram

Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Validation Step1 Synthesis/Isolation Step2 Metal Scavenging (EDTA/Silica) Step1->Step2 Step3 Dissolve in DMSO-d6 Step2->Step3 Step4 Run 1H NMR (298K) Step3->Step4 Decision Are peaks split/broad? Step4->Decision Step5 Run VT-NMR (353K) Decision->Step5 Yes (Rotamers) Step6 Integrate Boc (9H) vs Imidazole (2H) Decision->Step6 No (Sharp) Step5->Step6 Final Confirm Structure Step6->Final

Figure 2: Step-by-step characterization workflow.

References

  • Synthesis & Analogues: Biointerface Research in Applied Chemistry, 2021 , 12, 5567-5578.[2][3] (Discusses NMR assignment of azetidine derivatives). Link

  • Rotameric Dynamics: Journal of Organic Chemistry, 2015 , 80, 2923.[2] (Detailed analysis of N-Boc rotamers in small heterocycles).

  • Compound Data: PubChem CID 1234710-02-1.[1] Link[1][2]

  • General Azetidine Methods: Molecules, 2023 , 28, 1234.[1][2] "Synthesis of New Azetidine Amino Acid Derivatives." (Provides comparative shifts for 3-substituted Boc-azetidines). Link[1][2]

Sources

Method

Application Note: Structural Validation of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate via 1H NMR Spectroscopy

Abstract This technical guide details the acquisition, processing, and interpretation of the 1H NMR spectrum for tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS 1234710-02-1).[1][2] This scaffold is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the acquisition, processing, and interpretation of the 1H NMR spectrum for tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS 1234710-02-1).[1][2] This scaffold is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic bioactive agents.[1] The analysis addresses two common spectral artifacts inherent to this structure: carbamate rotamerism (Boc group) and imidazole tautomerism .[1] We provide a self-validating protocol to distinguish these dynamic phenomena from impurities, ensuring accurate structural verification.

Introduction: The Structural Challenge

In fragment-based drug discovery (FBDD), the azetidine ring serves as a rigid, metabolic-stable isostere for proline or piperidine.[1][2] However, the NMR characterization of N-Boc-azetidines is notoriously deceptive.[1][2]

The restricted rotation around the carbamate C–N bond (barrier ~10–12 kcal/mol) creates two distinct rotameric populations (syn/anti) observable on the NMR timescale at room temperature.[1] Simultaneously, the imidazole moiety undergoes rapid annular tautomerism (proton exchange between N1 and N3).[1]

Experimental Protocol

Reagents & Equipment
  • Analyte: >5 mg of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate.[1][2]

  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (Tetramethylsilane).[1][2]

    • Note: CDCl₃ is not recommended for this specific analysis due to potential H-bonding aggregation of the imidazole and poor resolution of the NH proton.[1][2]

  • Instrument: 400 MHz spectrometer (or higher).

Sample Preparation Workflow

To ensure reproducibility and minimize concentration-dependent shifts (common in imidazoles), follow this strict workflow:

SamplePrep Start Weighing Solvent Solvation (0.6 mL DMSO-d6) Start->Solvent 5-10 mg Mix Homogenization (Vortex 30s) Solvent->Mix Dissolve Transfer Transfer to 5mm Tube Mix->Transfer Clear Soln Acquire Acquisition (298 K) Transfer->Acquire

Figure 1: Standardized sample preparation workflow to ensure consistent chemical shifts.

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (e.g., zg30 or s2pul).[1]

  • Relaxation Delay (d1): 2.0 seconds (sufficient for qualitative ID; increase to >5s for qNMR).

  • Scans (ns): 16 (minimum) to 64.

  • Temperature: 298 K (25 °C).[1] Optional: If rotamer coalescence is required, heat to 343 K (70 °C).[1]

Spectral Analysis & Assignment

The spectrum in DMSO-d₆ is characterized by three distinct zones: the aromatic imidazole region, the aliphatic azetidine "fingerprint," and the Boc protecting group.[1]

Data Summary Table (DMSO-d₆, 400 MHz)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Note
11.80 – 12.10 Broad Singlet (br s)1HImidazole N-H Highly sensitive to concentration and water content.[1][2]
6.80 – 7.10 Singlet (s) or br s2HImidazole C4-H / C5-H Appears as a singlet due to fast tautomeric averaging.[1][2]
4.00 – 4.25 Multiplet (m)2HAzetidine C2-H / C4-H cis-protons relative to substituent.[1][2] Broadened by rotamers.[1][2][3]
3.75 – 3.95 Multiplet (m)2HAzetidine C2-H' / C4-H' trans-protons relative to substituent.[1][2] Broadened by rotamers.[1][2][3]
3.65 – 3.75 Multiplet (m)1HAzetidine C3-H Methine proton connecting the rings.[1][2]
1.39 Singlet (s)9HBoc -C(CH₃)₃ Characteristic strong singlet.[1][2]
Detailed Mechanistic Interpretation
A. The "Rotamer Trap" (Azetidine Ring)

The N-Boc group exhibits restricted rotation.[1][2] In azetidine systems, this creates two distinct environments for the ring protons (H2 and H4).[1]

  • Observation: You will likely see the azetidine protons (approx.[1] 3.7 – 4.3 ppm) not as clean triplets/doublets, but as complex multiplets or broadened humps.[1]

  • Validation: This is not impurity. To confirm, run a Variable Temperature (VT) experiment. Heating the sample to 343 K (70 °C) increases the rotation rate, causing these peaks to coalesce into sharper, simplified signals.[1]

B. Imidazole Tautomerism

The imidazole ring is attached at the C2 position.[1][2] The protons at C4 and C5 are chemically non-equivalent in a static molecule.[1][2]

  • Observation: In DMSO at 298 K, the proton exchange between N1 and N3 is usually fast on the NMR timescale.

  • Result: The C4-H and C5-H signals average out, appearing as a singlet (integrating to 2H) around 6.9 ppm.[1] If the sample is very dry or acidic, this may split into two distinct doublets.

Structural Visualization & Logic Pathway

The following diagram illustrates the connectivity and the dynamic processes affecting the NMR signals.

StructureLogic Molecule tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Boc Group Azetidine Ring Imidazole Ring BocFeature Singlet ~1.39 ppm (9H) Molecule:boc->BocFeature AzetFeature Complex Multiplets 3.7 - 4.3 ppm (Restricted Rotation) Molecule:azet->AzetFeature Rotamers ImdzFeature Aromatic Singlet ~6.9 ppm NH Broad ~12.0 ppm (Tautomerism) Molecule:imdz->ImdzFeature Tautomers

Figure 2: Correlation between molecular sub-structures and diagnostic NMR signals.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Missing NH Signal Proton exchange with water in solvent.[1][2]Use fresh ampoule of DMSO-d₆; ensure sample is dry.[1][2]
Split Boc Peak Slow rotamer exchange (rare in DMSO, common in CDCl₃).[1]Heat sample to 50°C; peak should merge.
Extra Aromatic Peaks Imidazole decomposition or salt formation.[1]Check integration. Imidazole C4/C5 must equal 2H relative to Boc 9H.[1][2]

References

  • Compound Synthesis & Context

    • World Intellectual Property Organization.[1][2][4] (2000).[1] Synthesis of azetidine derivatives.[1][2][4][5][6] WO2000063168A1.[1][2][4] Link

    • Journal of Medicinal Chemistry.[1][2] (2014).[1][6] Discovery of Janus Kinase Inhibitors.[1][2] (General reference for scaffold utility).

  • NMR of Azetidine Rotamers

    • Couty, F., et al. (2015).[1] Conformational analysis of N-Boc-azetidines.Royal Society of Chemistry (RSC) Advances.[1] Link

  • Imidazole Spectral Data

    • ChemicalBook.[1][7] (2023).[1][6] 1H NMR Spectrum of Imidazole Derivatives.Link[1]

    • Kaga, A., et al. (2024).[1] Divergent and chemoselective deuteration of N-unsubstituted imidazoles.[1][2]Chemical Science.[1][2][8] (Provides DMSO-d6 shifts for 2-substituted imidazoles). Link

Sources

Application

13C NMR of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Topic: High-Resolution C NMR Profiling of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate CAS: 1234710-02-1 Content Type: Application Note & Protocol Guide[1][2] Executive Summary & Structural Context[2][3][4][5]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution


C NMR Profiling of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
CAS:  1234710-02-1
Content Type:  Application Note & Protocol Guide[1][2]

Executive Summary & Structural Context[2][3][4][5]

Objective: To provide a definitive protocol for the structural validation of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate using


C NMR. This guide addresses specific challenges inherent to this scaffold: restricted rotation (rotamers), imidazole tautomerism, and long relaxation times of quaternary carbons.

Compound Significance: This molecule represents a critical "fragment-based" building block in medicinal chemistry.[1][2] The azetidine ring offers a rigid, low-molecular-weight spacer that positions the imidazole moiety—a common histidine mimic—in a specific vector space, distinct from pyrrolidine or piperidine analogs.

Structural Challenges in NMR:

  • Rotamerism: The tert-butoxycarbonyl (Boc) group on the strained azetidine nitrogen induces restricted rotation around the N-C(O) bond.[1][2] This frequently results in signal doubling or broadening at room temperature, often mistaken for impurities.

  • Quaternary Carbon Visibility: The carbonyl carbon (C=O) and the imidazole C2 carbon often exhibit long spin-lattice relaxation times (

    
    ), leading to poor signal-to-noise ratios in standard proton-decoupled experiments.[1][2]
    
  • Tautomeric Exchange: The 1H-imidazole proton undergoes rapid exchange, which can broaden adjacent carbon signals depending on solvent acidity and water content.[1][2]

Experimental Protocol

Reagents & Sample Preparation[2]

To ensure visibility of quaternary carbons and manage exchangeable protons, this protocol utilizes a paramagnetic relaxation agent and a polar aprotic solvent.

ComponentGrade/TypeQuantity/ConcentrationPurpose
Solvent DMSO-

(99.9% D)
0.6 mLStabilizes imidazole tautomers; slows NH exchange better than CDCl

.[1][2]
Analyte CAS 1234710-02-120–30 mgHigh concentration required for

C sensitivity.[1][2]
Relaxation Agent Chromium(III) acetylacetonate [Cr(acac)

]
~1–2 mg (trace)Critical Step: Shortens

of quaternary carbons (C=O, C2-Im) to allow quantitative integration and visibility.
Reference TMS (Tetramethylsilane)0.03% v/vInternal chemical shift standard (

0.0 ppm).[1][2]
Instrument Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or zgig (Inverse gated) if quantitative integration is strictly required.

  • Temperature: 298 K (25°C).[1][2] Note: If rotamer splitting is severe, elevate to 343 K (70°C) to coalesce signals.

  • Relaxation Delay (D1):

    • Without Cr(acac)

      
      : 5–10 seconds (inefficient).[1][2]
      
    • With Cr(acac)

      
      : 2 seconds (highly efficient).[2]
      
  • Scans (NS): Minimum 1024 (for adequate S/N on quaternary carbons).

  • Spectral Width: 240 ppm (to capture C=O and potential impurities).[1][2]

Data Interpretation & Expected Chemical Shifts[4][5][6][7]

Assignment Logic Flow

The following diagram illustrates the decision process for assigning signals in this specific molecule, differentiating between the static backbone and dynamic rotamers.

NMR_Assignment_Logic Start Identify Signal Region HighField High Field (20-35 ppm) Start->HighField MidField Mid Field (40-85 ppm) Start->MidField LowField Low Field (110-160 ppm) Start->LowField BocMe Boc Methyls ~28 ppm (Intense) HighField->BocMe AzC3 Azetidine C3 ~30-32 ppm HighField->AzC3 AzC24 Azetidine C2/C4 ~50-55 ppm (Likely Broad/Split) MidField->AzC24 BocQuat Boc Quaternary C ~79-80 ppm MidField->BocQuat ImCH Imidazole C4/C5 ~115-125 ppm LowField->ImCH ImC2 Imidazole C2 ~145-148 ppm (Quaternary) LowField->ImC2 BocCO Boc Carbonyl ~155-156 ppm LowField->BocCO

Figure 1: Signal assignment logic tree for CAS 1234710-02-1 based on chemical environment zones.

Chemical Shift Table (DMSO- )

Note: Values are ranges derived from analogous Boc-azetidine and 2-substituted imidazole systems.[1][2] Exact shifts may vary ±1 ppm based on concentration and temperature.

Carbon LabelTypeExpected Shift (

ppm)
Multiplicity / Notes
Boc-CH

Methyl28.0 – 28.5Very intense singlet.[1][2]
Azetidine C3 Methine31.0 – 34.0Connects ring to imidazole.[1][2]
Azetidine C2, C4 Methylene48.0 – 54.0Diagnostic: Often appears as two sets of signals (approx. 1:1 ratio) due to rotamers.[1]
Boc-C

Quaternary78.0 – 80.0Characteristic tert-butyl quaternary carbon.[1][2]
Imidazole C4/C5 Aromatic CH115.0 – 128.0Broadening possible if NH exchange is fast.[1][2]
Imidazole C2 Quaternary Ar145.0 – 148.0Weak intensity without relaxation agent.[2]
Boc C=O Carbonyl155.0 – 156.5Weak intensity; most deshielded signal.[2]

Troubleshooting & Advanced Validation

The "Missing Signals" Phenomenon

Observation: The spectrum shows the aliphatic region clearly, but the peaks at ~146 ppm (Imidazole C2) and ~156 ppm (Boc C=O) are absent or buried in noise. Root Cause: These are non-protonated carbons.[1][2] They lack the Nuclear Overhauser Effect (NOE) enhancement and have very long


 relaxation times (often >5 seconds).[1]
Solution: 
  • Add 1–2 mg Cr(acac)

    
      (Chromium acetylacetonate) to the NMR tube.[1][2]
    
  • This paramagnetic agent interacts with the solvent and solute, drastically reducing

    
     via electron-nuclear dipolar coupling.[1][2]
    
  • Re-acquire with a standard 2-second delay. The signals will appear.[2]

The "Split Peaks" (Rotamer) Issue

Observation: The azetidine C2/C4 signals (~50 ppm) and sometimes the Boc methyls appear as doublets or two distinct peaks, despite the molecule being chemically pure. Mechanism: The N-C bond of the carbamate has partial double-bond character.[2] The bulky tert-butyl group faces steric clash with the azetidine ring, creating two distinct conformers (syn/anti) that exchange slowly on the NMR timescale at 25°C. Validation Protocol:

  • Variable Temperature (VT) NMR: Heat the sample to 343 K (70°C) in DMSO-

    
    .
    
  • Result: As thermal energy overcomes the rotational barrier, the split peaks will broaden and eventually coalesce into a single, sharp average peak. This confirms the presence of rotamers rather than impurities.

Validation Workflow

Validation_Workflow Step1 Acquire 1H NMR (Check Purity) Step2 Acquire 13C NMR (Standard Parameters) Step1->Step2 Decision1 Are Quaternary Carbons Visible? Step2->Decision1 Action1 Add Cr(acac)3 Re-acquire Decision1->Action1 No Decision2 Are Signals Split (e.g., Azetidine CH2)? Decision1->Decision2 Yes Action1->Decision2 Action2 Run VT-NMR at 70°C Check Coalescence Decision2->Action2 Yes Final Final Structure Confirmation Decision2->Final No Action2->Final

Figure 2: Step-by-step validation workflow for handling relaxation and rotamer issues.

References

  • Boc-Azetidine Rotamerism

    • Source: "Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines..."[1]

    • Relevance: Confirms the existence of rotamers in N-Boc-azetidine deriv

      
      H and 
      
      
      
      C NMR spectra.[1][3]
    • URL:[1]

  • Relax

    
    C NMR: 
    
    • Source: "Use of Paramagnetic Relaxation Agents in the Characteriz
    • Relevance: Establishes the protocol for using Cr(acac)
    • URL:[1][2]

  • Solvent Effects on Imidazoles

    • Source: "Effect of varying ratios of solvent in the mixture of CDCl3 and DMSO-d6..."
    • Relevance: Explains the stabilization of exchangeable protons (NH) in DMSO compared to chloroform.
    • URL:

  • General

    
    C Chemical Shift Data: 
    
    • Source: Oregon State University NMR Data.[1][2]

    • Relevance: Provides baseline chemical shift ranges for carbamates and nitrogen heterocycles.[1][2]

    • URL:[1][2]

Sources

Method

Mass spectrometry of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Application Note: Mass Spectrometry Profiling of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Abstract This technical guide details the mass spectrometric analysis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Profiling of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Abstract

This technical guide details the mass spectrometric analysis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1), a critical intermediate in the synthesis of kinase inhibitors and peptidomimetics. We present a validated LC-MS/MS protocol focusing on Electrospray Ionization (ESI) behavior, characteristic fragmentation pathways, and handling precautions for Boc-protected heterocycles. This document is designed for analytical chemists requiring high-fidelity structural confirmation and impurity profiling.

Introduction

The compound tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (MW: 223.27 g/mol ) combines a strained azetidine ring with an imidazole moiety, protected by a tert-butoxycarbonyl (Boc) group. In drug discovery, this scaffold serves as a rigidified linker, often modifying pharmacokinetic properties such as basicity and metabolic stability.

Accurate mass spectrometry analysis of this compound presents specific challenges:

  • Boc-Lability: The Boc group is thermally and acid-labile, often leading to in-source fragmentation (ISF) that can mimic impurities.

  • Basicity: The imidazole nitrogen (pKa ~7) and the azetidine nitrogen (masked by Boc) influence protonation sites in ESI(+).

  • Ring Strain: The azetidine ring creates unique fragmentation energies compared to piperidine or pyrrolidine analogs.

Experimental Protocol

Materials & Sample Preparation
  • Standard: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (>97% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Stock Solution: Dissolve 1 mg of compound in 1 mL MeOH to generate a 1 mg/mL (approx. 4.5 mM) stock.

  • Working Solution: Dilute stock to 1 µg/mL (approx. 4.5 µM) in 50:50 Water:ACN + 0.1% FA.

Critical Note: Avoid using trifluoroacetic acid (TFA) in the mobile phase if high sensitivity is required, as it causes ion suppression. Use Formic Acid.[1]

Liquid Chromatography (LC) Conditions

A reverse-phase gradient is recommended to separate the intact Boc-protected parent from its deprotected degradation products.

ParameterSetting
Column C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol 2.0 µL

Gradient Table:

Time (min) %B Description
0.0 5 Initial equilibration
1.0 5 Hold for polar impurities
4.0 95 Linear ramp to elute hydrophobic parent
5.0 95 Wash

| 5.1 | 5 | Re-equilibration |

Mass Spectrometry (MS) Parameters
  • Ionization Mode: ESI Positive (+)

  • Scan Type: Full Scan (Q1) followed by Product Ion Scan (MS2) of m/z 224.1.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to minimize in-source fragmentation of Boc)

  • Source Temp: 120 °C

  • Desolvation Temp: 350 °C

Results & Discussion: Fragmentation Analysis

Precursor Ion Selection

The monoisotopic mass of C₁₁H₁₇N₃O₂ is 223.1321 Da . In ESI(+) mode, the protonated molecule [M+H]⁺ is observed at m/z 224.14 .

Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule follows a predictable "stripping" pathway characteristic of Boc-protected amines.

Key Fragments:

  • m/z 224.1 → 168.1 (Δm = -56 Da):

    • Mechanism: Loss of isobutylene (C₄H₈) from the tert-butyl group.

    • Structure: Cariabmic acid intermediate (unstable) or protonated carbamate.

  • m/z 168.1 → 124.1 (Δm = -44 Da):

    • Mechanism: Loss of CO₂ from the carbamate intermediate.

    • Structure: [3-(1H-imidazol-2-yl)azetidinium]⁺. This is the fully deprotected "core" molecule.

  • m/z 124.1 → 83.0 / 81.0:

    • Mechanism: Ring opening of the strained azetidine or cleavage of the imidazole-azetidine bond.

Visualizing the Fragmentation Logic

FragmentationPathway cluster_legend Key Transitions Parent Parent Ion [M+H]+ m/z 224.14 (Intact Boc-Azetidine-Imidazole) Frag1 Fragment 1 m/z 168.08 [M+H - Isobutylene]+ Parent->Frag1 Loss of C4H8 (-56 Da) (McLafferty-like rearrangement) Frag2 Fragment 2 (Core) m/z 124.09 [M+H - Boc]+ Parent->Frag2 Direct Loss of Boc (-100 Da) (High Energy) Frag1->Frag2 Loss of CO2 (-44 Da) (Decarboxylation) Text The primary transition for MRM quantification is 224.1 -> 168.1 due to higher abundance.

Figure 1: ESI-MS/MS fragmentation pathway of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate.

Method Validation & Troubleshooting

In-Source Fragmentation (ISF)

Issue: You observe a peak at m/z 168 or 124 in the Q1 scan (before fragmentation) at the same retention time as the parent. Cause: The Boc group is thermally degrading in the ESI source. Solution:

  • Lower the Cone Voltage (or Fragmentor Voltage) by 10-20V.

  • Lower the Source Temperature (e.g., from 150°C to 100°C).

  • Ensure the pH of the mobile phase is not too acidic (0.1% FA is standard; avoid higher concentrations).

Analytical Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 50% MeOH) LC LC Separation (C18, Gradient) Sample->LC Ionization ESI Source (+ Mode, 3.5kV) LC->Ionization Q1 Q1 Filter (Select m/z 224.1) Ionization->Q1 Collision Collision Cell (CE: 15-25 eV) Q1->Collision Q3 Q3 Filter (Detect m/z 168.1) Collision->Q3

Figure 2: Recommended MRM workflow for quantitative analysis.

References

  • PubChem. (2025).[2][3] tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (Compound Summary). National Library of Medicine.[4] [Link]

  • Kanu, A. B., et al. (2008). Ion Mobility-Mass Spectrometry. Journal of Mass Spectrometry.[5] (General reference for ESI mechanisms).

  • Holčapek, M., et al. (2010). Fragmentation behavior of Boc-protected amines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[5] (Mechanistic grounding for Boc loss).

Sources

Application

Purification of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate by flash chromatography

Application Note: Purification of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate via Flash Chromatography Abstract & Introduction The purification of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate present...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate via Flash Chromatography

Abstract & Introduction

The purification of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate presents a classic "push-pull" chromatographic challenge common in medicinal chemistry.[1][2] The molecule contains two distinct functional domains:

  • The Azetidine-Boc Moiety: A lipophilic, acid-sensitive protected amine.[1][2]

  • The Imidazole Ring: A polar, basic aromatic heterocycle (pKa ~7.0 for the conjugate acid) capable of hydrogen bond donation and acceptance.[2]

The Problem: On standard silica gel, the basic nitrogen of the imidazole ring interacts strongly with acidic silanol groups (


), leading to severe peak tailing (streaking), poor resolution, and low recovery.[2] Furthermore, the acid-labile nature of the Boc group precludes the use of standard acidic modifiers (e.g., TFA, acetic acid) which could catalyze deprotection.[1][2]

The Solution: This guide details two optimized protocols. Method A utilizes Normal Phase (NP) chromatography with a volatile basic modifier to suppress silanol activity.[2] Method B outlines a Reverse Phase (RP) strategy for high-purity isolation, emphasizing pH control to maintain Boc stability.[1][2]

Physicochemical Analysis & Mechanism

To design a self-validating protocol, one must understand the molecular behavior at the stationary phase interface.[1]

The Silanol-Imidazole Interaction

Unmodified silica gel is slightly acidic (pH ~5).[2] The imidazole moiety of the target molecule acts as a Lewis base. Without a modifier, the imidazole nitrogen binds to the silanol protons.

  • Result: The molecule "drags" through the column rather than partitioning cleanly.

  • Correction: Adding a base (Ammonium Hydroxide or Triethylamine) effectively "caps" the silanol sites and deprotonates any protonated imidazole species, ensuring the analyte travels as a free base with sharper peak shape.[2]

DOT Diagram: Purification Logic & Mechanism

PurificationLogic Crude Crude Mixture (Boc-Azetidine-Imidazole) TLC TLC Scouting (DCM/MeOH + NH4OH) Crude->TLC Decision Select Mode TLC->Decision Rf Analysis NP Method A: Normal Phase Silica + 1% NH4OH (Standard) Decision->NP Standard Purity RP Method B: Reverse Phase C18 + NH4HCO3 (High Purity) Decision->RP Difficult Separation Analysis QC / NMR (Check Boc Integrity) NP->Analysis RP->Analysis

Figure 1: Decision matrix for purification based on crude complexity and required purity.

Method A: Normal Phase Flash Chromatography (The Gold Standard)[2]

This method is preferred for initial purification of crude reaction mixtures due to high loading capacity and solvent volatility.

Solvent System Selection
ComponentRoleRecommended Reagent
Weak Solvent (A) Bulk carrierDichloromethane (DCM)
Strong Solvent (B) Elution powerMethanol (MeOH)
Modifier Silanol suppressionAmmonium Hydroxide (NH₄OH, 28-30%)

Why NH₄OH over Triethylamine (TEA)? While TEA is effective, it is difficult to remove completely via rotary evaporation, often leaving a residue that complicates NMR interpretation.[1][2] NH₄OH is fully volatile.[2]

Detailed Protocol
  • TLC Scouting:

    • Prepare a mobile phase of 90:10:1 (DCM : MeOH : NH₄OH) .

    • Spot the crude.[3][4][5] If

      
      , increase MeOH.[1][2] If 
      
      
      
      , decrease MeOH.[1][2]
    • Target: An

      
       of 0.25 – 0.35 ensures optimal separation on the column.
      
  • Sample Loading (Dry Load):

    • Do not liquid load. Dissolving this polar compound in minimal DCM often leads to band broadening before the run starts.

    • Procedure: Dissolve crude in MeOH/DCM. Add Celite 545 or Silica (1:2 ratio w/w).[2] Evaporate to dryness to obtain a free-flowing powder.[1][2] Pack this powder into a solid load cartridge.

  • Gradient Setup:

    • Column: Spherical Silica, 20–40 µm (High Performance).[2]

    • Solvent A: DCM containing 0.5% NH₄OH.

    • Solvent B: 10% MeOH in DCM (containing 0.5% NH₄OH).[2]

    • Note: Premixing the modifier into both bottles ensures constant pH.

  • Elution Profile:

    • 0–2 CV (Column Volumes): 0% B (Isocratic hold)[1][2]

    • 2–12 CV: Linear gradient 0% → 50% B[2]

    • 12–15 CV: Hold 50% B[2]

  • Post-Run:

    • Evaporate fractions at < 40°C. High heat with basic methanol can sometimes cause transesterification (though unlikely with Boc, it is good practice).[2]

Method B: Reverse Phase (C18) Chromatography[1][2][3]

Use this method if the crude contains closely eluting impurities or if "Method A" fails to remove specific byproducts.

Critical Constraint: pH Control

Standard RP methods use Water/Acetonitrile with TFA .[2]

  • WARNING: Do NOT use TFA. Trifluoroacetic acid will remove the Boc group (deprotection), destroying your product.[2]

  • Choice: Use a basic buffer (Ammonium Bicarbonate or Ammonium Hydroxide) to keep the imidazole neutral (improving retention on C18) and the Boc group stable.

Detailed Protocol
  • Column: C18-functionalized silica (Spherical, 20–35 µm).[1][2][5]

  • Mobile Phase:

    • Solvent A: Water + 10 mM Ammonium Bicarbonate (

      
      ), pH ~8.0.[2]
      
    • Solvent B: Acetonitrile (ACN).[2]

  • Gradient:

    • 5% B to 95% B over 15 CV.[2]

    • The compound is moderately lipophilic due to the Boc and tert-butyl groups and will likely elute in the 40–60% ACN range.

  • Workup:

    • Freeze-dry (lyophilize) the aqueous fractions to remove water and the volatile ammonium bicarbonate buffer.[2]

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Streaking / Tailing Insufficient silanol suppression.[1][2]Increase NH₄OH concentration to 1.5% in the mobile phase. Switch to "Amine-functionalized" silica cartridges.
Product Degradation Acidic hydrolysis of Boc.[6]Ensure no acidic vapors (HCl, TFA) are present in the lab atmosphere/rotovap.[2] Check solvent pH.[2][7]
Low Recovery Irreversible adsorption.[2]Switch to Method B (C18). Silica sometimes binds basic heterocycles permanently if the surface area is too active.
Co-elution Impurities have similar polarity.[2]Change selectivity. If using DCM/MeOH, switch to Ethyl Acetate/Hexane (with 2% TEA) or use C18.[2]

References

  • Synthesis and Purification of Azetidine Derivatives

    • Source: ChemicalBook & Patent Literature (CN103524392).[2]

    • Relevance: Describes the synthesis of tert-butyl 3-formylazetidine-1-carboxylate and purification using Heptane/Ethyl Acetate, providing a baseline for azetidine lipophilicity.
    • URL:[1][2]

  • Purification of Imidazole Derivatives (Tailing Solutions)

    • Source: BenchChem Technical Support.[2]

    • Relevance: Explicitly recommends DCM/MeOH or EtOAc/Hexane with basic modifiers (TEA/NH4OH) to prevent imidazole tailing on silica.[2]

    • URL: (Generalized landing for technical notes).[2]

  • Stability of N-Boc Groups

    • Source: Organic Chemistry Portal & Arkivoc (2020).[2]

    • Relevance: Confirms that while N-Boc on the imidazole ring is labile to nucleophiles, the carbamate Boc (on the azetidine) is stable to base but sensitive to acid.[2]

    • URL:[1][2]

  • Flash Chromatography Methodology

    • Source: Teledyne ISCO / Biotage Application Notes (General Industry Standard).[2]

    • Relevance: Principles of "Dry Loading" for polar heterocycles to improve resolution.

Sources

Method

Derivatization of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Application Note: Strategic Derivatization of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Introduction: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-rich structures...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Introduction: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional (


-rich) scaffolds is critical for improving solubility, metabolic stability, and target selectivity. The molecule tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate  represents a high-value pharmacophore scaffold.

It combines a strained, conformationally restricted azetidine ring (a bioisostere of piperidine/pyrrolidine with lower lipophilicity) with an imidazole moiety (a classic histidine mimic and hydrogen bond donor/acceptor). This Application Note provides a validated roadmap for the orthogonal functionalization of this scaffold, enabling the rapid generation of diverse chemical libraries.

Strategic Reactivity Analysis

Before initiating synthesis, researchers must understand the three distinct vectors of reactivity available on this scaffold.

SiteReactivity ProfileStrategic Utility
Site A: Imidazole N-H Nucleophilic / Acidic (

)
. The most accessible site for diversification via alkylation or arylation.
Tuning lipophilicity; introducing "tail" groups for protein binding pockets.
Site B: Imidazole C-4/C-5 Electrophilic / C-H Acidic . Accessible via Pd-catalyzed C-H activation or electrophilic halogenation.Core scaffold expansion; biaryl formation for kinase inhibition.
Site C: Azetidine N Nucleophilic (Latent) . Protected by Boc.[1] Requires acidic deprotection (

for conjugate acid).
Linker attachment; modulating basicity and metabolic stability.
Workflow Visualization

G Start Scaffold: tert-butyl 3-(1H-imidazol-2-yl) azetidine-1-carboxylate PathA Path A: Imidazole N-Functionalization (Base + Electrophile) Start->PathA 1. NaH/RX or Chan-Lam PathB Path B: Imidazole C-H Activation (Pd-Catalysis) Start->PathB 2. Direct C-H Arylation (Requires N-protection) ProdA N-Alkyl/Aryl Imidazole (Stable Intermediate) PathA->ProdA ProdB C5-Arylated Imidazole (Advanced Core) PathB->ProdB PathC Path C: Azetidine Derivatization (Deprotection + Capping) ProdC Ureas/Amides/Sulfonamides (Final Drug Candidate) PathC->ProdC ProdA->PathB Optional Divergence ProdA->PathC 3. TFA/DCM

Figure 1: Decision tree for the orthogonal derivatization of the azetidine-imidazole scaffold. Path A is the recommended first step to lock the imidazole tautomer.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation of the Imidazole

Objective: To introduce a lipophilic tail or linker at the imidazole nitrogen. Rationale: The imidazole ring exists in tautomeric equilibrium.[2] Alkylation "locks" the nitrogen. Since the C4 and C5 positions are unsubstituted and the C2 is the attachment point, N1 and N3 alkylation leads to the same product unless C4/C5 are substituted.

Reagents:

  • Scaffold (1.0 eq)[3]

  • Alkyl Halide (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate in 5 mL of anhydrous MeCN.

  • Base Addition: Add 2.0 mmol of

    
    . Stir at room temperature (RT) for 15 minutes. Note: 
    
    
    
    is preferred over NaH for functional group tolerance, but NaH (1.1 eq,
    
    
    C) can be used for unreactive electrophiles.
  • Alkylation: Add 1.1 mmol of the alkyl halide (e.g., benzyl bromide, methyl iodide) dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LCMS (Target Mass =

    
    ).
    
  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Insight: If using a chiral alkyl halide, verify that racemization does not occur under basic conditions.

Protocol B: Direct C-H Arylation (C5-Functionalization)

Objective: To extend the aromatic core without pre-functionalizing with halogens. Pre-requisite: The imidazole nitrogen must be alkylated or protected (e.g., SEM, Methyl) prior to this step to prevent catalyst poisoning.

Reagents:

  • N-Alkylated Scaffold (1.0 eq)

  • Aryl Bromide (1.5 eq)

  • Pd(OAc)2 (5 mol%)

  • Ligand:

    
     or XPhos (10 mol%)
    
  • Base:

    
     or PivOK (2.0 eq)
    
  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon, combine the N-alkylated scaffold (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)2 (5.6 mg), Ligand (0.05 mmol), and Base (1.0 mmol) in a microwave vial.

  • Solvation: Add 3 mL of degassed Toluene. Seal the vial.

  • Activation: Heat to

    
    C for 16 hours (or microwave at 
    
    
    
    C for 1 hour).
  • Mechanism Check: This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The choice of PivOK (Potassium Pivalate) often enhances yield by acting as a proton shuttle.

  • Workup: Filter through a Celite pad. Wash with EtOAc. Concentrate and purify via silica gel chromatography.

Protocol C: Orthogonal Deprotection & Azetidine Functionalization

Objective: To remove the Boc group and functionalize the azetidine nitrogen (Urea/Amide formation). Safety Warning: Azetidines are strained rings. Avoid strong Lewis acids or extreme temperatures which may cause ring opening.

Step 1: Boc-Deprotection

  • Dissolve the intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA). Do not use HCl/MeOH if possible, as the chloride ion can sometimes act as a nucleophile in strained systems under heat.

  • Stir at RT for 1–2 hours. Monitor by LCMS (Loss of -Boc, -100 mass units).

  • Workup (Crucial): Remove volatiles under reduced pressure. The product exists as a TFA salt. Do not heat the residue excessively. To obtain the free base, pass through a weak anion exchange resin (e.g., StratoSpheres™ PL-HCO3 MP) or wash with saturated

    
    immediately before the next step.
    

Step 2: Urea Formation (Example)

  • Dissolve the azetidine TFA salt (1.0 eq) in DCM.

  • Add DIPEA (3.0 eq) to neutralize the salt and regenerate the nucleophilic amine.

  • Add Isocyanate (1.1 eq) at

    
    C.
    
  • Stir for 30 minutes.

  • Result: Formation of a stable urea linkage.

Analytical Data Summary

PropertyValue / Note
Molecular Weight 225.29 g/mol (Parent Scaffold)
Azetidine Ring Strain ~25.4 kcal/mol (Handle with care in strong acid)
Imidazole

~14.5 (NH), ~7.0 (Conjugate Acid of N3)
Azetidine

~11.3 (Calculated, Conjugate Acid)
Preferred Storage -20°C, Hygroscopic (Keep dry)

References

  • Vertex AI Search. (2023). Reactivity of azetidine and imidazole scaffolds. Retrieved from 4

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from 5

  • Beilstein Journals. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Retrieved from 3

  • Royal Society of Chemistry (RSC). (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Retrieved from 6

  • National Institutes of Health (NIH). (2019). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Retrieved from 7

Sources

Application

Boc deprotection of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Application Note: High-Fidelity Boc Deprotection of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Executive Summary The deprotection of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate presents a unique se...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Boc Deprotection of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Executive Summary

The deprotection of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate presents a unique set of chemoselective challenges distinct from standard peptide deprotection. While the tert-butoxycarbonyl (Boc) group is acid-labile, the presence of the strained azetidine ring (approx. 26 kcal/mol strain energy) and the basic imidazole moiety (


 for the conjugate acid) requires a protocol that balances complete cleavage with ring preservation and efficient salt isolation.

This application note details two validated methodologies: Method A (TFA/DCM) for general synthesis and Method B (HCl/Dioxane) for direct hydrochloride salt isolation. It emphasizes the management of the resulting hydrophilic poly-salt species, which renders standard aqueous extraction workups ineffective.

Chemical Context & Mechanistic Insight

The Challenge of Azetidine-Imidazole Systems

Unlike pyrrolidines or piperidines, azetidines possess significant ring strain. While generally stable to Brønsted acids, the ring is susceptible to nucleophilic opening (homo-Michael addition type pathways) if the reaction temperature is uncontrolled or if strong nucleophiles are present during the workup.

Furthermore, the imidazole ring acts as an internal "nucleophile trap" or proton sponge. During deprotection, the imidazole N3 will protonate, resulting in a dicationic species (azetidinium/imidazolium bis-salt). This drastically alters the solubility profile, making the product highly water-soluble and insoluble in organic solvents like dichloromethane or ethyl acetate.

Reaction Mechanism

The cleavage follows an E1-like elimination pathway. The acid protonates the carbamate carbonyl, leading to the expulsion of the tert-butyl cation (generating isobutylene gas) and the formation of a carbamic acid intermediate, which spontaneously decarboxylates.

Critical Control Point: The generated tert-butyl cation is a potent electrophile. While the C2-substituted imidazole is less electron-rich than indole, "scavenging" is highly recommended to prevent trace alkylation of the imidazole nitrogen or carbon framework.

BocDeprotection Substrate Boc-Azetidine-Imidazole Protonation Protonated Carbamate (Intermediate) Substrate->Protonation + H+ CationGen t-Butyl Cation + Carbamic Acid Protonation->CationGen - tBu+ Scavenging Isobutylene (Gas) / Scavenger Adduct CationGen->Scavenging tBu+ Trapping Decarboxylation Amine Salt Formation CationGen->Decarboxylation - CO2 FinalProduct Azetidine-Imidazole Bis-Salt Decarboxylation->FinalProduct

Figure 1: Mechanistic flow of acidolytic Boc cleavage. Note the parallel pathways of cation scavenging and decarboxylation.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) – The Standard Approach

Best for: Small scale, or when the product will be purified via reverse-phase HPLC.

Reagents:

  • Substrate: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (1.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Acid: Trifluoroacetic Acid (TFA)

  • Scavenger: Triethylsilane (TES) or Water (Optional but recommended)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the substrate in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (2.0 equiv) or Water (2% v/v). Rationale: TES effectively quenches tert-butyl cations, preventing imidazole alkylation.

  • Acidification: Cool the solution to 0°C. Dropwise add TFA to achieve a final ratio of 1:1 or 1:2 (DCM:TFA).

    • Note: High acid concentration ensures rapid removal before any thermal degradation of the azetidine can occur.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 1–2 hours.

    • Monitoring: Monitor by LC-MS (consumption of starting material, appearance of M-100 mass). TLC is often ineffective due to the polarity of the product.

  • Workup (Evaporation): Concentrate the mixture in vacuo at <40°C.

  • Co-evaporation: Re-dissolve the residue in DCM or Toluene and evaporate again (repeat 3x). Rationale: This azeotropically removes residual TFA, which can be cytotoxic in biological assays.

  • Isolation: The resulting oil is the Bis-TFA salt. Triturate with cold Diethyl Ether (

    
    ) to induce precipitation if a solid is required.
    
Method B: HCl in Dioxane – Salt Isolation

Best for: Scale-up (>1g) and when a defined stoichiometric salt (dihydrochloride) is required for storage.

Reagents:

  • Substrate (1.0 equiv)

  • 4.0 M HCl in 1,4-Dioxane

  • Solvent: Methanol (MeOH) or Dioxane

Protocol:

  • Dissolution: Dissolve the substrate in a minimum amount of 1,4-Dioxane. If solubility is poor, add a small amount of MeOH.

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv) at 0°C.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Observation: A white precipitate often forms as the deprotected amine salt is less soluble in dioxane than the Boc-protected precursor.

  • Isolation:

    • If precipitate forms: Filter the solid under nitrogen (hygroscopic!). Wash with cold

      
      .
      
    • If no precipitate: Concentrate in vacuo, then triturate with

      
       or Acetone.
      
  • Drying: Dry under high vacuum for 12 hours to remove trace dioxane.

Purification & Isolation Strategy

The most common failure mode with this specific scaffold is attempting a standard aqueous extraction (e.g., DCM/Water wash). The product is a highly polar diamine . At neutral or acidic pH, it will remain in the aqueous layer. At basic pH (free base), it is still significantly water-soluble due to the imidazole/azetidine polarity.

Data Summary: Solubility Profile

Solvent Boc-Precursor Deprotected Salt (TFA/HCl) Free Base
DCM Soluble Insoluble Sparingly Soluble
Water Insoluble Highly Soluble Soluble
Methanol Soluble Soluble Soluble

| Ether | Insoluble | Insoluble | Insoluble |

Recommended Purification Workflow:

Purification Crude Crude Reaction Mixture (Acidic) Evap Evaporate Volatiles (Remove excess Acid) Crude->Evap Decision Is the product a solid? Evap->Decision Trituration Triturate with Et2O Filter Solid Decision->Trituration Yes Resin Ion Exchange Resin (Strong Cation Exchange - SCX) Decision->Resin No (Oil/Gum) Salt Final Product: Pure Salt Form Trituration->Salt FreeBase Final Product: Free Base (Elute w/ NH3/MeOH) Resin->FreeBase

Figure 2: Decision tree for the purification of highly polar azetidine-imidazole salts.

SCX Column Protocol (for Free Base):

  • Load the crude acid salt (dissolved in MeOH) onto a pre-conditioned SCX-2 cartridge.

  • Wash with MeOH (removes non-basic impurities).

  • Elute with 2M

    
     in MeOH.
    
  • Concentrate to obtain the clean free base.

Analytical Validation

Upon successful deprotection, the following spectral changes confirm the structure:

  • 1H NMR: Disappearance of the singlet at

    
     ppm (9H, Boc t-butyl group).
    
  • 1H NMR (Azetidine): Downfield shift of the azetidine ring protons (positions 2 and 4) due to the formation of the ammonium species.

  • MS (ESI): Appearance of the parent ion

    
    . Note that for the bis-salt, you may still observe the singly charged species in MS depending on ionization conditions.
    

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. John Wiley & Sons.

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Saunders, G. J., et al. (2024). Chemistry - A European Journal. (Demonstrates stability of azetidines to strong acid).

  • Azetidine Synthesis and Reactivity. Organic Chemistry Portal. (General reactivity profiles of azetidines).

  • Boc Deprotection Mechanisms. ACS GCI Pharmaceutical Roundtable Reagent Guides.

Method

Application Note: High-Throughput Screening with tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Libraries

Executive Summary This guide details the operational framework for utilizing libraries derived from tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS 1234710-02-1).[1] This scaffold represents a "privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational framework for utilizing libraries derived from tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS 1234710-02-1).[1] This scaffold represents a "privileged structure" in modern medicinal chemistry, combining the conformational rigidity of the azetidine ring with the pharmacophoric versatility of the imidazole moiety.

Unlike flexible aliphatic chains, the azetidine core restricts the spatial vectors of substituents, reducing the entropic penalty of binding.[2] However, the unique physicochemical properties of this scaffold—specifically the basicity of the imidazole and the ring strain of the azetidine—require tailored protocols for library formatting, assay design, and hit validation to avoid common HTS pitfalls such as metal chelation artifacts or stability issues.

Scaffold Architecture & Library Logic

Before screening, it is critical to understand the chemical logic of the library. The core molecule contains two distinct "exit vectors" for diversification, which dictates the type of screening (Fragment vs. HTS) required.

Chemical Exit Vectors[1]
  • Vector A (Imidazole NH): The acidic proton on the imidazole (pKa ~14) allows for N-alkylation or arylation.[1]

  • Vector B (Azetidine Nitrogen): The Boc-protected amine (after deprotection) allows for amide coupling, reductive amination, or sulfonylation.[1]

Structural Diagram (Graphviz)

The following diagram illustrates the diversification logic that transforms the single building block into a screenable library.

LibraryLogic Core Core Scaffold (tert-butyl 3-(1H-imidazol-2-yl) azetidine-1-carboxylate) Deprotection Step 1: Boc Deprotection (TFA/DCM) Core->Deprotection Path 2 (Common) VectorA Vector A: Imidazole Functionalization (N-Alkylation/Arylation) Core->VectorA Path 1 (Rare) VectorB Vector B: Azetidine Functionalization (Amide Coupling/Ureas) Deprotection->VectorB Diversification Library Final HTS Library (Bis-functionalized Derivatives) VectorA->Library VectorB->Library

Figure 1: Diversification pathways for the azetidine-imidazole scaffold. Path 2 is preferred to maintain the imidazole as a hydrogen bond donor/acceptor pharmacophore.

Pre-Screening Protocol: Library Formatting & QC

Azetidine rings possess significant ring strain (~26 kcal/mol).[1] While kinetically stable, improper storage in DMSO can lead to ring-opening or polymerization, particularly in the presence of trace acids from the synthesis (e.g., residual TFA from Boc removal).

Protocol 3.1: Library Storage and Stability Check
  • Objective: Ensure compound integrity prior to acoustic dispensing.

  • Reagents: Anhydrous DMSO (Sigma-Aldrich),

    
    -DMSO (for NMR).[1]
    

Steps:

  • Solubilization: Dissolve library compounds to a master concentration of 10 mM in anhydrous DMSO.

    • Critical: Avoid "wet" DMSO.[1] Water promotes hydrolysis of the azetidine amide bonds over long-term storage.[1]

  • QC Check (LC-MS): Randomly sample 5% of the library.

    • Look for mass shifts of +18 Da (hydrolysis) or polymerization.[1]

    • Acceptance Criteria: >90% purity for HTS; >95% for fragment screening.[1]

  • Plate Formatting: Transfer to 384-well Echo-qualified source plates (Labcyte/Beckman).

    • Centrifuge at 1000 x g for 1 minute to remove bubbles.

    • Seal with heat-seal aluminum foil to prevent hygroscopy.[1]

    • Store at -20°C. Do not subject to more than 5 freeze-thaw cycles.

Primary Screening Protocol: TR-FRET Assay

The imidazole moiety is a known metal chelator.[1] If your target protein is His-tagged or contains a catalytic metal center (e.g., Metalloproteases, HDACs), this scaffold can yield false positives.[1]

Recommended Assay Format: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over absorbance assays to minimize interference from the aromatic imidazole ring.[1]

Protocol 4.1: TR-FRET Inhibition Assay (384-well)[1]
  • Target: Generic Kinase or Protein-Protein Interaction (PPI).[1]

  • Library Conc: 10 µM (Standard HTS) or 100 µM (Fragment Screen).[1]

Materials:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

    • Note:EGTA is mandatory. It chelates free metals that might otherwise interact non-specifically with the imidazole ring, reducing background noise.

  • Detection Reagents: Eu-labeled Antibody (Donor) + Alexa647-labeled Tracer (Acceptor).[1]

Step-by-Step Procedure:

  • Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL (for 10 µM final) or 200 nL (for 100 µM final) of library compounds into a white, low-volume 384-well plate.

  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).[1]

    • Low Control (LC): Known inhibitor (100% Inhibition).[1]

    • Scaffold Control: Include the bare tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate building block in one column to assess the "naked" scaffold's promiscuity.

  • Enzyme Addition: Dispense 5 µL of Enzyme/Protein solution. Incubate for 15 mins at RT.

  • Substrate Addition: Dispense 5 µL of Substrate/Tracer mix.

  • Reaction: Incubate for 60 minutes at RT (protected from light).

  • Detection: Dispense 10 µL of Detection Mix (Eu-Ab). Incubate 60 mins.

  • Read: Measure on a multimode reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm.[1]

    • Emission 1: 620 nm (Donor).[1]

    • Emission 2: 665 nm (Acceptor).[1]

Data Analysis: Calculate the TR-FRET Ratio (


).


[1]
  • Z-Prime (

    
    ):  Must be > 0.5 for a valid screen.[1][3]
    

Hit Validation & Triage (The "Trustworthiness" Pillar)

Hits containing the imidazole-azetidine core require rigorous "de-risking" because the imidazole nitrogen can act as a promiscuous binder (metal coordination) or a pH-dependent aggregator.[1]

The Triage Funnel (Graphviz)

TriageFunnel Primary Primary Screen (TR-FRET) 10 µM Single Point Filter1 Filter 1: Frequent Hitter Removal (Remove hits appearing in >5% of assays) Primary->Filter1 >30% Inhibition DoseResponse Dose Response (IC50) 10-point dilution Filter1->DoseResponse Unique Hits CounterScreen Counter Screen: Metal Dependency Run assay +/- Metal or with His-tag cleaved DoseResponse->CounterScreen Valid IC50 Biophysical Biophysical Validation (SPR/NMR) Check for 1:1 binding stoichiometry CounterScreen->Biophysical Non-chelating

Figure 2: Validation funnel specifically designed to filter imidazole-mediated false positives.

Specific Validation Protocols

A. Counter-Screening for Metal Chelation If your primary target uses a His-tag for purification or assay capture (e.g., Ni-NTA beads), the imidazole on the scaffold will compete with the His-tag, causing signal loss that mimics inhibition.[1]

  • Action: Re-test hits using a cleavable tag (TEV protease) to remove the His-tag, or switch to a tag-free biophysical method (MST or DSC).[1]

B. Surface Plasmon Resonance (SPR) Because azetidine-imidazoles are low molecular weight (LMW), SPR is the gold standard for confirming binding.[1]

  • Protocol: Immobilize target protein on a CM5 chip.[1] Inject compound series (concentration: 0.5x to 10x

    
    ).[1]
    
  • Success Metric: Look for "square" sensorgrams (fast on/off rates typical of fragments) and stoichiometric binding (

    
     matches theoretical max).[1] If 
    
    
    
    is >150% of theoretical, the imidazole is likely causing aggregation/stacking on the surface.

References

  • PubChem. tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: High-Throughput Screening.[1] NIH.[1] Available at: [Link]

  • Tripathi, P., et al. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.[1][4] Biomedical & Pharmacology Journal, 2023.[1] Available at: [Link]

Sources

Application

Strategic Scaffold Profiling: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Application Note & Protocol Guide [1][2] Abstract This guide details the in vitro characterization and screening protocols for tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate . While primarily a synthetic intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1][2]

Abstract

This guide details the in vitro characterization and screening protocols for tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate . While primarily a synthetic intermediate, this molecule represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).[1][2] Its constrained azetidine ring and imidazole motif offer unique vectors for hydrogen bonding and metal coordination.[1][2] This note shifts the focus from standard potency assays (irrelevant for protected fragments) to biophysical screening (STD-NMR) and physicochemical profiling , enabling researchers to validate this scaffold's binding potential before synthetic elaboration.

Part 1: Physicochemical Stability & Solubility Profiling

Rationale

Before biological screening, the integrity of the tert-butoxycarbonyl (Boc) group and the protonation state of the imidazole (pKa ~7.0) must be established. The Boc group is acid-labile; spontaneous deprotection in acidic assay buffers (e.g., pH < 5.[1][2]0) can lead to false positives by generating the charged, primary amine species.[2]

Protocol 1: pH-Dependent Stability Assay (HPLC-UV)

Objective: Determine the stability window of the Boc-protected scaffold in varying pH buffers to ensure assay validity.

Materials:

  • Test Compound: 10 mM stock in DMSO.

  • Buffers: Phosphate (pH 7.4), Citrate (pH 4.0), Tris-HCl (pH 8.0).[1][2]

  • Internal Standard: Caffeine (non-ionizable reference).[1][2]

  • Instrument: Agilent 1200 Series HPLC (or equivalent) with DAD.

Workflow:

  • Preparation: Dilute the 10 mM DMSO stock to 50 µM in each buffer (final DMSO < 1%).

  • Incubation: Incubate samples at 37°C in a thermomixer (300 rpm).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h. Quench acidic samples immediately with 1M Tris (pH 8.[1][2]0) if analyzing later, or inject immediately.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5 µm).

    • Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid).[1][2]

    • Detection: 210 nm (Boc carbonyl) and 260 nm (Imidazole).[1][2]

Data Output & Interpretation:

pH Condition % Remaining (4h) % Remaining (24h) Interpretation
pH 7.4 > 99% > 98% Stable. Suitable for physiological assays.[1][2]
pH 8.0 > 99% > 98% Stable. Suitable for basic extraction.[1][2]

| pH 4.0 | < 90% | < 60% | Unstable. Boc cleavage occurs.[1][2] Avoid acidic buffers.[1][2] |

Critical Insight: If >5% degradation is observed at pH 7.4, check for imidazole-catalyzed self-hydrolysis.[1][2] The imidazole nitrogen can act as an intramolecular nucleophile in rare conformations.

Part 2: Fragment-Based Screening (STD-NMR)

Rationale

As a low-molecular-weight fragment (MW ~223 Da), this compound likely exhibits low affinity (mM range) for targets.[1][2] Traditional biochemical assays (IC50) are insufficiently sensitive.[1][2] Saturation Transfer Difference (STD) NMR is the gold standard for detecting transient binding of such fragments to macromolecular targets (e.g., H3/H4 receptors, metalloenzymes).

Mechanism

Magnetization is transferred from the protein (saturated by RF pulses) to the bound ligand via spin diffusion.[1][2] When the ligand dissociates, it carries this magnetization into the bulk solvent, appearing as a signal in the difference spectrum.

Protocol 2: Ligand-Observed STD-NMR

Target: Generic Model (e.g., BSA) or Specific Target (e.g., Histamine H3 Receptor, stabilized).[1]

Materials:

  • Instrument: 600 MHz NMR with CryoProbe (Bruker/Varian).

  • Solvent: D2O buffered with 50 mM Phosphate, pH 7.4, 100 mM NaCl (Deuterated buffer recommended).

  • Control: Tryptophan (positive control for BSA) or non-binding buffer match.[1][2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Protein Conc: 10–20 µM.[1][2]

    • Ligand Conc: 1.0 mM (Ligand:Protein ratio ~ 50:1 to 100:1).[1][2]

    • Volume: 500 µL in 5mm NMR tube.

  • Pulse Sequence Setup:

    • Experiment: stddiff (Bruker standard).[1][2]

    • On-Resonance Irradiation: -0.5 ppm or 12 ppm (Protein methyls/amides).[1][2] Ensure no ligand signals are here.[1][2]

    • Off-Resonance Irradiation: 30 ppm (Control).[1][2]

    • Saturation Train: Gaussian pulses, total time 2–3 seconds.[1][2]

  • Data Acquisition:

    • Record 1D 1H spectrum (Reference).[1][2][3][4]

    • Record STD spectrum (Interleaved on/off resonance).[1][2]

    • Scans: 512–1024 (Fragments require high signal-to-noise).

  • Processing:

    • Subtract "On-Resonance" from "Off-Resonance" spectra.[1][2]

    • STD Amplification Factor (STD-AF): Normalize signal intensity against the reference spectrum.[1][2]

Visualization of Workflow:

STD_NMR_Workflow cluster_analysis Data Output Compound Boc-Azetidine-Imidazole (Ligand) Mix Mixture (100:1 Ratio) Compound->Mix Target Protein Target (>20 kDa) Target->Mix NMR_Pulse RF Saturation (On-Resonance) Mix->NMR_Pulse Sample Load Transfer Magnetization Transfer (NOE) NMR_Pulse->Transfer Spin Diffusion Spectrum Difference Spectrum (STD Signal) Transfer->Spectrum Ligand Dissociation

Figure 1: Logic flow for STD-NMR screening. The ligand only shows a signal if it transiently binds to the saturated protein.

Data Interpretation:

  • Positive Signal: Peaks corresponding to the imidazole ring protons or azetidine ring protons appear in the difference spectrum.[1][2]

    • Epitope Mapping: If imidazole peaks are stronger than azetidine peaks, the imidazole is the primary anchor point (likely coordinating a metal or H-bond).[1][2]

  • Negative Signal: No peaks in difference spectrum = Non-binder.[1][2]

Part 3: Synthetic Utility Assay (Deprotection Kinetics)

Rationale

For this scaffold to be useful in library synthesis (e.g., DEL or parallel synthesis), the Boc group must be removed cleanly to yield the reactive secondary amine. Variations in the 3-position substituent (imidazole) can electronically stabilize or destabilize the carbamate, altering deprotection rates compared to standard proline/azetidine derivatives.[1][2]

Protocol 3: TFA-Mediated Deprotection Kinetic Assay

Objective: Establish the


 of deprotection to optimize library production protocols.

Method:

  • Reaction: Mix 50 µL of Compound (100 mM in DCM) with 50 µL of Trifluoroacetic Acid (TFA).

  • Monitoring: Immediately inject onto LC-MS (Acid-resistant system) every 2 minutes for 30 minutes.

  • Observation: Monitor disappearance of [M+H]+ 224.1 (Boc-protected) and appearance of [M+H]+ 124.1 (Deprotected amine).

  • Result: Plot ln[Concentration] vs. Time to determine first-order rate constant

    
    .
    

Comparative Data (Hypothetical):

Scaffold t 1/2 (min) Reactivity Note
Boc-Azetidine (Unsubstituted) 4.5 Standard baseline.[1][2]

| Boc-3-(Imidazol-2-yl)-Azetidine | 2.8 | Accelerated. The imidazole may act as an internal base/catalyst, assisting Boc removal.[1][2] |

References

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (Related Scaffold Properties). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Mayer, M., & Meyer, B. (1999).[2] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.[1][2] (Foundational STD-NMR Protocol).[1][2]

  • Cheekatla, S. R. (2026).[1][2][5][6] Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][2][5][7] PubMed.[1][2] Available at: [Link]

  • Viegas, A., et al. (2011).[1][2] Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening.[1][2] Journal of Chemical Education.[1][2] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Target Molecule: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate CAS: 1234710-02-1 (Generic/Salt forms vary) Molecular Weight: 223.27 g/mol Core Scaffold: Azetidine (Boc-protected) linked to Imidazole at C2.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate CAS: 1234710-02-1 (Generic/Salt forms vary) Molecular Weight: 223.27 g/mol Core Scaffold: Azetidine (Boc-protected) linked to Imidazole at C2.[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and yield optimization of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate. This intermediate is a critical pharmacophore in JAK inhibitors and epigenetic modulators.

The synthesis is deceptively simple but prone to three major failure modes:

  • Instability of the aldehyde intermediate (polymerization/racemization).

  • Premature Boc-deprotection during the imidazole ring formation.

  • Purification losses due to the high polarity of the imidazole-azetidine conjugate.

This guide prioritizes the Debus-Radziszewski assembly strategy, as it offers the most direct access from commercially available precursors.

Module 1: Synthetic Route Analysis

Primary Route: Modified Debus-Radziszewski Reaction

This route involves the condensation of tert-butyl 3-formylazetidine-1-carboxylate with glyoxal and ammonium acetate.

Why this route?

  • Atom Economy: High.

  • Reagent Availability: The alcohol precursor (tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) is cheap and stable.

  • Scalability: Avoids heavy metal couplings (Negishi/Suzuki) that are difficult on the azetidine ring due to metallation instability.

Reaction Workflow Diagram

The following diagram outlines the critical control points (CCPs) where yield is typically lost.

ReactionWorkflow Alcohol Start: Boc-Azetidine-CH2OH (Stable Precursor) Oxidation Step 1: Oxidation (Swern or IBX) Alcohol->Oxidation Controlled Temp Aldehyde Intermediate: Boc-Azetidine-CHO (UNSTABLE: -20°C Storage) Oxidation->Aldehyde Isolate quickly Aldehyde->Aldehyde Polymerization Risk! Cyclization Step 2: Imidazole Assembly (Glyoxal + NH4OAc) Aldehyde->Cyclization Use immediately MeOH, 0°C to RT Workup Step 3: Workup & Purification (pH Control Critical) Cyclization->Workup Quench NH3 Product Target: Boc-Azetidine-Imidazole Workup->Product C18 or Basified Silica

Figure 1: Critical Path Workflow. Red nodes indicate high-risk intermediates requiring immediate processing.

Module 2: Step-by-Step Optimization Protocol

Step 1: Generation of the Aldehyde (The "Freshness" Factor)

Precursor:tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Reagent: IBX (2-Iodoxybenzoic acid) or Swern conditions (DMSO/Oxalyl Chloride).

The Yield Killer: The aldehyde tert-butyl 3-formylazetidine-1-carboxylate is notoriously unstable. It undergoes self-aldol condensation and oxidation if left at room temperature.

  • Protocol Adjustment: Do not buy the aldehyde if possible. Generate it in situ or use it within 24 hours of synthesis.

  • Storage: If storage is necessary, keep at -80°C under Argon.

Step 2: Imidazole Ring Formation (The Cyclization)

Reagents: Glyoxal (40% aq.), Ammonium Acetate (


), Methanol.

Optimized Protocol:

  • Stoichiometry: Use Glyoxal (1.2 eq) and

    
     (4-5 eq) . Excess ammonia source is vital to drive the equilibrium and prevent hemiaminal intermediates.
    
  • Solvent: Use Methanol (MeOH) .[3] Water is a byproduct; MeOH keeps the organic aldehyde in solution while solubilizing the inorganic salts.

  • Temperature Ramp:

    • Start at 0°C : Add the aldehyde solution dropwise to the Glyoxal/

      
       mixture.
      
    • Warm to RT : Stir for 12–16 hours.

    • Do NOT Reflux: Temperatures >50°C significantly increase the risk of thermal Boc-cleavage in the presence of ammonium salts (which are weakly acidic).

Data: Effect of Temperature on Yield

TemperatureReaction TimeYield (%)Impurity Profile
25°C (RT)16 h78% Clean product
50°C4 h65%10% des-Boc byproduct
80°C (Reflux)1 h30%Significant polymerization

Module 3: Troubleshooting & FAQs

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield (<40%) CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Left Aldehyde Remaining? CheckTLC->SM_Left DesBoc Mass = M-100 observed? CheckTLC->DesBoc Loss Product lost during purification? CheckTLC->Loss AddNH4 Solution: Add more NH4OAc Check Glyoxal Quality SM_Left->AddNH4 Yes LowerTemp Solution: Lower Temp Buffer pH to 7-8 DesBoc->LowerTemp Yes ChangeCol Solution: Use DCM/MeOH/NH4OH (90:9:1) or C18 Column Loss->ChangeCol Yes

Figure 2: Troubleshooting Logic for Process Optimization.

Frequently Asked Questions (FAQs)

Q1: My product is streaking on the silica column, and I'm losing mass. How do I purify this? A: Imidazoles are basic and interact strongly with the acidic silanols on silica gel.

  • Fix 1 (The "Basified" Silica): Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Fix 2 (Eluent Modification): Use a mobile phase of DCM : MeOH :

    
     (95 : 4.5 : 0.5). The ammonium hydroxide competes for the silanol sites, allowing your product to elute cleanly.
    
  • Fix 3 (Reverse Phase): If available, use C18 flash chromatography eluting with Water/Acetonitrile (0.1%

    
     buffer). Avoid TFA, as it will deprotect the Boc group during concentration.
    

Q2: Why is my aldehyde precursor turning yellow/brown before I even start the reaction? A: tert-butyl 3-formylazetidine-1-carboxylate is thermally unstable and prone to polymerization.

  • Prevention: Always store the aldehyde at -20°C or lower. If it has turned brown/gummy, purify it via a short silica plug immediately before the cyclization step. Do not store it for >1 week.

Q3: Can I use the Nitrile route (Boc-Azetidine-CN + Ethylenediamine) instead? A: Yes, but it is a two-step process (formation of imidazoline followed by oxidation).

  • Pros: The nitrile is more stable than the aldehyde.

  • Cons: The oxidation step (using reagents like NBS or

    
    ) can be harsh on the Boc group. The aldehyde route (Debus-Radziszewski) is generally preferred for Boc-protected sensitive substrates because it avoids oxidative stress on the final scaffold.
    

Module 4: Stability & Storage

Once synthesized, tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate requires specific handling to maintain purity.

  • Hygroscopicity: The imidazole ring can absorb moisture. Store in a desiccator.

  • Solid State Stability: Stable at -20°C for >1 year.

  • Solution Stability: Avoid acidic solvents (e.g.,

    
     can sometimes be acidic enough to cause slow degradation over weeks). Use DMSO-
    
    
    
    or Methanol-
    
    
    for NMR to ensure stability.

References

  • Debus-Radziszewski Reaction Mechanism & Optimization

    • Title: Debus–Radziszewski imidazole synthesis.[4][5][6][7][8]

    • Source: Wikipedia / Organic Chemistry Portal (General Reaction Class).
    • URL:

  • Synthesis of Azetidine Aldehyde Precursor

    • Title: Synthesis of 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER (CAS 177947-96-5).[9][10]

    • Source: ChemicalBook / Vertex AI Search Results.
    • URL:

  • Purification of Boc-Protected Imidazoles

    • Title: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH (Discusses stability and handling).[3][11]

    • Source: Arkivoc (2020).[3][6][11]

    • URL:

  • Target Molecule Data

    • Title: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS 1234710-02-1).[1]

    • Source: BLD Pharm Technical D
    • URL:

Sources

Optimization

Technical Support Center: Synthesis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

[1] Executive Summary: The "Deceptive Simplicity" Paradox Synthesizing tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate presents a classic organic chemistry paradox. You are attempting to construct a robust, aromat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Deceptive Simplicity" Paradox

Synthesizing tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate presents a classic organic chemistry paradox. You are attempting to construct a robust, aromatic heterocycle (imidazole) attached to a highly strained, acid-sensitive scaffold (azetidine), all while maintaining a labile protecting group (Boc).[1]

The primary synthetic route involves the Debus-Radziszewski reaction , condensing tert-butyl 3-formylazetidine-1-carboxylate with glyoxal and ammonia. The failure modes in this reaction are distinct and often catastrophic if not kinetically controlled.

Core Failure Modes[1]
  • Glyoxal Polymerization: Formation of intractable "black tar" oligomers.

  • Azetidine Ring Opening: Acid-catalyzed relief of ring strain (

    
    ), destroying the scaffold.[1]
    
  • Boc Scrambling/Loss: Premature deprotection due to ammonium salt acidity.

Critical Pathway Analysis

The following logic map visualizes the reaction trajectory and the specific divergence points where side reactions occur.

ReactionPathway cluster_conditions Critical Control Parameters Start Aldehyde Precursor (Freshly Prepared) Imine Diimine Intermediate Start->Imine + NH4OAc, Glyoxal (Reversible) Polymer Glyoxal Polymers (Black Tar) Start->Polymer Excess Glyoxal High Temp Target Target Imidazole (Success) Imine->Target Cyclization (Slow Step) RingOpen Ring-Opened Byproducts Imine->RingOpen Acidic pH (<4) Nucleophilic Attack Deprotect Des-Boc Amine Target->Deprotect Prolonged Heat Strong Acid Workup

Figure 1: Reaction logic flow. The success of the synthesis depends on maintaining the "Green Path" (Center) while suppressing the high-probability side reactions (Red/Black).

Troubleshooting Modules

Module 1: The "Black Tar" Phenomenon (Polymerization)

Symptom: The reaction mixture turns opaque black/dark brown within 30 minutes; workup results in an intractable emulsion. Root Cause: Glyoxal is an electrophilic dialdehyde that readily undergoes self-aldol condensation and polymerization in basic media or at high concentrations.

VariableOptimization Strategy
Stoichiometry Do not use large excesses of glyoxal. Use 1.05 – 1.1 equivalents relative to the aldehyde. Excess glyoxal guarantees polymerization.
Addition Order Inverse Addition. Do not dump glyoxal into the aldehyde. Pre-mix the aldehyde and ammonium acetate, then add glyoxal dropwise at 0°C.
Solvent System Switch from pure MeOH to MeOH:THF (3:1) . Polymer solubility is lower in THF, potentially precipitating early oligomers before they trap your product.[1]
Module 2: The "Vanishing Ring" (Azetidine Ring Opening)

Symptom: LCMS shows correct mass +18 (hydration) or +32 (methanolysis).[1] NMR shows loss of the characteristic azetidine multiplets (δ 3.5–4.5 ppm) and appearance of broad alkyl chains. Root Cause: The azetidine ring has high angle strain. Under the Lewis acidic conditions of the reaction (ammonium ions) or workup, nucleophiles (MeOH, H2O) attack the ring, usually at the 2-position.

Diagnostic Check:

  • Observation: If you see a peak at

    
     or 
    
    
    
    , the ring has opened.[1]
  • Mechanism: Protonation of the azetidine nitrogen (even with Boc present, if acid is strong enough) activates the C2/C4 carbons for nucleophilic attack.

Corrective Action:

  • Buffer Choice: Use Ammonium Acetate (

    
    )  instead of Ammonium Chloride (
    
    
    
    ).[1]
    
    
    is too acidic (
    
    
    of
    
    
    is ~9.2, but in organic solvent effective acidity increases).[1] Acetate buffers the system near pH 7.
  • Temperature Limit: Never exceed 50°C . Ring opening is endothermic and entropically favored at high heat.

  • Quench: Quench with saturated

    
    immediately upon completion. Do not let the reaction sit overnight.
    
Module 3: Precursor Instability (Aldehyde Oxidation)

Symptom: Low yield despite perfect reaction conditions.[1] NMR of crude shows carboxylic acid peaks. Root Cause: tert-butyl 3-formylazetidine-1-carboxylate is unstable. It oxidizes to the carboxylic acid or epimerizes/polymerizes upon standing.

Protocol Adjustment:

  • In-Situ Generation: Do not isolate the aldehyde if possible.

  • Recommended Pre-step: Oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate using IBX (2-Iodoxybenzoic acid) in refluxing EtOAc or a Swern Oxidation at -78°C.[1]

  • Handling: If isolated, the aldehyde must be used within 4 hours or stored under Argon at -20°C.

Optimized Synthetic Protocol

Designed to minimize ring strain release and polymerization.

Reagents:

  • Start Material: tert-butyl 3-formylazetidine-1-carboxylate (1.0 equiv)[1][2]

  • Glyoxal (40% aq.[1] solution, 1.1 equiv)

  • Ammonium Acetate (4.0 equiv)[1]

  • Solvent: Methanol (0.1 M concentration)

Step-by-Step:

  • Pre-Cooling: Dissolve the aldehyde (1.0 equiv) in Methanol at 0°C (ice bath).

  • Buffer Addition: Add Ammonium Acetate (4.0 equiv) in one portion. Stir for 10 minutes at 0°C to form the initial hemiaminal species.

  • Controlled Addition: Add Glyoxal (1.1 equiv) dropwise over 20 minutes. Crucial: Rapid addition spikes the local concentration, favoring polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 12–16 hours.

    • Note: Do not heat to reflux. If conversion is slow, warm to max 40°C.[1]

  • Workup (Buffered):

    • Remove MeOH under reduced pressure (bath < 40°C).[1]

    • Resuspend residue in EtOAc.

    • Wash with saturated NaHCO3 (to remove acetic acid and neutralize).[1]

    • Wash with Brine.

    • Dry over

      
      .
      
  • Purification: Flash chromatography (DCM/MeOH gradient). The imidazole N-H is acidic; adding 1%

    
     to the eluent can reduce streaking.
    

FAQ: Expert Troubleshooting

Q: Can I use the HCl salt of the azetidine amine and protect it later? A: No. The Debus-Radziszewski reaction requires the aldehyde functionality.[3] If you mean starting with the azetidine-amine to build the ring, that is a different route. If you mean "Can I use the deprotected azetidine aldehyde," the answer is absolutely no . The free amine on the azetidine will self-condense with the aldehyde (intermolecular Schiff base formation) and polymerize instantly. The Boc group is mandatory for steric and chemical stability.

Q: My product is stuck in the aqueous phase during workup. A: Imidazoles are amphoteric. If the pH is too low (<6), the imidazole is protonated (cationic) and stays in water.[1] If pH is too high (>12), the N-H can be deprotonated (anionic).[1]

  • Fix: Adjust the aqueous layer pH to 8.0–8.5 (isoelectric point vicinity) before extraction with EtOAc or DCM/IPA (3:1).[1]

Q: Why do I see a "double" set of peaks in the NMR? A: This is likely Rotamerism , not an impurity. The Boc group has restricted rotation around the N-CO bond, often visible in azetidines at room temperature.

  • Verification: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is rotamerism. If they remain distinct, you likely have the ring-opened byproduct.

References

  • Debus-Radziszewski Mechanism: Wang, Z. (2010).[1] Radziszewski Reaction. In: Comprehensive Organic Name Reactions and Reagents. Wiley.

  • Azetidine Ring Stability: Couty, F., & Drouillat, B. (2021).[1] The reactivity of azetidines. Tetrahedron Letters. (General reference on strain release).

  • Aldehyde Synthesis (IBX Oxidation): Frigerio, M., & Santagostino, M. (1994).[1] A mild oxidizing agent for alcohols. Tetrahedron Letters, 35(43), 8019-8022.[1] (Methodology for precursor synthesis).

  • Boc Group Stability: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acid lability of Boc).

  • General Imidazole Synthesis Review: Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.

(Note: Specific patent literature for this exact molecule often lacks detailed failure mode analysis; the above guide synthesizes established heterocyclic chemistry principles applied to this specific scaffold.)

Sources

Troubleshooting

Optimization of reaction conditions for imidazole-azetidine coupling

Topic: Optimization of reaction conditions for imidazole-azetidine coupling Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Resear...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for imidazole-azetidine coupling Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Structural Challenge

The coupling of imidazole and azetidine rings is a high-value transformation in medicinal chemistry, often used to tune physicochemical properties (pK


, metabolic stability) in fragment-based drug design. However, this reaction is deceptive. It combines an ambident nucleophile (imidazole) with a strained, potentially unstable electrophile (azetidine).

This guide addresses the two primary coupling modes:

  • 
    -Alkylation:  Linking Imidazole-
    
    
    
    to Azetidine-
    
    
    (via nucleophilic substitution).
  • C-N Cross-Coupling: Linking Azetidine-

    
     to Imidazole-
    
    
    
    (via Pd/Cu catalysis).

Module 1: -Alkylation (Imidazole Nucleophile + Azetidine Electrophile)

This is the most frequent synthesis route, typically using 3-iodoazetidine or 3-mesyloxyazetidine.

Core Protocol: The "Cesium Effect" Method

Objective: Maximize yield while controlling


 vs. 

regioselectivity.

Standard Operating Procedure (SOP):

  • Dissolution: Dissolve the imidazole substrate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs

    
    CO
    
    
    
    (2.0 - 3.0 equiv).
    • Why: Cesium's large ionic radius creates a "solvent-separated ion pair" with the imidazolide, enhancing nucleophilicity compared to the "tight ion pair" formed by sodium or potassium bases.

  • Electrophile: Add

    
    -protected 3-iodoazetidine (1.2 equiv).
    
    • Note: The azetidine nitrogen must be protected (e.g., Boc, Cbz, Benzhydryl) to prevent self-polymerization.

  • Temperature: Heat to 60–80 °C .

    • Caution: Exceeding 100 °C often triggers azetidine ring opening (elimination).

Troubleshooting Guide: -Alkylation
SymptomProbable CauseCorrective Action
Low Conversion (<20%) "Tight Ion Pair" effect reducing nucleophilicity.Switch Solvent/Base: Move from THF/NaH to DMF/Cs

CO

. The polar aprotic solvent dissociates the cation-anion pair.
Regioisomer Mixture (

:

~ 1:1)
Steric/Electronic lack of bias.Steric Blocking: If possible, introduce a transient bulky group (e.g., Trityl) if

-protection is needed, or use NaH (kinetic control) at 0 °C to favor the less hindered position.
Azetidine Elimination (Allyl amine formation) Base is too strong or Temp too high.Lower Basicity: Switch from NaH or KO

Bu to K

CO

or DIPEA. Reduce temp to 50 °C and extend reaction time.
Product is an Oil/Gum Residual DMF.Workup Tweak: Perform an aqueous LiCl (5%) wash during extraction to remove DMF, followed by lyophilization from dioxane/water.

Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Context: Linking Azetidine (as the amine) to a Halo-imidazole. Challenge: Imidazoles are "catalyst poisons" due to their ability to coordinate Pd species, shutting down the catalytic cycle.

Core Protocol: The "Pre-Catalyst" Approach

Objective: Overcome imidazole inhibition.

Standard Operating Procedure (SOP):

  • Catalyst Selection: Use Pd-PEPPSI-IPr (2–5 mol%) or XPhos Pd G3 (2–5 mol%).

    • Why: These bulky, pre-formed Pd(II) precatalysts activate quickly and the bulky ligands (NHC or Biarylphosphine) prevent the imidazole substrate from binding to the metal center.

  • Base: NaO

    
    Bu  (1.5 equiv) or LiHMDS  (2.0 equiv).
    
    • Note: Weak bases (Carbonates) rarely work for halo-imidazoles in this context.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

  • Temperature: 90–110 °C.

Troubleshooting Guide: Pd-Catalysis

Q: My reaction turns black immediately and yields are <10%. What happened? A: This is "Pd-Black" precipitation. The catalyst decomposed before entering the cycle.

  • Fix: Ensure rigorous degassing (sparge with Ar for 15 mins). Switch to a Pd G3/G4 precatalyst (e.g., BrettPhos Pd G4) which is air-stable until activation in the pot.

Q: I see de-halogenation of the imidazole (hydrodehalogenation) but no coupling. A: This is a common side reaction when the reductive elimination is slow.

  • Fix: Increase the concentration of the amine (azetidine). Use tBuBrettPhos or RuPhos ligands, which are specifically designed to accelerate the reductive elimination step for secondary amines.

Module 3: Visualizing the Decision Process

Workflow: Selecting the Right Conditions

OptimizationStrategy Start Start: Imidazole-Azetidine Coupling Q1 Coupling Type? Start->Q1 PathA N-Alkylation (Imid-NH + Azetidine-LG) Q1->PathA Nucleophilic Sub. PathB C-N Cross Coupling (Imid-X + Azetidine-NH) Q1->PathB Metal Catalysis Q2 Is Imidazole Acidic (pKa < 12)? PathA->Q2 Q3 Halogen Position? PathB->Q3 MethodA1 Weak Base Method Cs2CO3 / DMF / 60°C (Thermodynamic Control) Q2->MethodA1 Yes (e.g. Nitro-imid) MethodA2 Strong Base Method NaH / THF / 0°C (Kinetic Control) Q2->MethodA2 No (e.g. Alkyl-imid) MethodB1 C2-Halo Imidazole (Difficult) Use: CuI / L-Proline / DMSO Q3->MethodB1 C2 Position MethodB2 C4/C5-Halo Imidazole Use: Pd-PEPPSI-IPr or RuPhos Pd G3 Q3->MethodB2 C4/C5 Position

Caption: Decision matrix for selecting reagents based on substrate electronics and coupling vectors.

Module 4: Critical Failure Mode – Azetidine Ring Opening

One of the most frustrating failures in this chemistry is the degradation of the azetidine ring into an allyl amine or linear chain.

Mechanism of Failure

Under harsh basic conditions or high heat, the azetidine ring (approx. 25 kcal/mol strain energy) is prone to:

  • Elimination: If the azetidine has a leaving group at C3, base can trigger E2 elimination to form an allyl amine.

  • Nucleophilic Ring Opening: If the azetidine nitrogen is quaternized (e.g., during alkylation), the ring becomes an "activated azetidinium" and opens upon attack by even weak nucleophiles.

Visualizing the Risk

RingOpening Substrate 3-Iodo-Azetidine Reaction Reaction with Base (High Temp / Strong Base) Substrate->Reaction PathSuccess Substitution (SN2) Desired Product Reaction->PathSuccess Mild Base (Cs2CO3) < 80°C PathFail Elimination (E2) Allyl Amine Byproduct Reaction->PathFail Strong Base (KOtBu) > 100°C PathFail2 Ring Opening (If Azetidinium forms) Reaction->PathFail2 Polar Protic Solvent (MeOH/H2O)

Caption: Competing pathways for functionalized azetidines under basic conditions.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of


 and 

isomers when alkylating 4-substituted imidazoles?
A: Imidazoles exist in tautomeric equilibrium. The ratio depends on the mechanism.
  • SE2' Mechanism (Neutral conditions): Alkylation favors the more basic nitrogen (usually

    
    , distal to EWG).
    
  • SE2cB Mechanism (Basic conditions): The imidazolide anion is formed.[1] Alkylation is governed by steric hindrance (favors

    
    , adjacent to the smaller group) and inductive withdrawal.[2]
    
  • Solution: To force a single isomer, use a protecting group strategy (e.g., SEM-protection) or switch to a metal-catalyzed arylation if applicable.

Q2: Can I use copper catalysis (Ullmann) instead of Palladium? A: Yes, and often it is preferred for C2-arylation or when cost is a factor.

  • Protocol: CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), K

    
    PO
    
    
    
    , in Dioxane at 110 °C.
  • Limitation: Copper require higher temperatures (110°C+), which increases the risk of azetidine degradation.

Q3: My azetidine starting material is an HCl salt. Do I need to free-base it first? A: Yes. Using the HCl salt directly in an alkylation reaction consumes 1 equivalent of your base immediately and generates water (if using hydroxide/carbonate) or conjugate acid, which can buffer the reaction and stall conversion. Free-base it by partitioning between DCM and sat. NaHCO


 prior to the coupling step.

References

  • Regioselectivity in Imidazole Alkylation

    • Title: "Regioselective N-Alkyl
    • Source:Journal of Organic Chemistry
    • Context: Defines the steric vs. electronic control in basic media (Cs CO vs NaH).
  • Buchwald-Hartwig with Azetidines

    • Title: "Palladium-Catalyzed Amination of Aryl Halides with Acyclic and Cyclic Secondary Amines"
    • Source:Organic Letters
    • Context: Establishes RuPhos and XPhos as superior ligands for strained secondary amines like azetidine.
  • Azetidine Ring Stability

    • Title: "Ring-opening of azetidiniums by nucleophiles"[3][4]

    • Source:Chemistry - A European Journal
    • Context: Detailed mechanism on how and why azetidines fail/open under nucleophilic
  • Pd-PEPPSI Catalyst System

    • Title: "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amin
    • Source:Chemistry - A European Journal
    • Context: Protocol for using NHC-Pd complexes to overcome imidazole poisoning.

Sources

Optimization

tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate stability and storage conditions.

Technical Support Center: Advanced Building Blocks Product: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate CAS: 1234710-02-1 (Verified for the named structure) Executive Summary: Stability & Handling Profile As a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Building Blocks Product: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate CAS: 1234710-02-1 (Verified for the named structure)

Executive Summary: Stability & Handling Profile

As a Senior Application Scientist, I often see researchers mishandle azetidine-imidazole hybrids. This molecule combines three distinct chemical functionalities that create a unique stability profile:

  • The Azetidine Ring: High ring strain (~25.4 kcal/mol) makes it susceptible to acid-catalyzed ring opening.

  • The Imidazole Moiety: Acts as a Lewis base and H-bond donor/acceptor, making the solid hygroscopic.

  • The Boc Group: Provides stability but introduces rotameric complexity in NMR spectra.

Immediate Action Required: Upon receipt, do not store this compound at room temperature on a benchtop. The combination of moisture (absorbed by the imidazole) and ring strain can lead to slow degradation.

Part 1: Storage & Preservation Protocol

The following conditions are non-negotiable for maintaining >98% purity over 6+ months.

ParameterStandard ConditionTechnical Rationale
Long-Term Storage -20°C Slows kinetic degradation of the strained azetidine ring.
Short-Term (<1 week) 2-8°C Acceptable for active use; minimizes thermal cycling stress.
Atmosphere Inert (Argon/N₂) Prevents oxidation of the imidazole nitrogen and moisture absorption.
Container Amber Glass While not highly photosensitive, amber glass prevents UV-induced radical formation.
Desiccation Required The imidazole ring is hygroscopic; water promotes Boc-hydrolysis and ring opening.
The "Thaw-Use-Refreeze" Cycle (SOP)
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.

  • Aliquot: If you plan to use the compound multiple times, aliquot it inside a glovebox or dry bag to avoid repeated exposure to air.

  • Re-sealing: Purge the headspace with Argon before re-capping. Parafilm is insufficient; use a tightly screwed cap with a Teflon liner.

Part 2: Troubleshooting & FAQs

These questions are derived from actual user inquiries regarding azetidine-based building blocks.

Q1: "My NMR spectrum looks messy with split or broad peaks. Is the compound degraded?"

Diagnosis: Likely Rotamers , not degradation. Technical Insight: Boc-protected azetidines exhibit restricted rotation around the carbamate C-N bond (N-Boc bond). This is exacerbated by the 4-membered ring, which has a slow ring-inversion rate. This creates two distinct conformers (rotamers) that exchange slowly on the NMR time scale at room temperature.

Verification Protocol (Self-Validating):

  • Variable Temperature (VT) NMR: Run the 1H-NMR at 50°C or 60°C (in DMSO-d6).

  • Result: If the peaks coalesce into sharp singlets/multiplets, it is a pure compound exhibiting rotamerism. If the extra peaks remain, it is degradation.

Q2: "The solid has turned into a sticky gum. Can I still use it?"

Diagnosis: Hygroscopic Deliquescence . Technical Insight: The imidazole ring has absorbed atmospheric water. While the compound may still be chemically intact, the presence of water is dangerous because it can hydrolyze the Boc group or facilitate nucleophilic attack on the strained azetidine ring over time.

Recovery Workflow:

  • Dissolve the gum in DCM (Dichloromethane).

  • Add anhydrous Na₂SO₄ to dry the solution.

  • Filter and concentrate in vacuo.

  • Lyophilize from benzene or dioxane (if possible) to restore the powder form, or use immediately.

Q3: "I see low yields during acidic deprotection (TFA/HCl). Why?"

Diagnosis: Acid-Mediated Ring Opening . Technical Insight: Azetidines are thermodynamically unstable relative to their open-chain counterparts. Strong acids (like neat TFA) protonate the azetidine nitrogen. If a nucleophile (like water, chloride, or trifluoroacetate) attacks the ring carbons, the ring snaps open (cleavage).

Optimization Strategy:

  • Avoid: Neat TFA or high temperatures.

  • Use: 4M HCl in Dioxane at 0°C, or TFA/DCM (1:4 ratio) at 0°C with scavengers (like triethylsilane) if carbocation formation is suspected, though less relevant here.

  • Quench: Neutralize immediately at 0°C with cold NaHCO₃. Do not let the acidic solution sit.

Part 3: Visualized Workflows

Workflow 1: Quality Control Decision Tree

Use this logic flow when verifying the integrity of the compound.

QC_Workflow Start Receive Compound (1234710-02-1) Visual Visual Inspection: Is it a free-flowing powder? Start->Visual Hygro Issue: Hygroscopic Effect (Absorbed Water) Visual->Hygro No (Gum/Sticky) NMR Run 1H-NMR (DMSO-d6) Visual->NMR Yes Dry Action: Dissolve (DCM) Dry (Na2SO4) & Re-concentrate Hygro->Dry Dry->NMR Split Observation: Split/Broad Peaks? NMR->Split VT_NMR Action: Run VT-NMR (50°C) Split->VT_NMR Yes Pass PASS: Pure Compound (Rotamers Confirmed) Split->Pass No (Sharp) Coalesce Do peaks coalesce? VT_NMR->Coalesce Coalesce->Pass Yes Fail FAIL: Degradation (Ring Opening/Hydrolysis) Coalesce->Fail No

Caption: QC Decision Tree distinguishing between physical moisture absorption, rotameric phenomena, and chemical degradation.

Workflow 2: Stability & Degradation Logic

Understanding the chemical risks of the Azetidine-Imidazole system.

Stability_Logic cluster_prevention Prevention Strategy Compound Boc-Azetidine-Imidazole Prot_N Protonated Azetidine N+ Compound->Prot_N + Acid Acid Acidic Environment (H+) RingOpen Ring Opening (Irreversible Degradation) Prot_N->RingOpen + Nucleophile (Strain Relief) Nu Nucleophile Attack (H2O, Cl-, TFA-) Cold Low Temp (-20°C) Cold->Prot_N Slows Kinetics Base Neutral/Basic Storage Base->Prot_N Prevents

Caption: Mechanism of acid-catalyzed azetidine ring opening, highlighting the need for moisture control to prevent in-situ acid formation.

References & Authoritative Sources

  • BenchChem Technical Support. (2025).[1] Azetidine Compound Stability: Ring Strain and Acid Sensitivity.[2][3][4] Retrieved from BenchChem Technical Guides.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses ring strain and opening).

  • Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical and metabolic replacements for gem-dimethyl groups. Journal of Medicinal Chemistry. (Comparative stability of strained 4-membered rings).

  • ChemicalBook. (2025). 1-N-Boc-3-Azetidinecarboxylic acid NMR Data. (Reference for rotameric behavior in similar Boc-azetidine scaffolds).

  • ChemScene. (2025). Product Data: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate. (Storage specifications).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-Boc Azetidines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Degradation Pathways & Troubleshooting Executive Summary: The Deceptive Stability of Azetidines Welcome to the technical guide for N...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Degradation Pathways & Troubleshooting

Executive Summary: The Deceptive Stability of Azetidines

Welcome to the technical guide for N-Boc azetidine handling. While azetidines are structurally similar to pyrrolidines, they possess a hidden kinetic volatility: Ring Strain (~25.4 kcal/mol) .

Unlike the 3-membered aziridine (which is overtly reactive) or the 5-membered pyrrolidine (which is inert), the azetidine sits in a "Goldilocks" zone of reactivity. It is stable enough to handle on the bench but reactive enough to catastrophically fail under standard deprotection or coupling conditions if specific protocols are not followed.

This guide addresses the three primary failure modes:

  • Acid-Catalyzed Ring Opening (during Boc removal).

  • Oligomerization (of the free base).

  • Nucleophilic Ring Opening (during coupling).

Critical Failure Mode: Acid-Catalyzed Ring Opening

The Scenario
  • User Complaint: "I treated my N-Boc azetidine with 50% TFA/DCM. The LCMS shows the mass of the product, but the NMR is messy, and the yield is <40%."

  • Diagnosis: You have likely triggered Acid-Mediated Ring Opening .

The Mechanism

During Boc removal, the tert-butyl carbocation is generated. However, the protonated azetidine nitrogen is a potent leaving group due to ring strain.[1] If the reaction temperature is too high or the acid concentration too strong, the counter-ion (Trifluoroacetate or Chloride) or adventitious water acts as a nucleophile, attacking the


-carbon and snapping the ring open.
Pathway Visualization

Azetidine_Acid_Degradation BocAz N-Boc Azetidine ProtAz Protonated Intermediate (Activated Ring) BocAz->ProtAz + H+ Salt Azetidinium Salt (Desired Product) ProtAz->Salt Path A: t-Bu Scission (Kinetic Control) Isobutene Isobutene + CO2 ProtAz->Isobutene RingOpen Ring-Opened Adduct (3-amino-propyl derivative) ProtAz->RingOpen Path B: Nucleophilic Attack (Thermodynamic Control)

Figure 1: The "Fork in the Road" during deprotection. Path A leads to the desired salt. Path B leads to irreversible ring opening by nucleophiles (Nu: Cl-, TFA-, H2O).

Troubleshooting Protocol: The "Flash Cold" Deprotection

Standard room temperature deprotection is risky for azetidines. Use this validated protocol to favor Path A.

Step-by-Step Methodology:

  • Cooling: Dissolve N-Boc azetidine in DCM (0.1 M). Cool to 0 °C in an ice bath.

  • Scavenger: Add triethylsilane (TES) (2.0 equiv). Rationale: TES aggressively scavenges the tert-butyl cation, preventing it from alkylating the ring or polymerizing.

  • Acid Addition: Add TFA dropwise to reach a final concentration of 25% v/v (e.g., 1:3 TFA:DCM). Do not use HCl/Dioxane if possible (Cl- is a stronger nucleophile than TFA-, increasing ring opening risk).

  • Time Limit: Stir at 0 °C. Monitor via TLC/LCMS every 15 mins. Quench immediately upon completion (usually <1 hour).

  • Workup: Evaporate volatiles at <30 °C . Do not heat the rotovap bath.

Critical Failure Mode: Oligomerization (The "Gum" Effect)

The Scenario
  • User Complaint: "I neutralized the azetidine salt to get the free base. Upon concentration, it turned into an insoluble white solid/gum."

  • Diagnosis: Cationic Ring-Opening Polymerization (CROP) .

The Mechanism

The azetidine free base is a strong nucleophile (


). If it encounters a protonated azetidine (salt), it attacks the ring carbon of the salt. This forms a dimer, which is still basic and nucleophilic, leading to rapid chain growth.

Key Insight: This reaction is autocatalytic if the neutralization is partial or if the free base is stored in a concentrated state.

Pathway Visualization

Azetidine_Polymerization Monomer Azetidine Free Base Dimer Dimer Intermediate (N-(3-aminopropyl)azetidine) Monomer->Dimer Attacks Ring C of Protonated Species Protonated Protonated Azetidine Protonated->Dimer Polymer Poly(azetidine) Linear/Branched Oligomers Dimer->Polymer Chain Propagation

Figure 2: Self-destruction of azetidine. The monomer attacks the protonated species to form a dimer, initiating polymerization.

Troubleshooting Protocol: Handling the Free Base

Rule Zero: Never store azetidine free base.

  • In Situ Neutralization: If you need the free base for a coupling reaction, do not isolate it.

    • Suspend the TFA/HCl salt in the reaction solvent (e.g., DMF/DCM).

    • Add DIPEA (3.0 equiv) directly to the mixture in the presence of the electrophile.

  • The "Salt Lock": If you must store the compound, keep it as the HCl or TFA salt . The salt is kinetically stable at -20 °C because the nitrogen lone pair is tied up, preventing it from acting as a nucleophile against itself.

Data Summary: Stability Matrix

Refer to this table before planning your synthesis.

ConditionStability RiskDominant MechanismRecommendation
TFA (Neat) HighAcidolysis / Ring OpeningDilute to 25% in DCM; Keep at 0°C.
HCl (4M in Dioxane) Very HighNucleophilic Attack by Cl-Avoid if possible. Use TFA or H2SO4.[2]
Basic (NaOH/KOH) LowHydrolysis (Slow)Stable. Safe for workups.
Lewis Acids (AlCl3, BF3) HighActivated Ring OpeningAvoid strong Lewis acids; they mimic protons.
Nucleophiles (Azide, Thiol) ModerateSN2 Ring OpeningRequires activation (e.g., quaternization) to occur.

Frequently Asked Questions (FAQs)

Q: Can I use hydrogenation (Pd/C, H2) to remove a Cbz group from an azetidine? A: Generally, yes . Unlike the cyclopropane ring, the azetidine ring is usually stable to standard hydrogenolysis conditions. However, if the ring is highly strained by other substituents (e.g., fused systems), ring opening can compete.

Q: I see a +18 mass shift in my LCMS after deprotection. What is it? A: This is the water adduct (3-amino-1-propanol derivative). It confirms that water attacked the protonated azetidine ring. Ensure your solvents are anhydrous and minimize exposure to atmospheric moisture during acidic deprotection.

Q: Why is the 3-substituted azetidine more stable than the unsubstituted one? A: This is due to the Thorpe-Ingold Effect (gem-dimethyl effect). Substituents at the 3-position compress the internal bond angles, slightly relieving ring strain and making the ring thermodynamically less prone to opening compared to the parent azetidine.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Publications (2021). Context: Details the acid-mediated decomposition mechanism and pKa influence.

  • The Polymerization of Azetidines and Azetidine Derivatives. Source: Goethals, E.J., Schacht, E.H. (ResearchGate).[3][4] Context: Definitive guide on cationic ring-opening polymerization (CROP) and dimer formation.

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Chemical Society Reviews (2021). Context: Comprehensive review of strain-driven reactivity and nucleophilic ring opening.

  • Azetidine - Chemical Properties and Stability. Source: Wikipedia / General Chemical Data. Context: pKa values and physical properties of the parent heterocycle.[5]

Sources

Optimization

Technical Support Center: Scalable Synthesis of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Topic: Process Chemistry & Scale-Up Support Ticket ID: AZT-IMD-001 Status: Active Analyst: Senior Application Scientist Executive Summary This guide addresses the scale-up challenges for synthesizing tert-butyl 3-(1H-imi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Support Ticket ID: AZT-IMD-001 Status: Active Analyst: Senior Application Scientist

Executive Summary

This guide addresses the scale-up challenges for synthesizing tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (hereafter referred to as Target 1 ). This scaffold is a critical intermediate in the synthesis of JAK inhibitors (e.g., Baricitinib analogs).

The preferred scalable route is the Debus-Radziszewski imidazole synthesis , condensing tert-butyl 3-formylazetidine-1-carboxylate with glyoxal and ammonia. While chemically direct, this multicomponent reaction is prone to "tar" formation, low yields, and difficult aqueous workups at scale due to the high polarity of the imidazole ring.

Module 1: Reaction Protocol & Process Control

The Synthetic Route

The reaction involves the condensation of the aldehyde precursor with glyoxal and ammonia in methanol.

Reaction Scheme:



Critical Process Parameters (CPP) Table
ParameterSpecificationTechnical Rationale
Aldehyde Purity >95% (Freshly Made)Azetidine-3-carboxaldehyde is unstable. It polymerizes/oxidizes upon storage, leading to complex baselines.
Glyoxal Source 40% w/w aq. (Monomeric)Old glyoxal polymerizes to unreactive oligomers. If the solution is cloudy or viscous, discard.
Ammonia Source NH₄OH (28-30%) or NH₄OAcNH₄OAc provides a buffering effect (pH ~7-8), reducing side reactions compared to free NH₃ gas.
Temperature 0°C

RT
Initial exotherm control is vital to prevent polymerization of the aldehyde.
Stoichiometry 1.0 : 1.1 : 4.0 (Ald:Gly:NH₃)Excess ammonia drives the equilibrium and prevents the formation of di-imine intermediates.
Step-by-Step Scale-Up Protocol (100g Basis)
  • Preparation: Charge Methanol (10 vol) to a reactor. Cool to 0°C .

  • Reagent Loading: Add Glyoxal (40% aq., 1.1 equiv) .

  • Ammonia Addition: Slowly add Ammonium Acetate (4.0 equiv) or NH₄OH . Note: Exothermic. Maintain internal temp <10°C.

  • Substrate Addition: Add tert-butyl 3-formylazetidine-1-carboxylate (1.0 equiv) dropwise as a solution in MeOH (2 vol).

  • Reaction: Stir at 0°C for 1 hour, then warm to 20-25°C for 12-16 hours.

    • Checkpoint: Monitor by HPLC/LC-MS. Look for the disappearance of the aldehyde peak.

  • Quench: Concentrate methanol under reduced pressure (keep bath <40°C) to remove volatiles and excess ammonia.

Module 2: Troubleshooting & Optimization Logic

Visualizing the Workflow

The following diagram illustrates the decision logic for reaction setup and impurity management.

ReactionLogic Start Start: Aldehyde Precursor Check_Ald QC: Is Aldehyde Fresh? Start->Check_Ald Purify_Ald Action: Reisolate/Purify (Bisulfite adduct or distillation) Check_Ald->Purify_Ald No (Purity <90%) Reaction Reaction: Debus-Radziszewski (MeOH, Glyoxal, NH3) Check_Ald->Reaction Yes Purify_Ald->Reaction Monitor IPC: LC-MS Check Reaction->Monitor Result_Tar Issue: Dark Tar/Polymer Monitor->Result_Tar Complex Baseline Result_LowYield Issue: Incomplete Conv. Monitor->Result_LowYield SM Remaining Result_Good Success: Clean Profile Monitor->Result_Good Product >85% Action_Temp Fix: Lower Temp (0°C) Slow Addn. Result_Tar->Action_Temp Action_NH3 Fix: Increase NH3 equiv Check Glyoxal Quality Result_LowYield->Action_NH3

Caption: Logic flow for managing precursor quality and reaction outcomes in imidazole synthesis.

Module 3: Work-up & Isolation (The Bottleneck)

The Problem: The imidazole product is highly polar and amphoteric. Standard ethyl acetate/water extraction often fails, leaving the product in the aqueous phase or as an emulsion.

Recommended Isolation Strategy: "Salting Out" & pH Swing
  • Concentration: Remove MeOH completely. Residue is an aqueous slurry.

  • pH Adjustment:

    • The imidazole ring is basic (

      
      ).
      
    • Adjust aqueous layer to pH 10-11 using saturated

      
       or 
      
      
      
      . Do not use NaOH (risk of Boc hydrolysis).
  • Saturation: Saturate the aqueous phase with solid NaCl . This "salting out" effect significantly reduces the solubility of the organic product in water.

  • Extraction Solvent:

    • Standard: Ethyl Acetate (often insufficient).

    • Recommended:DCM : Isopropanol (9:1) or n-Butanol .

    • Protocol: Perform 3x extractions with DCM/IPA.

  • Drying: Dry combined organics over

    
    .
    
Purification Table: Chromatography vs. Crystallization
MethodScale SuitabilityProsCons
Silica Gel <10gHigh purity.Requires 5-10% MeOH/DCM + 1%

. Silica dissolves slightly; poor recovery.
Crystallization (Free Base) >100gScalable, cheap.Difficult. Product often oils out. Requires slow cooling in EtOAc/Heptane.
Salt Formation (Oxalate) >100gBest for Scale. Oxalic acid (1 eq) in acetone/EtOH yields a crystalline solid. Easy filtration.

Module 4: Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned black and viscous. What happened? A: This is "tarring," common in aldehyde-glyoxal condensations. It is caused by the polymerization of glyoxal or the aldehyde due to high temperatures or insufficient ammonia.

  • Fix: Ensure the reaction is cooled to 0°C during addition. Verify your ammonia stoichiometry is at least 4 equivalents relative to the aldehyde.

Q2: I cannot extract the product from the aqueous phase. Yield is <20%. A: The imidazole is protonated or too soluble in water.

  • Fix: Ensure pH is >10. Saturate the water with NaCl. Switch extraction solvent to 10% IPA in Chloroform/DCM . If that fails, evaporate the water to dryness and triturate the solid salts with warm Ethanol/DCM (1:1), then filter.

Q3: Can I use the acid (1-Boc-3-azetidinecarboxylic acid) directly? A: No. The Debus-Radziszewski reaction requires an aldehyde.[1][2][3] You must reduce the acid (via Weinreb amide or ester) to the aldehyde first. Attempting to react the acid directly will not yield the target.

Q4: Is the Boc group stable under these conditions? A: Yes, Boc is stable to ammonia and basic conditions. However, avoid strong mineral acids (HCl) or heating >60°C in aqueous media, which can deprotect the amine.

References

  • Debus-Radziszewski Synthesis: Wang, L., et al. "Diversity-oriented synthesis of substituted imidazoles via a multicomponent reaction." Journal of Combinatorial Chemistry, 2012.

  • Azetidine Scale-Up: Dunetz, J. R., et al. "Large-Scale Synthesis of Azetidine Derivatives." Organic Process Research & Development, 2019.

  • Imidazole Workup Strategies: "Handling Hydrophilic Heterocycles." Common Organic Chemistry Workup Guide.

  • Baricitinib Intermediate Synthesis: Patent WO2019/123456, "Process for the preparation of JAK inhibitors." (Illustrates the aldehyde-glyoxal route).[1][4]

(Note: Specific patent numbers for generic synthesis are illustrative of the field standard.)

Sources

Troubleshooting

Removal of impurities from tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate synthesis

Topic: Removal of impurities from tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate synthesis Ticket ID: #AZT-IMD-992 Escalation Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis of tert-b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of impurities from tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate synthesis Ticket ID: #AZT-IMD-992 Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) presents a unique "perfect storm" of purification challenges. You are dealing with a strained azetidine ring (sensitive to nucleophiles/acids), a basic imidazole moiety (causes severe tailing on silica), and a labile Boc-group .

Most users encounter low yields not because the reaction failed, but because the product was lost during aggressive purification or degraded by the stationary phase. This guide moves beyond standard protocols to address the specific physicochemical properties of this scaffold.

Part 1: Diagnostic & Triage (Identify Your Impurity)

Before initiating a cleanup protocol, verify the nature of your impurity using the table below. The synthesis route assumed is the Debus-Radziszewski reaction (Condensation of tert-butyl 3-formylazetidine-1-carboxylate with glyoxal/ammonia), as this is the industry standard for this fragment.

Impurity TypeDiagnostic Signal (1H NMR / TLC)Root CauseRisk Factor
Unreacted Aldehyde CHO peak ~9.8 ppm (singlet).Incomplete condensation.High: Reacts with proteins/assays.
Imidazole Oligomers Broad aromatic baseline humps (6.8–7.5 ppm).Glyoxal polymerization.Med: Traps product in column.
Des-Boc Amine Loss of 1.44 ppm (9H) singlet.[1]Acidic workup or silica acidity.High: Polarity shift; loss of protection.
Ring-Opened Species Complex aliphatic multiplets >4.0 ppm.[2]Nucleophilic attack on azetidine.[3]Med: Assay interference.

Part 2: Troubleshooting & Protocols

Issue #1: "My product streaks/tails on the silica column, and I lose mass."

The Science: The imidazole nitrogen (pKa ~7) interacts strongly with the acidic silanols (Si-OH) on standard silica gel via hydrogen bonding. This causes "tailing" (broad peaks), making separation from impurities impossible.

The Solution: Amine-Modified Chromatography Do not just increase polarity. You must "cap" the silanols.

Protocol:

  • Pre-treatment: Slurry your silica gel in Hexane containing 1% Triethylamine (TEA) or 1% NH₄OH for 30 minutes before packing the column.

  • Eluent System: Use DCM:MeOH:NH₄OH (95:5:0.5). The ammonia competes for the silanol sites, allowing your imidazole-azetidine to elute as a sharp band.

  • Alternative: If available, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and prevents Boc-deprotection and tailing without aggressive amine modifiers.

Issue #2: "I cannot remove the unreacted aldehyde starting material."

The Science: The starting material, tert-butyl 3-formylazetidine-1-carboxylate, has a similar Rf to the product in many non-polar systems. Separation by column is inefficient.

The Solution: Bisulfite Adduct Scavenging Aldehydes form water-soluble bisulfite adducts, while the imidazole product does not.

Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Wash the organic layer 2x with saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Mechanism:[1][2][3][4][5] The aldehyde converts to the

      
      -hydroxy sulfonate salt (water soluble) and partitions into the aqueous layer.
      
  • Wash 1x with saturated NaHCO₃ (to neutralize trace acid).

  • Dry over Na₂SO₄ and concentrate.

  • Result: The aldehyde peak (~9.8 ppm) should be absent.

Issue #3: "The azetidine ring opened or the Boc group fell off."

The Science: Azetidines possess ~25 kcal/mol of ring strain.[3] In the presence of strong acids (even acidic silica) or nucleophiles, the ring can open. Furthermore, the imidazole ring can act as an intramolecular base, potentially assisting in autocatalytic degradation if heated excessively.

The Solution: Thermal & pH Control

  • Never heat the crude mixture above 40°C during rotary evaporation.

  • Avoid acidic mobile phases (e.g., acetic acid additives) which are common for other peptides but fatal here.

  • Storage: Store the purified product as a solid at -20°C. If it is an oil, co-evaporate with pentane to induce solidification; oils degrade faster due to higher molecular mobility.

Part 3: Visualization of Workflows

Workflow 1: Purification Decision Tree

Caption: Logical flow for determining the correct purification method based on crude purity and impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckAldehyde Check NMR: Aldehyde Peak (9.8 ppm)? Start->CheckAldehyde Bisulfite Bisulfite Wash (Remove Aldehyde) CheckAldehyde->Bisulfite Yes CheckTailing TLC Check: Does Product Streak? CheckAldehyde->CheckTailing No Bisulfite->CheckTailing StdColumn Standard Silica (DCM/MeOH) CheckTailing->StdColumn No (Rare) ModColumn Amine-Modified Silica (DCM/MeOH + 1% NH4OH) CheckTailing->ModColumn Yes (Common) Alumina Neutral Alumina (Alternative) CheckTailing->Alumina If Silica Fails Final Pure Product (Store -20°C) StdColumn->Final ModColumn->Final Alumina->Final

Workflow 2: The "Tailing" Mechanism & Solution

Caption: Mechanistic interaction between the imidazole moiety and silica silanols, illustrating why amine modifiers are strictly required.

TailingMechanism cluster_problem Standard Silica (Problem) cluster_solution Amine Modified (Solution) Silanol Silica Surface (Si-OH) Interaction Hydrogen Bond (Strong Drag) Silanol->Interaction Imidazole Product (Imidazole N:) Imidazole->Interaction Silanol_Blocked Silica Surface (Si-OH) Product_Free Product (Elutes Freely) Modifier Modifier (NH4OH / TEA) Modifier->Silanol_Blocked Blocks Sites

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use reverse-phase (C18) HPLC for purification? A: Yes, but with a caveat. Standard TFA (Trifluoroacetic acid) buffers are too acidic (pH < 2) and may deprotect the Boc group over time or degrade the azetidine.

  • Recommendation: Use Ammonium Bicarbonate (10mM, pH 8.2) or 0.1% Formic Acid (if exposure time is short) as the aqueous modifier. Avoid strong acids.

Q: My product is an oil, but the literature says it's a solid. Is it impure? A: Not necessarily.[6] tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate often isolates as a viscous oil or foam due to rotamers of the Boc group preventing lattice formation.

  • Tip: Dissolve the oil in a minimum amount of DCM and add excess Pentane or Hexane dropwise with stirring. If it turns cloudy, cool to -20°C to induce precipitation.

Q: I see a double set of peaks in the NMR. Is this an impurity? A: Check the integration. If the ratio is roughly 60:40 or 50:50, these are likely Boc-rotamers (restricted rotation around the amide bond). This is characteristic of Boc-azetidines. Heating the NMR tube (to 50°C) should coalesce the peaks into a single set, confirming purity.

References

  • ChemicalBook. (n.d.). Synthesis of tert-butyl 3-formylazetidine-1-carboxylate. Retrieved from

    • Context: Establishes the precursor synthesis (aldehyde) and standard oxidation protocols (IBX/Swern)
  • National Institutes of Health (NIH). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from

    • Context: Validates the ring strain issues (~25 kcal/mol) and the sensitivity of azetidines to nucleophilic ring opening.
  • MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from

    • Context: Provides the mechanistic basis for the Debus-Radziszewski reaction and confirms the formation of oligomeric side products during imidazole synthesis.
  • BenchChem. (2025). N-Boc-Imidazole: A Comprehensive Technical Guide. Retrieved from

    • Context: Although discussing N-Boc-imidazole, this guide provides critical data on the stability of Boc groups attached to imidazole-containing systems and their chrom

Sources

Optimization

Managing regioisomers in imidazole substitution reactions

Status: Online | Tier: Level 3 (Senior Scientist) | Ticket: #IMD-REGIO-001 Welcome to the . You are likely here because your imidazole substitution reaction yielded an inseparable mixture of 1,4- and 1,5-isomers, or you...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist) | Ticket: #IMD-REGIO-001

Welcome to the . You are likely here because your imidazole substitution reaction yielded an inseparable mixture of 1,4- and 1,5-isomers, or you inadvertently quaternized the N3 nitrogen.

The imidazole ring is a "chemical chameleon." Its amphoteric nature—possessing both a pyrrole-like acidic nitrogen (N1) and a pyridine-like basic nitrogen (N3)—creates a tautomeric equilibrium that plagues regioselectivity. This guide bypasses standard textbook definitions to provide field-tested protocols for forcing regiocontrol.

🟢 Module 1: The Tautomer Trap & Alkylation Logic

Issue: "I used NaH and an alkyl halide, and I got a 60:40 mixture of isomers."

Root Cause: In solution, 4-substituted imidazoles exist in rapid equilibrium between the 1,4-H and 1,5-H tautomers. When you deprotonate with a base, you form a resonance-stabilized imidazolide anion. The electrophile (


) can attack either nitrogen.
  • Steric Control: Usually favors the 1,4-isomer (attack at the less hindered nitrogen, distal to the substituent).

  • Electronic Control: Can favor the 1,5-isomer if the substituent at C4 is electron-withdrawing, making the adjacent nitrogen more nucleophilic (rare, but possible).

Troubleshooting Workflow

If you are seeing poor selectivity in SN2 reactions, follow this logic:

VariableRecommendationMechanism
Base Switch from NaH to Cs₂CO₃ The "Cesium Effect." The larger Cs⁺ cation coordinates less tightly to the anion than Na⁺/Li⁺, often enhancing steric differentiation.
Solvent Switch from DMF to Acetone/Acetonitrile Polar aprotic solvents (DMF) separate ion pairs, increasing reactivity but lowering selectivity. Lower polarity solvents tighten the transition state.
Temperature Lower is Better (-78°C to 0°C)Kinetic control. At high temps, the reaction may equilibrate to the thermodynamic mixture.
⚠️ Critical Protocol: Optimized SN2 Alkylation

For maximizing 1,4-selectivity:

  • Dissolve 4-substituted imidazole (1.0 equiv) in anhydrous Acetonitrile .

  • Add Cs₂CO₃ (2.0 equiv). Stir 30 min at RT.

  • Cool to 0°C .

  • Add Alkyl Halide (1.1 equiv) dropwise.

  • Monitor by LCMS. Do not heat unless conversion stalls.

🔵 Module 2: Metal-Catalyzed N-Arylation (The "Selectivity" Solution)

Issue: "Classical Ullmann coupling requires 150°C and gives me tar. How do I get clean N-arylation?"

Solution: Transition to Ligand-Controlled Catalysis. Modern Copper and Palladium systems are far superior to classical heating. The choice of metal dictates the selectivity.

Option A: Copper-Catalyzed (Buchwald-Type)

Best for: Cost-efficiency and general substrates.

  • Ligand: 4,7-Dimethoxy-1,10-phenanthroline (L1c ).[1][2][3]

  • Selectivity: Good, but can still yield mixtures (approx 4:1 to 10:1) depending on steric bulk.

Option B: Palladium-Catalyzed (High Precision)

Best for: Complex APIs (e.g., Nilotinib intermediates) requiring >95% selectivity.

  • Mechanism: Pd-catalysis is highly sensitive to steric hindrance. It almost exclusively targets the distal nitrogen (N1), avoiding the steric clash with the C4-substituent.

⚙️ Standard Operating Procedure: Cu-Catalyzed Arylation

Based on Altman & Buchwald (J. Org.[1] Chem.)

  • Charge Reactor: Imidazole (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (5 mol%), L1c (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add DMSO or DMF (0.5 M concentration).

  • Degas: Sparge with Argon for 5 mins.

  • Heat: 80–110°C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with water (to remove DMSO), then brine.

🟠 Module 3: The "Nuclear Option" (Protecting Groups)

Issue: "I need 100% regioselectivity and catalysis isn't working."

Solution: Use a Transient Directing Group or Steric Blocker . If you cannot control the incoming electrophile, you must block the wrong nitrogen.

Strategy 1: The Trityl Shield (Steric Blocking)

The Trityl (Triphenylmethyl) group is massive.

  • Protect: React imidazole with Trityl Chloride (Trt-Cl). The Trityl group will thermodynamically settle on the least hindered nitrogen (usually N1).

  • Alkylate: Quaternize the other nitrogen (N3) with your electrophile.

  • Deprotect: The Trityl group falls off easily with dilute acid/MeOH, leaving your substituent at the desired position (formerly N3, now defined as N1 relative to the substituent).

Strategy 2: SEM-Switching (Regio-Transposition)

The SEM (2-(Trimethylsilyl)ethoxymethyl) group is unique because it can "walk" or be used to direct lithiation.

  • Note: This is advanced chemistry. See Reichelt et al. for SEM transposition logic.

🟣 Module 4: Analytical Forensics (NOE)

Issue: "I have a peak in LCMS, but I don't know if it's the 1,4- or 1,5-isomer."

Diagnostic: 1D 1H NMR is unreliable for this. You must use NOE (Nuclear Overhauser Effect) .

The NOE Logic Gate

You are looking for a "through-space" magnetic interaction (dipolar coupling) between protons < 5Å apart.

  • Irradiate/Select: The protons on your new N-Alkyl/Aryl group .

  • Observe:

    • Interaction with C2-H ONLY: This tells you nothing (both isomers have C2-H).

    • Interaction with C5-H (the backbone proton): This confirms the 1,4-isomer .

    • Interaction with C4-Substituent Protons: This confirms the 1,5-isomer .

Visualizing the Analysis:

Imidazole_NOE Start Run NOE Experiment (Irradiate N-R Group) Signal_C2 Signal at C2-H Only Start->Signal_C2 Signal_C5 Signal at C5-H Start->Signal_C5 Signal_Sub Signal at Substituent (R') Start->Signal_Sub Result_Amb Ambiguous (Check solvent/relaxation) Signal_C2->Result_Amb Too far from C5/R' Result_14 Confirmed 1,4-Isomer (Preferred) Signal_C5->Result_14 Proximity to Backbone Result_15 Confirmed 1,5-Isomer (Steric Clash) Signal_Sub->Result_15 Proximity to Sidechain

Caption: Analytical workflow for distinguishing imidazole regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

📊 Summary Decision Tree

Use this workflow to design your experiment before you start.

Imidazole_Workflow Start Start: Imidazole Functionalization Type Electrophile Type? Start->Type Alkyl Alkyl Halide (sp3) Type->Alkyl Aryl Aryl Halide (sp2) Type->Aryl Method_Alk Method: S_N2 Base Alkyl->Method_Alk Method_Aryl Method: Metal Catalysis Aryl->Method_Aryl Base_Opt Use Cs2CO3 / MeCN / 0°C (Favors 1,4) Method_Alk->Base_Opt Cat_Select Selectivity Requirement? Method_Aryl->Cat_Select Cu_Cat Copper (Buchwald) Standard Selectivity Cat_Select->Cu_Cat Standard Pd_Cat Palladium (L1) High Selectivity (>95%) Cat_Select->Pd_Cat High Precision

Caption: Decision matrix for selecting the optimal synthetic route based on electrophile type and selectivity requirements.

📚 References
  • Altman, R. A., & Buchwald, S. L. (2007).[1] Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[1][2][3][4] The Journal of Organic Chemistry, 72(16), 6190–6199.[1]

  • Goudreau, S. R., et al. (2019). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 131, 1450.

  • Reichelt, A., et al. (2010). Regioselective N-Alkylation Enabled by SEM-Group Transposition.[3] The Journal of Organic Chemistry, 75(15), 4911–4920.[3]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOE interpretation).

Sources

Troubleshooting

Improving solubility of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Ticket ID: #SOL-IMID-BOC-003 Subject: Improving solubility of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Status: Open Assigned Specialist: Senior Application Scientist, Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-IMID-BOC-003 Subject: Improving solubility of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance[1]

Executive Summary & Core Challenge

The molecule tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate presents a classic "medicinal chemistry paradox." You are fighting two opposing forces:

  • The Crystal Lattice (H-Bonding): The imidazole ring acts as both a hydrogen bond donor (NH) and acceptor (N:).[1] In the solid state, these form a tight, rigid intermolecular network (pi-stacking + H-bonds) that resists dissolution.[1]

  • The Lipophilic Shield (Boc Group): The tert-butoxycarbonyl (Boc) group is highly lipophilic.[1] While it protects the azetidine nitrogen, it significantly increases the LogP, making the molecule resist aqueous solvation.

The Critical Constraint: The Boc group is acid-labile .[1] Standard solubilization techniques for bases (adding strong acid like HCl) will destroy your compound by removing the protecting group.[1]

Chemical Stability & Solvent Compatibility Matrix

Before attempting solubilization, you must understand the "Safe Zone."

Solvent / ConditionCompatibilityNotes
Water (Neutral pH 7) Poor (< 0.1 mg/mL)Molecule remains neutral; hydrophobic Boc dominates.[1]
Water (Acidic pH < 4) DANGER Risk of Deprotection. Boc cleavage occurs rapidly at low pH.[1]
DMSO Excellent (> 50 mg/mL)Best for stock solutions.[1] Disrupts H-bond lattice.[1]
Methanol / Ethanol Good Useful for synthesis; less ideal for bio-assays due to toxicity.[1]
DCM / Chloroform Excellent Standard for synthesis/purification.[1]
PBS (Phosphate Buffer) Poor Salting-out effect may worsen precipitation.[1]

Troubleshooting Protocols

Protocol A: The "DMSO Spike" (Standard Biological Assay)

Best for: High-throughput screening, cell assays where <1% DMSO is tolerated.

Mechanism: Pre-dissolving in a polar aprotic solvent disrupts the crystal lattice energy before the compound faces the aqueous environment.

  • Weigh 10 mg of the compound.

  • Dissolve in 1 mL of anhydrous DMSO (dimethyl sulfoxide) to create a 10 mg/mL Stock Solution.

    • Note: Sonicate for 30 seconds if visual particulates remain.[1]

  • Dilute slowly into the assay buffer (e.g., PBS) while vortexing .

    • Critical Step: Do not add buffer to the DMSO stock; add the stock to the buffer.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid precipitating the compound or killing cells.[1]

Protocol B: The "pH Tuning" Method (Advanced)

Best for: Higher concentration aqueous needs where DMSO is restricted.

Mechanism: The imidazole nitrogen (N-3) has a pKa of approximately 6.9 - 7.1 [1].[1] By adjusting the pH slightly below this pKa, you protonate the imidazole, creating a cationic species that is much more soluble.

WARNING: You must maintain pH > 4.5 to preserve the Boc group [2].[1]

  • Preparation: Prepare a 20 mM Citrate-Phosphate Buffer adjusted to pH 5.5 .

  • Dissolution: Add the compound to the buffer.

  • Agitation: Sonicate at ambient temperature (do not heat above 30°C).

  • Validation: Check LC-MS immediately to ensure no isobutylene loss (M-100 peak) indicates Boc deprotection.[1]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo studies or high-concentration aqueous formulations.[1]

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex.[1] The lipophilic Boc-azetidine tail enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water [3].

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]

  • Addition: Add your compound to this vehicle (target: 1–5 mg/mL).

  • Equilibration: Shake or vortex at room temperature for 2–4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process to avoid Boc deprotection while achieving solubility.

SolubilityWorkflow cluster_legend Key Start Start: Solid Compound Goal Define Goal Start->Goal Synth Synthesis / Purification Goal->Synth Reaction Bio Biological Assay Goal->Bio Testing OrgSolv Use DCM, EtOAc, or MeOH Synth->OrgSolv SolventCheck Can you use DMSO? Bio->SolventCheck ProtocolA Protocol A: DMSO Stock (Dilute into buffer) SolventCheck->ProtocolA Yes (<1% final) ProtocolB Protocol B: pH Tuning (pH 5.5 Citrate) SolventCheck->ProtocolB No (Need Aqueous) ProtocolC Protocol C: Cyclodextrin (20% HP-beta-CD) ProtocolB->ProtocolC If pH 5.5 fails Warning CRITICAL WARNING: Avoid pH < 4.0 (Boc Cleavage) ProtocolB->Warning Safe Safe Path Risk High Risk

Figure 1: Decision matrix for solubilizing Boc-protected imidazole derivatives. Note the critical branch point regarding pH sensitivity.

Frequently Asked Questions (FAQ)

Q: I added 1N HCl to dissolve the compound, and I saw bubbles. What happened? A: You likely destroyed your sample.[1] The bubbles were isobutylene gas and CO₂ , byproducts of Boc deprotection. The resulting compound is now the free amine (dihydrochloride salt), which is very water-soluble but is no longer the molecule you intended to test.

Q: Can I use TFA (Trifluoroacetic acid) to solubilize? A: Absolutely not. TFA is the standard reagent for removing Boc groups. Even dilute TFA (1-5%) can cleave the Boc group over time, especially if the solution is left standing [2].

Q: My compound precipitates when I dilute the DMSO stock into PBS. Why? A: This is "crashing out."[1] The rapid change in polarity forces the hydrophobic Boc groups to aggregate.

  • Fix: Use Protocol C (Cyclodextrins).[1] The cyclodextrin encapsulates the hydrophobic tail, preventing aggregation in the aqueous phase. Alternatively, add 0.1% Tween-80 to your PBS buffer before adding the DMSO stock.[1]

Q: What is the pKa of the imidazole ring in this specific scaffold? A: While experimental values for this specific CAS are rare, 2-substituted imidazoles typically exhibit a conjugate acid pKa between 6.8 and 7.2 [1]. This is why pH 5.5 is the "sweet spot"—it protonates the ring (increasing solubility) without being acidic enough to rapidly cleave the Boc group.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazole.[1] (Accessed 2024).[1][2][3] [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[4] (Wiley-Interscience).[1][4] Note: Standard reference for Boc stability data (pH < 4 instability). [Link][1][5][6][7][8]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

Sources

Optimization

Preventing racemization in azetidine ring modifications

Current Status: Operational Ticket ID: AZE-RAC-001 Subject: Prevention of Racemization in Azetidine-2-Carboxylic Acid (Aze) Modifications Assigned Specialist: Senior Application Scientist Welcome to the Azetidine Integri...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: AZE-RAC-001 Subject: Prevention of Racemization in Azetidine-2-Carboxylic Acid (Aze) Modifications Assigned Specialist: Senior Application Scientist

Welcome to the Azetidine Integrity Lab

You have reached the specialized support unit for strained heterocycle chemistry. Working with Azetidine-2-carboxylic acid (Aze) presents a unique paradox: the ring strain that makes it a valuable pharmacophore (~26 kcal/mol) also makes its chiral center exceptionally fragile.

Unlike flexible linear amino acids, the rigid 4-membered ring forces the


-proton into a geometry highly susceptible to abstraction. Standard peptide coupling protocols (e.g., HBTU/DIPEA) often lead to 5–20% epimerization, rendering your library useless.

This guide is not a textbook; it is a troubleshooting manual designed to salvage your synthesis.

Module 1: The Mechanistic Root Cause

User Question: Why does my L-Aze racemize so much faster than Proline?

Technical Analysis: The racemization of Aze is driven by two distinct pathways, both accelerated by the ring strain.

  • Direct Enolization: The strain increases the s-character of the C-H bond, increasing the acidity of the

    
    -proton (
    
    
    
    ~29 in DMSO, lower in activated esters). Strong bases (DIPEA/TEA) strip this proton, forming a planar enolate.
  • Oxazolone Formation: Upon activation of the carboxyl group, the carbonyl oxygen of the preceding amide bond attacks the activated carbonyl. This forms a 5-membered oxazolone ring. The

    
    -proton of the oxazolone is highly acidic (
    
    
    
    ~9-12), leading to rapid equilibration between L and D forms.

Visualization: The Danger Zone

AzeRacemization L_Aze L-Azetidine (Chiral Pure) Activated Activated Ester (-CO-OBt/Oxyma) L_Aze->Activated Activation Oxazolone Oxazolone Intermediate Activated->Oxazolone Cyclization (Fast due to strain) Enolate Planar Enolate (Achiral) Activated->Enolate Direct Deprotonation Base Base (DIPEA) Oxazolone->Enolate Base Abstraction (Very Fast) Racemate DL-Azetidine (Racemic Mixture) Enolate->Racemate Reprotonation

Figure 1: Dual pathways of Azetidine racemization. Note that the Oxazolone pathway is the dominant failure mode during peptide coupling.

Module 2: Troubleshooting Peptide Coupling

Issue: I am seeing 15% D-isomer after coupling Fmoc-Aze-OH using HATU/DIPEA.

Diagnosis: HATU is too reactive, and DIPEA (pKa ~10.5) is too strong. The combination creates an "over-activated" species that cyclizes to the oxazolone before the amine nucleophile can attack.

The Solution: The "Collidine/Oxyma" Protocol You must switch to a neutral/weakly basic environment and use a coupling reagent that suppresses oxazolone formation.

Optimized Protocol: Low-Epimerization Coupling
ParameterStandard (Risky)Optimized (Safe) Reasoning
Activator HATU / HBTUCOMU or DIC/Oxyma Oxyma creates a less activated ester than At/Bt, reducing oxazolone kinetics [1].
Base DIPEA / TEA2,4,6-Collidine (TMP)Collidine (pKa ~7.4) is strong enough to neutralize the acid but too weak to deprotonate the

-carbon [2].
Solvent DMFDMF/DCM (1:1) DCM reduces the polarity, destabilizing the charged enolate intermediate.
Temp RT / 40°C0°C

RT
Lower temperature kinetically favors the bimolecular coupling over the unimolecular racemization.

Step-by-Step Workflow:

  • Dissolve: Dissolve amino acid (1.0 eq) and Oxyma Pure (1.0 eq) in DMF/DCM.

  • Cool: Chill the solution to 0°C (ice bath).

  • Activate: Add DIC (1.0 eq) dropwise. Stir for 2 minutes.

    • Note: If using COMU, add COMU (1.0 eq) and Collidine (2.0 eq) at 0°C.

  • Couple: Add the amine component (1.0 eq).[1]

  • Monitor: Allow to warm to Room Temp. Monitor via LCMS. Do not heat.

Module 3: Troubleshooting Ester Hydrolysis

Issue: I synthesized Methyl-Azetidine-2-carboxylate. After hydrolyzing with LiOH, the optical rotation dropped to near zero.

Diagnosis: Standard saponification (LiOH/NaOH) proceeds via a tetrahedral intermediate. The basic conditions required to cleave the ester are sufficient to deprotonate the


-position of the strained ring.

The Solution: Acidic or Enzymatic Hydrolysis

Option A: Acidic Hydrolysis (Robust)

  • Reagent: 6M HCl or TFA/H₂O.

  • Conditions: Reflux (for HCl) or RT (for TFA esters like t-butyl).

  • Why: The protonated amine (

    
    ) is electron-withdrawing but the acidic environment prevents enolate formation.
    
  • Protocol: Dissolve ester in 6M HCl. Heat at 60°C for 4 hours. Concentrate in vacuo.[1] Note: This yields the HCl salt.

Option B: Lipase Hydrolysis (Mild/Chiral Selection)

  • Reagent: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

  • Conditions: pH 7.0 buffer, 30°C.

  • Why: Enzymes operate at neutral pH and are stereoselective; they will often only hydrolyze the L-ester, leaving any D-impurity as the ester (kinetic resolution) [3].

Module 4: Quality Control & Self-Validation

User Question: How do I prove my Aze peptide is enantiopure? Standard C18 HPLC doesn't separate the diastereomers.

The Gold Standard: Marfey’s Method You cannot trust standard NMR for <5% racemization. You must derivatize the amino acid with a chiral tag to create diastereomers separable by standard HPLC.

Protocol: Marfey's Analysis for Aze

  • Hydrolysis: Hydrolyze a small aliquot of your peptide (6M HCl, 110°C, 24h). Dry completely.

  • Derivatization: Dissolve residue in 100 µL

    
    . Add 200 µL 1% FDAA (Marfey’s Reagent)  in acetone + 40 µL 1M 
    
    
    
    .
  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 40 µL 1M HCl.

  • Analysis: Inject on C18 HPLC (Gradient: Acetonitrile/Water + 0.1% TFA).

    • Result: L-Aze-FDAA and D-Aze-FDAA will elute at distinct retention times. Compare against standard L-Aze and D-Aze controls [4].

Visual Decision Support

Decision Tree: Choosing the Right Chemistry

AzeDecisionTree Start Start: Azetidine Modification Operation What is the operation? Start->Operation Coupling Peptide Coupling (Amide Bond) Operation->Coupling Hydrolysis Ester Hydrolysis (COOH Formation) Operation->Hydrolysis BaseCheck Base Selection? Coupling->BaseCheck HydroMethod Method? Hydrolysis->HydroMethod Risky STOP: High Risk (DIPEA / HATU) BaseCheck->Risky Strong (DIPEA) Safe Proceed: Low Risk (Collidine / Oxyma / COMU) BaseCheck->Safe Weak (Collidine) ReagentCheck Coupling Reagent? ReagentCheck->Risky HBTU/HATU ReagentCheck->Safe Oxyma/DIC Safe->ReagentCheck LiOH LiOH / NaOH (Racemization Risk!) HydroMethod->LiOH AcidEnz Acidic (HCl) or Enzymatic (PLE) HydroMethod->AcidEnz

Figure 2: Decision matrix for preserving chirality in Aze synthesis.

FAQ: Rapid Response

Q: Can I use microwave irradiation for Aze coupling? A: Proceed with extreme caution. While microwaves accelerate coupling, they also accelerate the oxazolone racemization pathway. If you must, keep the temperature below 50°C and use the Collidine/Oxyma system.

Q: Is Azetidine-3-carboxylic acid as sensitive as Azetidine-2-carboxylic acid? A: No. In Azetidine-3-carboxylic acid, the chiral center (if present via substitution) is not adjacent to the ring nitrogen in the same way, and it cannot form the 5-membered oxazolone intermediate involving the ring nitrogen. The "2-position" is the critical danger zone due to proximity to the activating carbonyl and the ring strain.

Q: I need to make the acid chloride of Aze. Is it possible? A: It is highly discouraged. Acid chlorides are extremely reactive and will almost certainly racemize via ketene or oxazolone intermediates. Use mixed anhydrides (IBCF) or active esters (COMU) instead.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during Peptide Coupling. Journal of Organic Chemistry. (Validated via general peptide synthesis best practices for Cys/His/Aze).
  • Futamura, Y., et al. (2005).[2] Efficient route to (S)-azetidine-2-carboxylic acid.[1][2][3][4] Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897.[2] Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity &amp; Therapeutic Potential of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Analogs

Executive Summary The "Next-Generation" Bioisostere for Nitrogen Heterocycles tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) represents a critical scaffold in modern medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Next-Generation" Bioisostere for Nitrogen Heterocycles

tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) represents a critical scaffold in modern medicinal chemistry, serving as a conformationally restricted, lower-lipophilicity bioisostere for the classic pyrrolidine- and piperidine-imidazole motifs found in histamine receptor ligands, JAK inhibitors, and epigenetic modulators.

This guide evaluates the biological utility of this scaffold, contrasting its physicochemical properties and downstream pharmacological performance against established 5- and 6-membered ring alternatives.[1][2]

Key Advantages of the Azetidine-Imidazole Scaffold
  • Metabolic Stability: Reduced oxidative metabolism liability compared to pyrrolidines due to the strained 4-membered ring.

  • Vector Orientation: Provides a unique exit vector (approx. 180° in 3,3-disubstituted systems) that differs from the ~109° tetrahedral angle of pyrrolidines, often improving selectivity.

  • Lipophilic Efficiency (LipE): Lower LogP/LogD values compared to piperidine analogs, enhancing aqueous solubility and reducing non-specific binding.

Comparative Analysis: Azetidine vs. Pyrrolidine vs. Piperidine[3]

The following data synthesizes physicochemical and biological performance metrics for imidazole-substituted saturated heterocycles.

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureAzetidine Core (4-membered)Pyrrolidine Core (5-membered)Piperidine Core (6-membered)
LogP (Lipophilicity) Low (~0.1 - 0.5) Medium (~0.5 - 1.2)High (~1.2 - 1.8)
pKa (Basicity) ~8.5 - 9.5 ~10.5~11.0
Metabolic Stability High (Strained ring resists oxidation)Moderate (Susceptible to

-oxidation)
Low/Moderate
Conformational Rigidity Rigid (Puckered) Flexible (Envelope)Flexible (Chair/Boat)
BBB Permeability Tunable (Low passive, requires transporter)HighHigh
Biological Case Study: Histamine H3 Receptor (H3R) Agonism

In the development of H3R agonists (e.g., for cognitive disorders), the transition from a pyrrolidine to an azetidine core has demonstrated maintenance of potency with improved pharmacokinetic (PK) properties.

  • Pyrrolidine Analog (e.g., Immepyr): High potency (

    
     < 5 nM) but higher risk of off-target CNS effects due to high lipophilicity.
    
  • Azetidine Analog: Maintains critical H-bond interactions via the imidazole moiety (interacting with Tyr374) while reducing lipophilicity, potentially lowering phospholipidosis risk.

Mechanism of Action & SAR Logic

The biological activity of this scaffold relies on the precise positioning of the imidazole ring. The azetidine ring acts as a "spacer" that positions the imidazole pharmacophore to interact with specific residues (e.g., Histidine, Tyrosine) in the binding pocket of GPCRs or Kinases.

Visualization: Bioisosteric Replacement Strategy

The following diagram illustrates the logical flow of replacing a labile pyrrolidine scaffold with the robust azetidine-imidazole core.

SAR_Logic Pyrrolidine Pyrrolidine-Imidazole (Traditional Scaffold) Issues Issues: 1. High LogP 2. CYP450 Oxidation 3. Non-specific Binding Pyrrolidine->Issues Strategy Strategy: Ring Contraction (Bioisosterism) Pyrrolidine->Strategy Optimization Azetidine Azetidine-Imidazole (Target Scaffold) Strategy->Azetidine Benefits Benefits: 1. Lower LogP (LipE) 2. Metabolic Stability 3. Novel IP Space Azetidine->Benefits Result

Caption: SAR optimization pathway transitioning from traditional pyrrolidine scaffolds to the azetidine-imidazole bioisostere to improve drug-like properties.

Experimental Protocols

A. Synthesis of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Objective: To synthesize the core scaffold from commercially available 1-Boc-3-azetidinone. This protocol utilizes a modified Debus-Radziszewski imidazole synthesis approach or a lithiation-addition strategy.

Reagents:

  • 1-Boc-3-formylazetidine (prepared from 1-Boc-3-azetidinone via Wittig methoxymethylation and hydrolysis)

  • Glyoxal (40% aq.)

  • Ammonium hydroxide (28% aq.)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Aldehyde Preparation: Generate 1-Boc-3-formylazetidine. (Note: Direct C3-formylation is challenging; often accessed via oxidation of 1-Boc-3-hydroxymethylazetidine).

  • Condensation: Dissolve 1-Boc-3-formylazetidine (1.0 equiv) in MeOH (0.5 M).

  • Cyclization: Add glyoxal (1.1 equiv) and ammonium hydroxide (4.0 equiv) at 0°C.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by LC-MS for the formation of the imidazole product (M+H = 224.2).

  • Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with brine.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5) to yield tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate as a white solid.

B. In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: To validate the superior metabolic stability of the azetidine analog compared to pyrrolidine.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of the Azetidine-Imidazole analog and the Pyrrolidine reference standard in DMSO.

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Synthesis Workflow Visualization

The following diagram details the synthetic route to access the target scaffold and its subsequent deprotection for library generation.

Synthesis_Workflow Start 1-Boc-3-hydroxymethyl azetidine Step1 Oxidation (Dess-Martin Periodinane) Start->Step1 Inter1 1-Boc-3-formylazetidine Step1->Inter1 Step2 Debus-Radziszewski (Glyoxal + NH4OH) Inter1->Step2 Product tert-Butyl 3-(1H-imidazol-2-yl) azetidine-1-carboxylate (Target Scaffold) Step2->Product Step3 Deprotection (TFA/DCM) Product->Step3 Final 3-(1H-imidazol-2-yl)azetidine (Free Amine Salt) Step3->Final

Caption: Synthetic pathway from hydroxymethyl precursor to the deprotected bioactive core.

References

  • Cowart, M. D., et al. (2004). A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist.[3] Journal of Medicinal Chemistry.

  • Harcourt, D., et al. (2020). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science. Link

  • Enamine. (2023). Azetidines in Drug Design: Fragment-based approaches.

  • Lazewska, D., et al. (2014). The chemistry and biological potential of azetidin-2-ones and azetidine derivatives. European Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Imidazole-Azetidine Derivatives

Executive Summary: The "Rigid-Linker" Strategy In the optimization of heterocyclic pharmacophores, the Imidazole-Azetidine scaffold represents a strategic fusion of a versatile "head" group (imidazole) with a rigid, meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigid-Linker" Strategy

In the optimization of heterocyclic pharmacophores, the Imidazole-Azetidine scaffold represents a strategic fusion of a versatile "head" group (imidazole) with a rigid, metabolically distinct "linker" (azetidine). While imidazole derivatives are ubiquitous in medicinal chemistry—ranging from histamine antagonists to antifungal azoles—the incorporation of the four-membered azetidine ring offers a unique solution to the "flexible linker" problem.

By replacing traditional piperidine or pyrrolidine spacers with azetidine, researchers can significantly alter the Vectorial Alignment of substituents and reduce Lipophilicity (LogD) , thereby improving the metabolic stability and CNS safety profiles of candidate drugs.

This guide analyzes the Structure-Activity Relationship (SAR) of these hybrids across two primary therapeutic axes:

  • Anti-Tubercular Agents: Nitro-furoyl-azetidine-imidazoles as next-generation DprE1/Ddn-activated prodrugs.

  • Histamine Receptor Modulators: Azetidine as a bioisostere for piperidine in H3/H4 receptor antagonists.

Therapeutic Axis I: Anti-Tubercular Agents[1]

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has necessitated the development of novel scaffolds. The Nitro-Furoyl-Azetidine-Imidazole class functions similarly to Pretomanid and Delamanid but utilizes the azetidine ring to rigidly position the warhead.

Mechanism of Action

These derivatives function as prodrugs . The nitro-furoyl moiety is activated by the deazaflavin-dependent nitroreductase (Ddn ) within Mycobacterium tuberculosis. This activation generates reactive nitrogen species (RNS) that poison the respiratory complex and inhibit mycolic acid biosynthesis, often via DprE1 inhibition.

SAR Analysis: The "Warhead-Linker-Tail" Model

The efficacy of these molecules relies on a strict tripartite architecture.

SAR_Map cluster_0 SAR Rules Warhead Region A: Nitro-Furoyl Warhead (Essential for Bioactivation) Linker Region B: Azetidine Core (Rigid Vector Spacer) Warhead->Linker Amide Bond (Metabolic Stability) Rule1 5-Nitro group is non-negotiable for Ddn activation Warhead->Rule1 Tail Region C: Imidazole Tail (Solubility & Target Binding) Linker->Tail C3-Attachment (Optimal Geometry) Rule2 Azetidine restricts conformation vs. Piperidine Linker->Rule2 Rule3 Alkyl-substituted Imidazole improves Lipophilicity (LogP) Tail->Rule3

Figure 1: Tripartite SAR model of Nitro-Furoyl-Azetidine-Imidazole antimycobacterials.

Comparative Performance Data

The following table compares a representative Azetidine-Imidazole hybrid (Compound 2 ) against standard-of-care agents.

Compound ClassRepresentative AgentTargetMIC (µg/mL) vs M. tb H37RvEfficacy vs MDR Strains
Azetidine-Imidazole Compound 2 *Ddn / DprE11.6 High (Lack of cross-resistance)
Isonicotinic AcidIsoniazid (INH)InhA0.02 - 0.2Low (High resistance rates)
Nitroimidazo-oxazinePretomanid (PA-824)Ddn / Cell Wall0.06 - 0.25High
RifamycinRifampicinRNA Polymerase0.05 - 0.5Low (High resistance rates)

*Compound 2: 5-methyl-2-[1-(5-nitro-2-furoyl)azetidin-3-yl]-1-propyl-1H-imidazole [1].

Key Insight: While the MIC of the Azetidine derivative (1.6 µg/mL) is higher than INH, its value lies in its novel scaffold . The azetidine ring presents a different steric profile than the six-membered rings in Pretomanid, potentially bypassing specific efflux pumps or resistance mutations affecting older nitroimidazoles.

Therapeutic Axis II: Histamine Receptor Antagonists (H3/H4)[2]

In the development of H3/H4 receptor antagonists, the imidazole ring often serves as the primary pharmacophore (mimicking histamine). However, the linker connecting this head to the "tail" region is critical for selectivity.

The "Piperidine Contraction" Strategy

Standard H3 antagonists often use a piperidine linker. Replacing this with azetidine ("ring contraction") yields two benefits:

  • Reduced Basicity: The pKa of the azetidine nitrogen is generally lower than piperidine, reducing the risk of phospholipidosis.

  • Lower Lipophilicity: Azetidine is less lipophilic than piperidine/pyrrolidine, which helps in designing CNS-sparing H3 antagonists (for peripheral indications) or fine-tuning blood-brain barrier penetration.

Synthesis Workflow: Azetidine-Imidazole Coupling

The synthesis of these derivatives requires careful orchestration to prevent ring opening of the strained azetidine.

Synthesis_Workflow Start1 Step 1: Protection Azetidine-3-carboxylic acid + Boc-anhydride Inter1 N-Boc-Azetidine-3-COOH Start1->Inter1 Start2 Step 2: Coupling + Imidazole Amine / Hydrazine (EDCI/HOBt) Inter1->Start2 Inter2 Boc-Azetidine-Imidazole Hybrid Start2->Inter2 Step3 Step 3: Deprotection TFA / DCM Inter2->Step3 Inter3 Free Amine Intermediate Step3->Inter3 Step4 Step 4: Warhead Attachment + 5-Nitro-2-furoyl chloride Inter3->Step4 Final Final Product: Nitro-Furoyl-Azetidine-Imidazole Step4->Final

Figure 2: Synthetic route for functionalizing the azetidine core with imidazole and warhead moieties.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol: Synthesis of 5-methyl-2-[1-(5-nitro-2-furoyl)azetidin-3-yl]-1-propyl-1H-imidazole

Rationale: This protocol uses acid chloride coupling for the warhead to ensure high yield, followed by a mild workup to preserve the azetidine ring.

  • Reagents: 1-propyl-2-(azetidin-3-yl)-5-methylimidazole intermediate (1.0 eq), 5-nitro-2-furoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve the azetidine-imidazole intermediate in anhydrous DCM under Nitrogen atmosphere at 0°C.

    • Add TEA dropwise to scavenge HCl generated during coupling.

    • Slowly add 5-nitro-2-furoyl chloride (dissolved in DCM) over 15 minutes. Control: Maintain T < 5°C to prevent side reactions.

    • Stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Quench: Add saturated NaHCO₃ solution. Extract with DCM (3x).

    • Purification: Silica gel column chromatography.

  • Validation: ¹H NMR must show characteristic azetidine protons (multiplets at δ 4.0–4.5 ppm) and the absence of the acid chloride peak.

Protocol: Microplate Alamar Blue Assay (MABA) for Anti-TB Activity

Rationale: MABA is a colorimetric assay providing a binary readout (Blue = No Growth, Pink = Growth), minimizing observer bias.

  • Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Controls:

    • Positive Control: Isoniazid (Start at 1.0 µg/mL, serial dilution).

    • Negative Control: DMSO (Vehicle).

    • Sterility Control: Media only.

  • Workflow:

    • Inoculate 96-well plates with 100 µL of M. tb culture (10⁵ CFU/mL) in 7H9 broth.

    • Add test compounds (dissolved in DMSO) in serial 2-fold dilutions (Range: 100 µg/mL to 0.1 µg/mL).

    • Incubate at 37°C for 7 days.

    • Add 20 µL Alamar Blue reagent and 12 µL 10% Tween 80.

    • Incubate for 24 hours.

    • Readout: Visual determination of MIC (lowest concentration preventing color change from Blue to Pink).

References

  • Spirocyclic Azetidine Derivatives: "The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis." Molecules, 2022.[1][2]

  • Imidazole Biological Activity: "A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives." ResearchGate, 2023.

  • H4 Receptor Antagonists: "Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists." ResearchGate, 2014.

  • Azetidine Synthesis: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry, 2021.

  • H3 Receptor Antagonists: "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold."[3] Bioorganic & Medicinal Chemistry Letters, 2006.[3]

Sources

Validation

Comparison of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate with other azetidine building blocks

Topic: Comparison of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate with other azetidine building blocks Content Type: Publish Comparison Guide [1][2] Executive Summary: The "Strained" Bioisostere In the pursuit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate with other azetidine building blocks Content Type: Publish Comparison Guide

[1][2]

Executive Summary: The "Strained" Bioisostere

In the pursuit of "escaping flatland"—the movement away from planar aromatic scaffolds toward


-rich architectures—azetidines have emerged as superior bioisosteres to pyrrolidines and piperidines. This guide analyzes tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate  (hereafter referred to as Boc-Az-Im ), a high-value building block that combines the structural rigidity of the four-membered azetidine ring with the pharmacophoric versatility of an imidazole.[1][2]

Key Differentiator: Unlike simple amino-azetidines, Boc-Az-Im provides a pre-installed, metabolically robust heteroaromatic moiety (imidazole) at the 3-position.[1][2] This allows medicinal chemists to modulate basicity and lipophilicity (LogD) while altering the exit vector of the pharmacophore by ~15-20° compared to five-membered analogs.[1]

Strategic Analysis: Azetidine vs. Homologs[2]

Geometric & Vector Analysis

The primary reason to select the azetidine scaffold over pyrrolidine is the alteration of substituent vectors. The azetidine ring is puckered (butterfly conformation), but the energy barrier to inversion is low, often appearing effectively planar in averaged solution structures.

  • Pyrrolidine (5-membered): Envelop conformation.[1][2] Substituents at C3 project at defined angles that often clash with sterically demanding binding pockets.

  • Azetidine (4-membered): The C3-substituent (the imidazole in Boc-Az-Im ) projects further away from the N1 axis, extending the reach of the pharmacophore.

Physicochemical Comparison (Data Matrix)

The following table compares Boc-Az-Im against its direct homologs and functional alternatives.

FeatureBoc-Az-Im (Title Compound)Boc-Pyr-Im (Pyrrolidine Analog)Boc-3-Amino-Az (Functional Std)
Ring Size 4 (Strained)5 (Relaxed)4 (Strained)
ClogP ~1.2~1.8~0.8
TPSA (

)
~55~55~65
Ligand Efficiency High (Low MW, High Fsp3)ModerateHigh
Basicity (Imidazole) Slightly attenuated (Inductive effect)Standard Imidazole pKa (~7.[1][2]0)N/A (Primary amine pKa ~9.[1][2]5)
Metabolic Stability High (Resistant to oxidative metabolism)Moderate ( prone to

-oxidation)
High
Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting Boc-Az-Im based on medicinal chemistry requirements.

MedChemDecision Start Target: Nitrogen Heterocycle Scaffold Q1 Requirement: Lower LogD / High Fsp3? Start->Q1 Q2 Requirement: Specific Vector Geometry? Q1->Q2 Yes Pyrrolidine Select: Pyrrolidine Analog (Standard Vector) Q1->Pyrrolidine No (Lipophilicity ok) Q2->Pyrrolidine Envelope Geometry Azetidine Select: Azetidine Scaffold (Compact, Rigid) Q2->Azetidine Puckered/Planar Geometry Q3 Pharmacophore Needed? SimpleAz Select: 3-Amino/Hydroxy-Azetidine (For Linker coupling) Q3->SimpleAz Need Linker BocAzIm Select: Boc-Az-Im (Pre-installed Imidazole) Q3->BocAzIm Need H-Bond Donor/Acceptor Azetidine->Q3

Caption: Decision tree for selecting azetidine scaffolds based on physicochemical and geometric constraints.

Technical Profile & Reactivity

The "Inductive Pull" Effect

A critical, often overlooked feature of Boc-Az-Im is the electronic influence of the azetidine ring. The strained 4-membered ring is more electron-withdrawing than a pyrrolidine ring.[1]

  • Effect: The

    
     of the imidazole nitrogen (typically ~7.[2]0) may be slightly lowered (0.2–0.5 units) due to the inductive withdrawal of the azetidine core.
    
  • Benefit: This can improve permeability (lower fraction ionized at physiological pH) compared to the pyrrolidine analog.[1][2]

Stability Considerations

While azetidines are strained (~25 kcal/mol), Boc-Az-Im is kinetically stable under standard storage conditions.[1][2]

  • Acid Sensitivity: The Boc group can be removed with TFA or HCl.[1][2] However, prolonged exposure to strong Lewis acids or extreme heat can trigger ring-opening, particularly if the nitrogen is quaternized.

  • Nucleophilic Attack: The C2/C4 positions of the azetidine are susceptible to nucleophilic attack only if the nitrogen is activated (e.g., as a sulfonamide or nitro-group). As a carbamate (Boc), the ring is robust.

Experimental Protocols

Protocol A: Controlled Deprotection (TFA Method)

Context: Removing the Boc group to generate the free amine for coupling. The presence of the basic imidazole requires careful salt management.

Reagents:

  • Boc-Az-Im (1.0 eq)[1][2]

  • Trifluoroacetic acid (TFA) (10-20 eq)[1][2]

  • Dichloromethane (DCM) (0.1 M concentration)[1][2]

Procedure:

  • Dissolve Boc-Az-Im in anhydrous DCM at 0 °C.

  • Add TFA dropwise over 10 minutes.[1] ( Caution: Exotherm).

  • Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LCMS (Look for mass [M-100+H]+).[1][2]

  • Critical Step (Workup): Do not simply evaporate. The product will be a bis-TFA salt (Azetidine-NH and Imidazole-NH).[1][2]

    • Option 1 (Free Base): Pass through a SCX-2 (Strong Cation Exchange) cartridge.[1][2] Elute with MeOH (wash) followed by 2M NH3 in MeOH (release).

    • Option 2 (HCl Salt): Evaporate TFA, redissolve in MeOH, add 4M HCl in Dioxane, and evaporate again (3x) to swap counterions.

Protocol B: N-Arylation of the Imidazole (Chan-Lam Coupling)

Context: Functionalizing the imidazole ring while keeping the Azetidine Boc-protected.

Reagents:

  • Boc-Az-Im (1.0 eq)[1][2]

  • Arylboronic acid (1.5 eq)[1][2]

  • Cu(OAc)2 (0.1 eq)[1]

  • Pyridine (2.0 eq)[1][2]

  • DCM (0.2 M)[1][2]

  • Molecular Sieves (4Å)[1]

Procedure:

  • Combine Boc-Az-Im , Arylboronic acid, and Cu(OAc)2 in a flask with activated molecular sieves.

  • Add DCM and Pyridine.[1][2]

  • Stir vigorously open to air (or under an O2 balloon) at RT for 16–24 hours.

  • Filter through Celite, wash with DCM, and purify via flash chromatography (MeOH/DCM gradient).

Synthetic Workflow Visualization

The following diagram outlines the standard utility of Boc-Az-Im in a library synthesis campaign.

SyntheticWorkflow SM Boc-Az-Im (Starting Block) PathA Path A: N-Arylation (Imidazole Functionalization) SM->PathA Cu(OAc)2, Ar-B(OH)2 PathB Path B: Deprotection (Azetidine Exposure) SM->PathB TFA or HCl ProdA N-Aryl Imidazole (Boc-Protected) PathA->ProdA ProdB Free Azetidine (Salt Form) PathB->ProdB FinalA Library A: Core-Azetidine-Imidazole-Aryl ProdA->FinalA 1. Deprotect 2. Amide Coupling FinalB Library B: Core-Azetidine-Imidazole-H ProdB->FinalB Amide Coupling (Core-COOH)

Caption: Divergent synthetic pathways utilizing Boc-Az-Im for library generation.

References

  • Azetidines as Bioisosteres: Meanwell, N. A., & Loiseleur, O. (2022).[1][2] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Link[1][2]

  • Ring Strain & Stability: Doda, L., et al. (2021).[1][2] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

  • Azetidine Decomposition: West, S. P., et al. (2021).[1][2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • General Physicochemical Properties: Stepan, A. F., et al. (2011).[1][2] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. (Contextual reference for saturated heterocycles). Link[1][2]

Sources

Comparative

Spectroscopic Validation and Structural Benchmarking of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Executive Summary & Strategic Context Compound: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Role: High-value sp³-rich scaffold for Fragment-Based Drug Discovery (FBDD).[1] Criticality: The azetidine ring offer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Role: High-value sp³-rich scaffold for Fragment-Based Drug Discovery (FBDD).[1] Criticality: The azetidine ring offers a unique structural vector that is distinct from its 5- and 6-membered homologs (pyrrolidine and piperidine).[1] Its confirmation is chemically challenging due to the high ring strain (~26 kcal/mol) and the tautomeric nature of the imidazole pendant.

This guide serves as a definitive protocol for the spectroscopic confirmation of this building block, benchmarking its physicochemical properties against standard alternatives to justify its selection in medicinal chemistry campaigns.

Structural Benchmarking: The Azetidine Advantage

Before analysis, it is vital to understand why this scaffold is chosen over more stable alternatives. In drug design, the "Magic Methyl" effect has a ring-equivalent: contracting a saturated ring often improves metabolic stability and solubility while altering the exit vector of substituents.

Comparative Analysis: Azetidine vs. Homologs

The following table contrasts the subject molecule with its direct analogs (Pyrrolidine and Piperidine derivatives).

FeatureAzetidine (Subject) Pyrrolidine (Alternative) Piperidine (Alternative) Impact on Drug Design
Ring Size 4-Membered5-Membered6-MemberedAzetidine reduces molecular weight (MW) and lipophilicity.[1]
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain makes azetidines susceptible to acid-catalyzed ring opening; requires careful handling.[1]
C-N-C Angle ~90°~109°~111°Azetidine alters the substituent exit vector, accessing unique chemical space in active sites.
Basicity (pKa) Lower (Lone pair less available)HigherHighReduced basicity can improve membrane permeability and reduce hERG liability.[1]
Lipophilicity (LogP) Lowest IntermediateHighestCritical Advantage: Lower LogP improves solubility and metabolic clearance.[1]
Decision Logic for Scaffold Selection

The following diagram illustrates the decision pathway for selecting the azetidine scaffold over alternatives, guiding the chemist on when to deploy this specific building block.

ScaffoldSelection Start Lead Optimization Requirement CheckLogP Is LogP > 3.0 (Lipophilicity Issue)? Start->CheckLogP CheckVector Does binding require acute vector? CheckLogP->CheckVector Yes SelectPyrrolidine Select Pyrrolidine/Piperidine CheckLogP->SelectPyrrolidine No CheckMetab Is N-dealkylation a metabolic hotspot? CheckVector->CheckMetab Yes CheckVector->SelectPyrrolidine No SelectAzetidine SELECT AZETIDINE SCAFFOLD (Subject Compound) CheckMetab->SelectAzetidine Yes (Ring contraction blocks metabolism) CheckMetab->SelectPyrrolidine No

Figure 1: Decision logic for prioritizing the azetidine scaffold in medicinal chemistry campaigns.[1]

Spectroscopic Confirmation Protocol

Validating tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate requires distinguishing the intact 4-membered ring from potential ring-opened byproducts (common in acidic workups) and confirming the regiochemistry of the imidazole attachment.[1]

A. Nuclear Magnetic Resonance (NMR) Strategy

Solvent Choice: DMSO-d₆ is recommended over CDCl₃.[1]

  • Reasoning: The imidazole NH proton is often broad or invisible in CDCl₃ due to exchange. DMSO stabilizes the tautomer and sharpens the signal. Furthermore, CDCl₃ can be slightly acidic, potentially degrading the sensitive azetidine ring over long acquisition times.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Positionδ (ppm)MultiplicityIntegralAssignment Logic
Imidazole NH 11.8 - 12.2Broad s1HDiagnostic for free imidazole; disappears with D₂O shake.[1]
Imidazole CH 6.9 - 7.2s or d2HAromatic protons.[1] If tautomerism is fast, appears as 2H singlet. If slow, two 1H signals.
Azetidine H2/H4 3.9 - 4.2m (pseudo-t)2HDeshielded by N-Boc and proximity to aromatic ring.[1]
Azetidine H2'/H4' 3.6 - 3.8m (pseudo-t)2HDiastereotopic separation is minimal due to symmetry unless chiral center exists elsewhere.[1]
Azetidine H3 3.4 - 3.6m1HThe "bridge" proton.[1] Multiplicity determines C-C connectivity to imidazole.
Boc (-tBu) 1.38 - 1.42s9HStrong singlet characteristic of tert-butyl group.[1]

Key Diagnostic Feature: Look for the Azetidine "Butterfly" : The protons at C2 and C4 often appear as a complex set of multiplets (or broad triplets) distinct from the clean triplets of a pyrrolidine. If you see clean triplets at


 3.0 and 

1.8, the ring has likely opened or you have the pyrrolidine analog.
B. Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI), Positive Mode.[1]

  • Molecular Formula: C₁₁H₁₇N₃O₂[1]

  • Exact Mass: 223.13 (Free base) / 323.18 (Boc-protected)[1]

Fragmentation Pattern:

  • [M+H]⁺: 324.2 Da (Parent ion).[1]

  • [M+H - Isobutene]⁺: 268.1 Da (Loss of t-butyl group).[1]

  • [M+H - Boc]⁺: 224.1 Da (Complete loss of protecting group; azetidine amine).[1]

  • Diagnostic: High abundance of the 224.1 fragment confirms the labile nature of the Boc group.

C. Infrared Spectroscopy (FT-IR)
  • Carbamate C=O: Strong band at 1690–1710 cm⁻¹ .[1]

  • Imidazole C=N: Sharp band at 1580–1600 cm⁻¹ .[1]

  • C-H Stretch (Azetidine): Strained C-H bonds often absorb at slightly higher frequencies (~2980 cm⁻¹) than unstrained alkyls.[1]

Analytical Workflow & Self-Validation

To ensure scientific integrity, the following workflow incorporates "Stop/Go" decision points. If the data does not meet the criteria, the synthesis or purification must be revisited.

AnalyticalWorkflow Sample Crude Product LCMS LC-MS Analysis (ESI+) Sample->LCMS MassCheck Parent Ion 324.2 m/z? LCMS->MassCheck NMR_Prep NMR Prep (DMSO-d6) MassCheck->NMR_Prep Yes Fail_Protect FAIL: Deprotection (Re-Boc required) MassCheck->Fail_Protect Mass = 224 (No Boc) H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR IntegCheck Boc Integral = 9H? Azetidine H = 4H? H1_NMR->IntegCheck RingCheck Check C2/C4 Region (3.6-4.2 ppm) IntegCheck->RingCheck Pass Pass CONFIRMED Release for Screening RingCheck->Pass Complex Multiplets Fail_Open FAIL: Ring Opening (Check for propyl signals) RingCheck->Fail_Open Clean Triplets (Linear)

Figure 2: Self-validating analytical workflow for structural confirmation.

Experimental Protocol: Synthesis Note for Impurity Profiling

Note: Understanding the synthesis source aids in identifying impurities. Common synthesis involves the cross-coupling of 1-Boc-3-iodoazetidine with an imidazole organometallic or the cyclization of an amino-acid precursor.[1]

Common Impurities to Watch:

  • Residual Imidazole: Appears as sharp singlets at

    
     7.0 and 
    
    
    
    7.6 in NMR.[1]
  • Ring-Opened Amino Alcohol: If acid was used, the azetidine ring may hydrolyze to a 3-amino-2-hydroxypropyl chain.[1] Watch for new signals at

    
     1.8 (methylene) and loss of the characteristic 4-membered ring strain shifts.[1]
    
  • Palladium Contamination: If cross-coupling was used, the product may be gray/black. Requires metal scavenging (e.g., SiliaMetS® Thiol) before biological testing.[1]

References

  • Fragment-Based Drug Discovery (FBDD) Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1][2] Nature Reviews Drug Discovery, 2016. Link

  • Azetidine Scaffold Properties: Lowe, D. "Azetidines in Medicinal Chemistry."[3][4] In the Pipeline (Science), 2010. Link

  • Spectroscopic Data of 3-Substituted Azetidines: Burkhard, J. A., et al. "Synthesis and Structural Analysis of 3-Substituted Azetidines."[1] Journal of Organic Chemistry, 2010. Link[1]

  • Ring Strain and Basicity Comparisons: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006. (Contains comparative data on 4-membered heterocycles). Link[1]

Sources

Validation

Structural Determination of tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Derivatives

Executive Summary In Fragment-Based Drug Discovery (FBDD), the tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate scaffold represents a critical "vector" molecule. It combines a rigidifying four-membered azetidine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate scaffold represents a critical "vector" molecule. It combines a rigidifying four-membered azetidine ring with a polar, hydrogen-bonding imidazole warhead. However, its utility in docking simulations is often compromised by two structural ambiguities: azetidine ring puckering and imidazole tautomerism .

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Solution NMR and DFT Computational Modeling . While NMR provides dynamic solution-state data, we demonstrate that SC-XRD is the superior method for resolving the absolute tautomeric state and the precise puckering angle required for high-affinity ligand design.

Part 1: The Structural Challenge

Designing drugs around this scaffold requires answering two specific geometric questions that drastically alter binding affinity:

  • The Azetidine Pucker: The 4-membered azetidine ring is rarely planar. It adopts a "puckered" (butterfly) conformation to relieve torsional strain. The angle of this pucker (

    
    ) determines the vector projection of the imidazole group.
    
  • The Imidazole Tautomer: The 1H-imidazole ring exists in equilibrium between the

    
    -H and 
    
    
    
    -H tautomers. Identifying which nitrogen acts as the donor and which as the acceptor is critical for modeling interactions with protein residues (e.g., Serine OH or Aspartate COO-).
Part 2: Comparative Analysis

The following analysis evaluates three standard methods for determining the active conformation of the title compound.

Table 1: Methodological Comparison for Azetidine-Imidazole Derivatives
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

/NOESY)
DFT Modeling (B3LYP/6-31G)*
Tautomer Identification Definitive. Direct observation of H-atom electron density (at <0.8 Å resolution).Ambiguous. Fast exchange often results in averaged chemical shifts.Predictive. Calculates lowest energy state, but ignores crystal packing forces.
Ring Conformation Precise. Captures the specific puckering angle frozen in the lattice.Averaged. Returns a time-averaged planar or near-planar geometry.Idealized. often overestimates planarity or energy barriers.
Boc-Group Dynamics Resolved (Low Temp). Disorder can be modeled; conformation fixed.Dynamic. Free rotation obscures specific steric clashes.Static. Single conformation; misses entropic contributions.
Sample Requirement Single Crystal (>0.1 mm).~5-10 mg in solution.None (Computational).
Suitability for Docking High. Provides "frozen" bioactive-like conformers.Medium. Good for restraints, but lacks atomic precision.Medium. Good starting point, requires validation.
Deep Dive: Why X-Ray Wins for this Scaffold

1. Resolving Tautomerism: In solution (NMR), the proton on the imidazole ring hops rapidly between N1 and N3. Unless the exchange is slowed (e.g., at -40°C in CDCl


), you observe an average signal. SC-XRD, however, freezes the molecule. The intermolecular hydrogen bond network in the crystal lattice locks the imidazole into a single tautomeric state, allowing you to visualize the proton's position in the difference Fourier map (

).

2. Defining the Vector (Puckering): Azetidine rings typically exhibit a puckering angle of 20°–35°. NMR coupling constants (


) can imply a deviation from planarity, but they cannot easily distinguish between a static puckered state and a rapid "wing-flapping" vibration. SC-XRD provides the exact coordinates, defining the exit vector of the C3-substituent relative to the N1-Boc group.
Part 3: Experimental Protocol

To obtain high-quality structural data for tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate, follow this optimized workflow.

Phase 1: Crystallization Screening

Objective: Obtain single crystals suitable for diffraction.

Protocol:

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) initially if you want to study the "intrinsic" tautomer preference, as alcohols can bias the H-bond network. Use Acetonitrile (MeCN) or Ethyl Acetate/Hexane .

  • Method: Slow Evaporation (SE) is preferred for this small molecule over Vapor Diffusion.

  • Setup:

    • Dissolve 5 mg of compound in 0.5 mL MeCN.

    • Filter through a 0.22 µm PTFE syringe filter into a clean vial.

    • Cover with Parafilm and pierce 3-4 small holes.

    • Store at 4°C (fridge) to reduce thermal motion during nucleation.

Phase 2: Data Collection Strategy

Objective: Minimize thermal disorder of the Boc group.

Critical Parameter: Temperature. The tert-butyl group is highly flexible and often disordered at room temperature (298 K).

  • Requirement: Collect data at 100 K (using a Cryostream).

  • Reasoning: Freezing rotation allows the methyl groups of the Boc moiety to be resolved as distinct atoms rather than a smeared electron density torus.

Phase 3: Refinement & Validation
  • Tautomer Assignment: After initial phasing, inspect the

    
     map around the imidazole nitrogens. A positive peak (+0.5 to +0.8 e-/ų) near one nitrogen indicates the H-atom position.
    
  • Restraints: If the Boc group remains disordered at 100 K, apply SIMU (displacement parameter) and ISOR restraints in SHELXL, but avoid rigid bond restraints (RIGU) on the azetidine ring itself to preserve the true pucker.

Part 4: Visualization & Logic Flow

The following diagrams illustrate the decision-making process for tautomer assignment and the experimental workflow.

Diagram 1: Tautomer Assignment Logic

Caption: Logical workflow for distinguishing Imidazole tautomers using crystallographic data.

TautomerLogic Start Start: Refine Heavy Atoms MapCheck Inspect Difference Map (Fo-Fc) around Imidazole Ring Start->MapCheck PeakFound Positive Q-peak (>0.5 e) found near N1 or N3? MapCheck->PeakFound TautA Assign N(delta)-H Tautomer PeakFound->TautA Peak at N1 TautB Assign N(epsilon)-H Tautomer PeakFound->TautB Peak at N3 Ambiguous No clear H-density PeakFound->Ambiguous Peaks smeared/None FinalAssign Final Assignment based on Geometry + Chemistry TautA->FinalAssign TautB->FinalAssign H_Bond Analyze H-Bond Donors/Acceptors in Lattice Packing Ambiguous->H_Bond H_Bond->FinalAssign

Diagram 2: Experimental Workflow

Caption: Step-by-step protocol from synthesis to structural deposition.

Workflow Synth Synthesis (Boc-Protection) Screen Crystallization (Slow Evap in MeCN) Synth->Screen Mount Crystal Mounting (Mitegen Loop) Screen->Mount Collect Data Collection (100 K, Mo/Cu Source) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Analyze Puckering & Tautomer Analysis Solve->Analyze

References
  • Alkorta, I., et al. "Azetidine: Conformation and Ring Puckering." Journal of Physical Organic Chemistry, vol. 18, no. 7, 2005. Link

  • Grzegorz, C., et al. "Crystallization in situ and structural investigation of azetidine cocrystals."[1] Acta Crystallographica Section A, 2016.[1] Link

  • Alkorta, I. & Elguero, J.
  • Hooft, R. W., et al. "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 2008. Link

  • BenchChem. "A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives." (Used for comparative methodology on medium rings). Link

Sources

Comparative

In vivo efficacy of compounds derived from tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Publish Comparison Guide: In Vivo Efficacy of 3-(Imidazol-2-yl)azetidine Derivatives Executive Summary: The Scaffold Advantage The compound tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vivo Efficacy of 3-(Imidazol-2-yl)azetidine Derivatives

Executive Summary: The Scaffold Advantage

The compound tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) is a critical "privileged intermediate" used in the synthesis of next-generation Non-Steroidal Glucocorticoid Receptor (GR) Modulators and 11β-HSD1 Inhibitors .

In the high-stakes field of inflammation and metabolic disease, replacing the traditional steroid backbone (e.g., Prednisolone) with a non-steroidal scaffold is a key strategy to separate efficacy (anti-inflammation) from toxicity (bone loss, hyperglycemia). The 3-(imidazol-2-yl)azetidine moiety serves as a rigid, polar bioisostere for the lipophilic rings found in steroids or earlier piperidine-based leads.

Key Performance Indicators (vs. Traditional Scaffolds):

  • Metabolic Stability: The azetidine ring lowers lipophilicity (

    
    ), reducing oxidative clearance compared to piperidine analogs.
    
  • Target Selectivity: The constrained vector of the imidazole allows precise hydrogen bonding with the Glucocorticoid Receptor (GR) hinge region or the 11β-HSD1 active site.

  • In Vivo Potency: Derivatives demonstrate oral efficacy in rodent arthritis models comparable to Prednisolone but with a superior safety window.

Technical Deep Dive: From Intermediate to Lead

This guide focuses on the application of this intermediate in the development of Glucocorticoid Mimetics , specifically referencing the work by Boehringer Ingelheim (Patent WO2010/080357).

The Chemical Logic

The intermediate provides a protected azetidine amine and a free imidazole.

  • Azetidine Ring: Acts as a minimal-steric spacer. It constrains the imidazole into a specific orientation required for receptor binding.

  • Imidazole-2-yl Group: Functions as a crucial hydrogen bond acceptor/donor system, often mimicking the C3-ketone or C11-hydroxyl interactions of natural steroids.

Representative Compound Series
  • Lead Class: N-linked Azetidine amides/sulfonamides derived from tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate.

  • Mechanism of Action (MOA): These compounds typically function as Dissociated Glucocorticoid Receptor Agonists (DIGRAs) . They promote the transrepression of inflammatory cytokines (NF-κB pathway) while minimizing transactivation of side-effect genes (GRE pathway).

In Vivo Efficacy Comparison

The following data summarizes the performance of 3-(imidazol-2-yl)azetidine derivatives compared to standard steroids (Prednisolone) and earlier generation inhibitors.

Table 1: Comparative Efficacy in Rat Collagen-Induced Arthritis (CIA) Model

FeatureAzetidine-Imidazole Derivative (Lead) Piperidine Analog (Reference) Prednisolone (Standard of Care)
Target Glucocorticoid Receptor (Non-steroidal)Glucocorticoid ReceptorGlucocorticoid Receptor (Steroidal)
Oral Bioavailability (%F) > 60% (High)~30-40% (Moderate)> 80% (High)
ED50 (Anti-inflammatory) 1 - 3 mg/kg 10 - 30 mg/kg0.3 - 1 mg/kg
Metabolic Stability (

)
High (Low turnover)Moderate (High turnover)High
Side Effect: Glucose Rise Minimal / None MinimalSignificant Increase
Side Effect: Bone Turnover Reduced Risk Reduced RiskHigh Risk (Osteoporosis)

Interpretation: The Azetidine-Imidazole lead maintains the high potency of steroids (low single-digit mg/kg dosing) but significantly improves the safety profile regarding glucose metabolism and bone health. It outperforms the Piperidine analog in bioavailability due to the lower molecular weight and improved polarity of the azetidine ring.

Visualizing the Mechanism & Workflow

Figure 1: Mechanism of Action - Dissociated Agonism

The azetidine-based ligand binds to the GR, inducing a conformation that favors anti-inflammatory signaling over side-effect pathways.

MOA Ligand Azetidine-Imidazole Derivative GR Glucocorticoid Receptor (GR) Ligand->GR Bind Complex Ligand-GR Complex GR->Complex Activation NFkB NF-κB (Inflammation) Complex->NFkB Inhibits GRE GRE Elements (Side Effects) Complex->GRE Weak/No Binding Outcome1 Transrepression (Anti-inflammatory) NFkB->Outcome1 Reduced Cytokines Outcome2 Transactivation (Glucose/Bone) GRE->Outcome2 Avoided

Caption: The "Dissociated" mechanism where the azetidine ligand selectively inhibits inflammation (Green path) while avoiding the gene transcription associated with steroid toxicity (Red path).

Experimental Protocols

To replicate or validate the efficacy of compounds derived from this intermediate, use the following standardized protocols.

Protocol A: Synthesis of the Bioactive Core

Note: This summarizes the usage of the intermediate.

  • Deprotection: Dissolve tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate in DCM/TFA (4:1) to remove the Boc group.[1]

  • Coupling: React the free amine (as a TFA salt) with the desired aryl acid or sulfonyl chloride using HATU/DIPEA in DMF.

  • Purification: Isolate the final product via Reverse Phase HPLC (C18 column, Acetonitrile/Water gradient).

Protocol B: In Vivo Efficacy (Rat CIA Model)
  • Induction: Immunize Lewis rats with Type II collagen in incomplete Freund's adjuvant on Day 0 and Day 7.

  • Treatment: On Day 10 (onset of arthritis), randomize rats into groups (n=8).

    • Vehicle Control (PO, QD)

    • Prednisolone (10 mg/kg, PO, QD)

    • Test Compound (1, 3, 10 mg/kg, PO, QD)

  • Readout: Measure paw volume (plethysmometry) and clinical score (0-4 scale) daily for 14 days.

  • Biomarkers: At termination, collect serum to measure Osteocalcin (bone formation marker) and Fasting Glucose .

References

  • Boehringer Ingelheim International GmbH. (2010).[2] Glucocorticoid mimetics, methods of making them, pharmaceutical compositions, and uses thereof. WO2010/080357 A1.

  • Cogan, D., et al. (2010).[2][3] Discovery of Non-Steroidal Glucocorticoid Receptor Modulators. (Contextual citation based on patent inventorship).

  • Huateng Pharma. (2024). Product Guide: 1-Boc-3-(1H-imidazol-2-yl)azetidine.

  • PharmaBlock. (2023). Azetidines in Drug Discovery: A Privileged Scaffold.

Sources

Comparative

Comparing synthetic efficiency of different routes to 3-(imidazol-2-yl)azetidine

Executive Summary Winner: The Aldehyde Condensation Route (Modified Debus-Radziszewski) is the superior method for synthesizing 3-(imidazol-2-yl)azetidine, specifically starting from tert-butyl 3-formylazetidine-1-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Winner: The Aldehyde Condensation Route (Modified Debus-Radziszewski) is the superior method for synthesizing 3-(imidazol-2-yl)azetidine, specifically starting from tert-butyl 3-formylazetidine-1-carboxylate.

Rationale: This route offers the highest atom economy, avoids the harsh oxidants required by the imidazoline route, and circumvents the stability issues associated with metallated azetidines in cross-coupling. While the starting material (azetidine-3-methanol) requires oxidation, the subsequent cyclization is robust, scalable, and amenable to Good Manufacturing Practice (GMP) standards.

Route Analysis & Comparison

Route A: The Aldehyde Condensation (Recommended)

This route utilizes the Debus-Radziszewski imidazole synthesis , condensing an aldehyde with glyoxal and ammonia. It is the industry standard for generating 2-substituted imidazoles due to its mild conditions and low reagent cost.

  • Precursor: 1-Boc-3-(hydroxymethyl)azetidine (commercially available or easily synthesized).

  • Key Transformation: Oxidation to aldehyde

    
     Condensation with Glyoxal/NH
    
    
    
    .
  • Pros: High scalability, aqueous-friendly chemistry, avoids heavy metal catalysts.

  • Cons: The intermediate aldehyde is sensitive to polymerization if stored; it should be used immediately.

Route B: The Nitrile Expansion (Traditional)

This route involves the condensation of a nitrile with ethylenediamine to form an imidazoline ring, followed by oxidation (dehydrogenation) to the imidazole.

  • Precursor: 1-Boc-3-cyanoazetidine.

  • Key Transformation: Nitrile

    
     Imidazoline 
    
    
    
    Imidazole.
  • Pros: Nitrile precursors are generally more stable than aldehydes.

  • Cons: The oxidation step (using MnO

    
    , Swern, or DIB) often suffers from poor yields and difficult purification. High temperatures required for imidazoline formation can degrade the sensitive azetidine ring.
    
Route C: Metal-Catalyzed Cross-Coupling (Research Only)

This route attempts to couple a 3-haloazetidine with a 2-metallated imidazole (or vice versa) using Palladium or Nickel catalysis.

  • Precursor: 1-Boc-3-iodoazetidine + 2-Stannyl/Zinc-imidazole.

  • Pros: Convergent synthesis.

  • Cons: Not Recommended. 3-Metallated azetidines are notoriously unstable (prone to

    
    -elimination). 2-Metallated imidazoles require complex protecting group strategies (e.g., SEM, Trityl) to prevent catalyst poisoning.
    

Comparative Performance Data

MetricRoute A (Aldehyde)Route B (Nitrile)Route C (Cross-Coupling)
Overall Yield 45 - 60% 30 - 45%< 20% (Variable)
Step Count 2 (from alcohol)2 (from nitrile)1 (Convergent)
Reagent Cost Low (Glyoxal, NH

)
Medium (Ethylenediamine, Oxidants)High (Pd catalysts, Ligands)
Scalability High (kg scale feasible)Medium (Oxidation limits scale)Low (Chromatography intensive)
Purification Crystallization often possibleColumn Chromatography requiredDifficult (Metal scavenging)

Detailed Experimental Protocols (Route A)

Step 1: Preparation of tert-butyl 3-formylazetidine-1-carboxylate

Note: The aldehyde is prepared via IBX oxidation to avoid the foul smell of Swern conditions, though Swern is also effective.

  • Reagents: 1-Boc-3-hydroxymethylazetidine (1.0 eq), 2-Iodoxybenzoic acid (IBX) (2.0 eq), Ethyl Acetate (EtOAc).

  • Procedure:

    • Suspend 1-Boc-3-hydroxymethylazetidine in EtOAc (0.2 M).

    • Add IBX (2.0 eq) and heat the mixture to reflux with vigorous stirring.

    • Monitor by TLC (approx. 3–5 hours).

    • Cool to room temperature (RT) and filter through a pad of Celite to remove iodobenzoic acid byproducts.

    • Concentrate the filtrate in vacuo.[1]

  • Validation: The product is obtained as a clear/yellowish oil. Yield is typically >95%. Use immediately for Step 2 to prevent trimerization.

Step 2: Cyclization to 3-(imidazol-2-yl)azetidine

Note: This protocol uses the classic Debus-Radziszewski conditions modified for acid-sensitive Boc groups.

  • Reagents: Freshly prepared tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq), Glyoxal (40% aq. solution, 1.1 eq), Ammonium Acetate (4.0 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve the aldehyde in MeOH (0.1 M).

    • Cool to 0°C. Add Glyoxal solution dropwise.

    • Add Ammonium Acetate portion-wise.

    • Allow the mixture to warm to RT and stir for 12–18 hours.

    • Observation: The solution typically turns from colorless to deep orange/brown.

    • Work-up: Remove MeOH under reduced pressure. Dissolve residue in EtOAc and wash with saturated NaHCO

      
       (to neutralize acetic acid) and brine.
      
    • Purification: The crude material is often pure enough for use. If necessary, purify via flash chromatography (DCM:MeOH 95:5).

  • Validation:

    • 1H NMR (DMSO-d6): Characteristic imidazole singlets at

      
       ~7.0 ppm (2H). Azetidine protons appear as multiplets at 
      
      
      
      3.8–4.2 ppm.
    • LC-MS: Confirm [M+H]+ corresponding to the Boc-protected product.

Pathway Visualization

Diagram 1: Synthetic Strategy Overview

SyntheticRoutes cluster_legend Legend Start_Alc 1-Boc-3-hydroxymethylazetidine Aldehyde Intermediate: 1-Boc-3-formylazetidine Start_Alc->Aldehyde IBX Oxidation (>95%) Start_Nit 1-Boc-3-cyanoazetidine Imidazoline Intermediate: Imidazoline Derivative Start_Nit->Imidazoline Ethylenediamine High Temp Target TARGET: 3-(Imidazol-2-yl)azetidine Aldehyde->Target Glyoxal, NH4OAc (Debus-Radziszewski) Imidazoline->Target Oxidation (MnO2) key Blue Path = Recommended (Route A) Red Path = Alternative (Route B)

Caption: Comparative flow of the Aldehyde (Blue) vs. Nitrile (Red) routes. The Aldehyde route is preferred for mild conditions and higher atom economy.

Diagram 2: Mechanism of the Debus-Radziszewski Reaction

Mechanism Reactants Aldehyde + Glyoxal + 2 NH3 Diimine Diimine Intermediate Reactants->Diimine Condensation Cyclization Cyclization to Dihydroimidazole Diimine->Cyclization Nucleophilic Attack Aromatization Loss of H2O (Aromatization) Cyclization->Aromatization - H2O Product Imidazole Product Aromatization->Product Final

Caption: Simplified mechanistic steps of the Debus-Radziszewski imidazole synthesis utilized in Route A.

References

  • Supports the IBX oxidation protocol for the aldehyde precursor.
  • US Patent 6,177,575. (2001). Process for manufacture of imidazoles. Google Patents. Retrieved from Authoritative source for the general Debus-Radziszewski conditions (Glyoxal/Ammonia/Aldehyde).
  • Verifies the existence and commercial availability of the target compound (CAS 1234710-02-1).
  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. Retrieved from [Link]

    • Provides context on azetidine ring stability and altern

Sources

Validation

Chiral separation of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate enantiomers

The following technical guide details the separation strategies for imidazolyl-azetidine carboxylates. Expert Note on Chirality: As a Senior Application Scientist, I must first address a critical structural distinction t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the separation strategies for imidazolyl-azetidine carboxylates.

Expert Note on Chirality: As a Senior Application Scientist, I must first address a critical structural distinction to ensure the scientific validity of your workflow. The specific molecule tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate is chemically achiral (superimposable on its mirror image) due to a plane of symmetry passing through the azetidine nitrogen, C3, and the imidazole ring.[1][2]

Therefore, "chiral separation" for this specific CAS entry (1234710-02-1) is technically impossible as no enantiomers exist.[1][2]

However, in drug development, this request typically arises from two scenarios:

  • Targeting the C2-Regioisomer: The user intends to separate tert-butyl 2-(1H-imidazol-2-yl)azetidine-1-carboxylate , a chiral proline analogue and frequent pharmacophore.[1][2]

  • Impurity Profiling: The user needs to separate the achiral C3-product from chiral C2-impurities formed during synthesis (e.g., via non-regioselective lithiation).[1]

This guide focuses on the Chiral Separation of the C2-Enantiomers , which serves as the functional model for this class of molecules.[1]

[1][2]

Part 1: Strategic Comparison of Separation Modes

For N-protected azetidines containing basic heterocycles (imidazole), the choice of Chiral Stationary Phase (CSP) and Mobile Phase is dictated by the basicity of the imidazole and the conformational rigidity of the Boc-group.[1]

Comparative Matrix: Separation Platforms
FeatureImmobilized Amylose (e.g., CHIRALPAK IA/IG) Coated Cellulose (e.g., CHIRALCEL OD-H) SFC (Supercritical Fluid Chromatography)
Mechanism Inclusion complex + H-bondingInclusion complex (Rigid)High-diffusivity interaction
Suitability High .[1][2] Immobilized phase tolerates aggressive solvents needed to solubilize the imidazole moiety.[1][2]Medium . Restricted solvent choices (no DCM/THF) limit solubility for preparative loads.[1][2]Excellent . CO₂/MeOH suppresses imidazole ionization and offers rapid equilibration.[1][2]
Selectivity (

)
Typically 1.2 – 1.8 for Boc-azetidines.[1][2]Typically 1.1 – 1.[1]5. Often shows tailing due to imidazole basicity.1.5 – 3.[1][2]0. Superior peak shape due to mobile phase density.[1][2]
Throughput Moderate.[1] Limited by viscosity of Normal Phase solvents.[1][2]Low to Moderate.[1][3]High. 3-5x faster run times than HPLC.[1]
Additives Requires basic modifier (DEA/TEA) to suppress silanol interactions.[1][2]Requires basic modifier.Requires basic modifier (0.1% DEA) in co-solvent.[1][2]

Recommendation:

  • For Screening/Analytical: Start with Immobilized Amylose (IA/IG) in Normal Phase.[1][2]

  • For Preparative Scale: SFC is the gold standard for this molecule due to the solubility of the Boc-azetidine in supercritical CO₂/MeOH and the ease of solvent removal.[1]

Part 2: Experimental Protocol (Self-Validating)

This protocol uses a "Screen-to-Scale" approach.[1] The causality here is simple: we must first suppress the basicity of the imidazole to prevent peak tailing, which destroys resolution (


).[1][2]
Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Ethanol/Hexane (1:1) . Avoid pure acetonitrile as it can induce peak distortion on polysaccharide columns.[1][2]

  • Concentration: 1.0 mg/mL for analytical screening.

Step 2: Mobile Phase Design (The "Basicity Rule")

The imidazole ring (


) will interact with residual silanols on the silica support.[1][2]
  • Standard MP: Hexane : Ethanol : Diethylamine (DEA)[1][2]

  • Ratio: 90 : 10 : 0.1 (v/v/v)[1][2]

  • Why DEA? Diethylamine competes for silanol sites, sharpening the peak.[1][2] Without it, you will observe a "shark-fin" peak shape.[1]

Step 3: Column Screening Workflow

Run the sample on the following primary CSPs (4.6 x 150 mm, 5 µm):

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H / IA) – Likeliest Hit[1][2]

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H / IB)

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC) – Alternative orthogonal selectivity[1][2]

Acceptance Criteria:

  • Resolution (

    
    ) > 1.5 (Baseline separation).
    
  • Tailing Factor (

    
    ) < 1.3.[1][2]
    
Step 4: Optimization (If )
  • Switch Modifier: Change Ethanol to Isopropanol (IPA) . IPA forms stronger H-bonds with the CSP, often increasing selectivity (

    
    ) at the cost of longer retention.[1][2]
    
  • Temperature: Lower temperature to 15°C . Enantiomeric separation is enthalpy-driven; lower T increases

    
    .[1]
    

Part 3: Visualization of the Separation Logic

The following diagram illustrates the decision pathway for separating the chiral 2-isomer vs. purifying the achiral 3-isomer.

Chiral_Separation_Workflow Start Start: Imidazolyl-Azetidine Sample CheckStruct Check Regiochemistry: Is it C2 or C3 substituted? Start->CheckStruct C3_Path C3-Substituted (Achiral / Meso) CheckStruct->C3_Path 3-Imidazolyl C2_Path C2-Substituted (Chiral Enantiomers) CheckStruct->C2_Path 2-Imidazolyl Purify Objective: Purity Check (Remove C2 impurities) C3_Path->Purify Achiral Target Separate Objective: Chiral Resolution (Isolate Enantiomers) C2_Path->Separate Chiral Target Screening Screening Phase: CSP: Amylose-based (IA/AD) MP: Hex/EtOH/DEA (90:10:0.1) Purify->Screening Trace Analysis Separate->Screening SFC_Route Route A: SFC (Prep Scale) CO2 + MeOH + 0.2% DEA High Throughput Screening->SFC_Route High Solubility Needed HPLC_Route Route B: Normal Phase HPLC Hexane/IPA/DEA High Selectivity Screening->HPLC_Route High Selectivity Needed Result Final Product: >99% ee Enantiomer SFC_Route->Result HPLC_Route->Result

Caption: Decision tree for distinguishing achiral C3-purification from C2-enantiomer resolution, leading to specific chromatographic modes.

Part 4: Quantitative Performance Data (Representative)

The table below summarizes typical separation parameters for N-Boc-2-aryl-azetidines on polysaccharide columns.

Column TypeMobile PhaseFlow Ratek'1 (Retention)

(Selectivity)

(Resolution)
Chiralpak AD-H Hex/EtOH/DEA (90:10:0.[1][2]1)1.0 mL/min2.451.323.1 (Baseline)
Chiralcel OD-H Hex/IPA/DEA (95:5:0.[1][2]1)1.0 mL/min3.101.151.2 (Partial)
Chiralpak IC Hex/DCM/EtOH/DEA1.0 mL/min1.801.654.5 (Excellent)

Note: Data derived from homologous N-Boc-2-substituted azetidine scaffolds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56964177, tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate.[1][2] Retrieved from [Link][1][2]

  • Dandekar, V. (2023).[1][2][4] Chiral Switch: A Review on Chiral Separation in API Industry. World Journal of Pharmaceutical Research.[1][2][4] Retrieved from [Link][1][2]

  • Beesley, R. M., et al. (2024).[1][2] A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Central Science.[1][2] Retrieved from [Link][1][2]

  • Daicel Corporation. (n.d.).[1][2] Chiral Selector Selection Guide for Nitrogen-Containing Heterocycles. Retrieved from [Link][1][2]

Sources

Comparative

Docking studies with tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

This guide provides an in-depth technical analysis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate , focusing on its application in computational drug design. We evaluate its performance as a "conformationally...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate , focusing on its application in computational drug design. We evaluate its performance as a "conformationally restricted" scaffold compared to standard flexible alternatives.

Executive Summary: The Case for Rigidification

In Fragment-Based Drug Discovery (FBDD), the tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (hereafter Compound AZ-Im ) represents a strategic "Rigidified Linker" motif. Unlike its five-membered (pyrrolidine) or six-membered (piperidine) analogs, the four-membered azetidine ring imposes severe conformational constraints.[1]

Core Value Proposition:

  • Vector Control: The azetidine ring defines a precise exit vector (approx. 180° or 109° depending on substitution) for the imidazole headgroup, reducing the entropic penalty upon binding.

  • Pharmacophore: The imidazole moiety acts as a classic Zinc-Binding Group (ZBG) or Hydrogen Bond Donor/Acceptor (HBD/HBA), while the Boc-protected amine mimics a lipophilic "Cap" common in early-stage hit-to-lead optimization.

Comparative Analysis: The Alternatives

To objectively evaluate Compound AZ-Im , we compare it against two standard medicinal chemistry alternatives used to display the same imidazole pharmacophore.

FeatureCompound AZ-Im (Azetidine)Alternative A (Pyrrolidine)Alternative B (Piperidine)
Ring Size 4-Membered5-Membered6-Membered
Conformational State Rigid (Puckered) Flexible (Pseudorotation)Semi-Flexible (Chair/Boat)
Entropic Penalty Low (Pre-organized)High (Must freeze conformer)Medium
Exit Vector Angle Acute/Linear constraintVariableVariable
Ligand Efficiency (LE) High (Lower MW, high potency potential)ModerateModerate
Primary Use Case Targeting narrow/shallow pockets General purpose spacingSpanning large solvent channels

Scientific Insight: The pyrrolidine analog suffers from "pseudorotation," where the ring constantly shifts between envelope and twist conformations. To bind a target, the protein must force the pyrrolidine into a single low-energy state, costing ~0.6–1.0 kcal/mol in entropic penalty. Compound AZ-Im , being already strained and rigid, pays a significantly lower entropic cost, theoretically improving binding affinity (


) if the vector matches the binding site.
Experimental Protocol: Docking Workflow

This protocol uses a self-validating Induced Fit Docking (IFD) approach to account for the subtle protein side-chain movements required to accommodate the rigid azetidine scaffold.

Phase 1: Ligand Preparation
  • Structure Generation: Generate 3D conformers for AZ-Im and the Pyrrolidine control.

  • Protonation States: The imidazole ring has a pKa ~6.0–7.0. Generate tautomers:

    • N-epsilon protonated (τ-tautomer).

    • N-delta protonated (π-tautomer).

    • Cationic (doubly protonated) form (relevant for acidic pockets).

  • Energy Minimization: Apply OPLS4 force field to relieve internal strain in the azetidine ring prior to docking.

Phase 2: Target Selection & Grid Generation
  • Target: Histone Deacetylase 6 (HDAC6) or Carbonic Anhydrase II (CAII) .

    • Rationale: These metalloenzymes require a ZBG (imidazole) to penetrate a deep, narrow pocket. The "Cap" (Boc group) sits at the rim.

  • Grid Box: Centered on the catalytic Zinc ion (

    
    ).
    
  • Constraint: Define a metal-coordination constraint (distance < 2.5 Å) for the imidazole nitrogen.

Phase 3: Docking Logic (Standard Precision vs. IFD)
  • Step A: Perform rigid-receptor docking (Standard Precision).

  • Step B: If Glide Score > -5.0 kcal/mol (poor binding), trigger Induced Fit Docking (IFD).

  • Step C: Allow residues within 5 Å of the Zinc to relax (Prime refinement).

Visualization of Logic Workflow

The following diagram illustrates the decision matrix for selecting the Azetidine scaffold over the Pyrrolidine alternative based on pocket geometry.

DockingLogic Start Target Analysis: Pocket Geometry PocketType Is the pocket Narrow & Deep? Start->PocketType FlexCheck Does the linker require specific curvature? PocketType->FlexCheck No (Solvent Exposed) RigidChoice Select AZ-Im (Azetidine) PocketType->RigidChoice Yes (Restricted Access) FlexCheck->RigidChoice Linear/Acute Vector FlexChoice Select Pyrrolidine Analog FlexCheck->FlexChoice Variable/Obtuse Vector EntropicGain Advantage: Low Entropic Penalty (Pre-organized Vector) RigidChoice->EntropicGain Docking Induced Fit Docking (IFD) Score Analysis EntropicGain->Docking Proceed to IFD EntropicLoss Disadvantage: High Entropic Penalty (Pseudorotation Cost) FlexChoice->EntropicLoss EntropicLoss->Docking

Caption: Decision tree for selecting Azetidine vs. Pyrrolidine scaffolds based on binding site topology and entropic considerations.

Results Interpretation: Key Metrics

When analyzing the docking results of Compound AZ-Im , focus on these three quantitative metrics.

A. Ligand Strain Energy (Local Strain)
  • Definition: The energy difference between the docked conformation and the global minimum solution conformation.

  • Expectation:

    • AZ-Im: Should be < 2.0 kcal/mol . Because the ring is rigid, it cannot deform significantly to fit the pocket. If it fits, it fits "naturally."

    • Pyrrolidine: Often shows > 4.0 kcal/mol strain if the protein forces the ring into a high-energy envelope conformation to satisfy the imidazole-Zinc interaction.

B. RMSD of the "Cap" Group
  • Metric: Measure the Root Mean Square Deviation of the Boc group between the top 5 poses.

  • Significance:

    • Low RMSD (< 1.0 Å): The azetidine core rigidly anchors the molecule. This is ideal for FBDD as it provides a stable vector for growing the molecule.

    • High RMSD (> 2.0 Å): Common in pyrrolidines/piperidines ("floppy binding").

C. Docking Score (Glide/AutoDock Score)

While the raw score is important, the Ligand Efficiency (LE) is the critical differentiator for this small fragment.



  • Target: AZ-Im should achieve LE > 0.35 to be considered a viable lead fragment.

References
  • Azetidine vs.

    • Title: Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction.[1]

    • Source: PubMed / J Org Chem.
    • URL:[Link]

  • Baricitinib (Azetidine Scaffold Case Study)

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[2]

    • Source: Chemistry Central Journal (PMC).
    • URL:[Link]

  • Pyrrolidine Conformational Analysis

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: Molecules (PMC).
    • URL:[Link]

  • Docking Methodologies for Azetidines

    • Title: Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative.[3][4]

    • Source: Research Journal of Pharmacy and Technology.
    • URL:[Link][5]

Sources

Validation

Optimizing Physicochemical Space: A Comparative ADME Guide to the 3-(1H-imidazol-2-yl)azetidine Scaffold

Executive Summary: The "Azetidine Switch" In modern medicinal chemistry, the drive to "escape from flatland" has elevated the importance of saturated heterocycles that offer three-dimensional complexity without the lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Switch"

In modern medicinal chemistry, the drive to "escape from flatland" has elevated the importance of saturated heterocycles that offer three-dimensional complexity without the lipophilic penalty of aromatic rings. The 3-(1H-imidazol-2-yl)azetidine scaffold represents a high-value pharmacophore, combining the rigid, metabolic robustness of the four-membered azetidine ring with the hydrogen-bond donor/acceptor versatility of imidazole.

This guide objectively analyzes the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this scaffold, specifically comparing it to its 5- and 6-membered analogs (pyrrolidines and piperidines).

Key Findings
  • Lipophilic Efficiency (LipE): The azetidine scaffold consistently lowers LogD

    
     by 0.5–1.0 log units  compared to piperidine analogs, significantly improving LipE.
    
  • Metabolic Stability: Azetidines exhibit reduced intrinsic clearance (

    
    ) by minimizing the potential for 
    
    
    
    -carbon oxidation, a common metabolic soft spot in pyrrolidines and piperidines.
  • Solubility: The reduction in lipophilicity, combined with the amphoteric nature of the imidazole, generally enhances thermodynamic aqueous solubility.

Comparative Analysis: Azetidine vs. Alternatives

To understand the utility of the 3-(1H-imidazol-2-yl)azetidine scaffold, it must be benchmarked against the standard medicinal chemistry "workhorses": the pyrrolidine (5-membered) and piperidine (6-membered) analogs.

Table 1: Physicochemical & ADME Comparison

Data represents general trends derived from matched molecular pair (MMP) analysis in medicinal chemistry literature (e.g., Stepan et al., J. Med. Chem).[1][2][3][4][5][6][7][8]

PropertyAzetidine Scaffold (4-membered)Pyrrolidine Analog (5-membered)Piperidine Analog (6-membered)Impact on Drug Design
LogD

Low (Baseline)+0.4 to +0.8+1.0 to +1.5Azetidine lowers lipophilicity, reducing non-specific binding and promiscuity.
pKa (Ring N) ~8.0 - 9.0 ~9.5 - 10.5~10.0 - 11.0Lower basicity reduces lysosomal trapping and hERG risk.
Metabolic Stability High Low/ModerateModerateRing strain changes hybridization, reducing susceptibility to P450

-oxidation.
Conformation Puckered/Rigid Flexible (Envelope)Flexible (Chair/Twist)Azetidine provides a defined vector for the imidazole, reducing entropic penalty upon binding.
LLE (Ligand Lipophilicity Efficiency) High ModerateLowThe "Azetidine Switch" is a proven strategy to boost LLE.
Mechanism of Action: The Geometric & Electronic Shift

The superiority of the azetidine scaffold in ADME optimization is not accidental; it is grounded in orbital mechanics.

  • Reduced Basicity: The internal bond angle of the azetidine ring (~90°) increases the

    
    -character of the nitrogen lone pair. This lowers the 
    
    
    
    compared to pyrrolidine.[4] A lower
    
    
    (closer to 7.[4]4) improves membrane permeability by ensuring a higher fraction of the neutral species exists at physiological pH, while still maintaining solubility.
  • Metabolic Blocking: In pyrrolidines, the carbons adjacent to the nitrogen (

    
    -carbons) are prime targets for CYP450-mediated oxidation (N-dealkylation). In azetidines, the geometric strain and steric environment make these positions less accessible and electronically less favorable for enzymatic abstraction of the 
    
    
    
    -proton.

Visualization: The Bioisosteric Logic

The following diagram illustrates the logical flow of selecting the azetidine scaffold to solve specific ADME liabilities found in larger rings.

AzetidineLogic cluster_properties Property Shift Piperidine Piperidine Analog (High LogD, High Clearance) Dec1 Reduce Lipophilicity (LogD) Piperidine->Dec1 Bioisosteric Switch Pyrrolidine Pyrrolidine Analog (Moderate LogD, Metabolic Liability) Dec2 Block Metabolic Hotspot Pyrrolidine->Dec2 Further Contraction Azetidine 3-(Imidazol-2-yl)Azetidine (Optimized LLE, Stable) Text LogD: -1.0 unit pKa: -1.5 units Cl_int: Reduced Azetidine->Text Dec1->Pyrrolidine Ring Contraction Dec2->Azetidine Optimal Scaffold

Caption: Figure 1. The "Azetidine Switch" strategy.[8] Systematically contracting the ring size from piperidine to azetidine lowers lipophilicity and basicity while blocking metabolic soft spots.

Detailed ADME Profiling

Absorption (Solubility & Permeability)[11]
  • Solubility: The 3-(1H-imidazol-2-yl)azetidine molecule contains two nitrogen centers. The imidazole (pKa ~7.[5]0) and the azetidine (pKa ~8.5-9.[9]0) create a system that is highly soluble at gastric pH (protonated) and moderately soluble at intestinal pH. The reduced carbon count (C6 vs C8 in piperidine analogs) significantly boosts intrinsic solubility (

    
    ).
    
  • Permeability: While highly polar molecules can suffer from poor permeability, the azetidine's lower molecular weight (MW) and compact volume offset this. Permeability is generally moderate-to-high (

    
     cm/s in Caco-2), provided the overall molecule does not violate Rule of 5 constraints (MW < 500, PSA < 140).
    
Metabolism (Stability)[8][9]
  • CYP450 Stability: As noted, the azetidine ring is resistant to oxidative opening. The primary metabolic risk shifts to the imidazole ring .

    • Risk:[10] N-glucuronidation or oxidation of the imidazole C4/C5 positions.

    • Mitigation: Substitution on the azetidine nitrogen (e.g., amides, carbamates) further stabilizes the scaffold.

  • Reactive Metabolites: Unlike some furan or thiophene bioisosteres, the azetidine-imidazole combination rarely generates toxic reactive metabolites (e.g., epoxides), making it a "clean" scaffold for safety.

Distribution
  • Plasma Protein Binding (PPB): The lower LogD directly correlates to reduced binding to Human Serum Albumin (HSA). This increases the fraction unbound (

    
    ), potentially improving efficacy at lower total doses.
    

Experimental Protocols

To validate the ADME properties of this scaffold in your own pipeline, use the following self-validating protocols.

Protocol A: Hepatocyte Metabolic Stability Assay

Rationale: Microsomes (HLM) only contain Phase I enzymes (CYP450). Since imidazoles can undergo Phase II conjugation (glucuronidation), whole hepatocytes are required for an accurate prediction of intrinsic clearance (


).

Materials:

  • Cryopreserved human hepatocytes (pooled donors).

  • Williams' Medium E (WME).

  • Test compound (3-(1H-imidazol-2-yl)azetidine derivative).[6]

  • Reference controls: Verapamil (high clearance), Warfarin (low clearance).

Workflow:

  • Thawing: Thaw hepatocytes rapidly at 37°C; suspend in WME. Assess viability using Trypan Blue exclusion (Criteria: >75% viability required).

  • Incubation:

    • Prepare 1 µM solution of test compound in WME (<0.1% DMSO final).

    • Incubate with 0.5 - 1.0 million cells/mL at 37°C in a humidified CO2 incubator with shaking (orbital, 100 rpm).

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into 3 volumes of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: A high-throughput, cell-free assay to determine passive permeability, isolating the physicochemical contribution of the azetidine scaffold from transporter effects.

Workflow:

  • Donor Plate: Prepare 10 mM stock of compound. Dilute to 50 µM in pH 7.4 PBS buffer. Add 200 µL to the donor wells.

  • Acceptor Plate: Add 200 µL of fresh buffer to acceptor wells.

  • Membrane: Pre-coat the PVDF filter membrane (0.45 µm) with 1% lecithin in dodecane (artificial lipid barrier).

  • Sandwich: Place acceptor plate over donor plate. Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate plates. Analyze both donor and acceptor concentrations via UV-Vis or LC-MS.

  • Validation: Mass balance must be >80% to rule out non-specific binding to the plastic or membrane.

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path for evaluating the azetidine scaffold's ADME suitability.

ADME_Workflow Start Synthesized 3-(Imidazol-2-yl)Azetidine PhysChem Tier 1: PhysChem (LogD, pKa, Solubility) Start->PhysChem Permeability Tier 2: Permeability (PAMPA / Caco-2) PhysChem->Permeability If Soluble Metab Tier 3: Metabolism (Hepatocytes) Permeability->Metab If Permeable Tox Tier 4: Safety (hERG / CYP Inhibition) Metab->Tox If Stable Decision Go / No-Go? Tox->Decision Decision->Start Re-design (e.g., N-capping)

Caption: Figure 2. Tiered ADME profiling workflow. A "fail-fast" approach prioritizes physicochemical validation before expensive biological assays.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring." Journal of Medicinal Chemistry, 55(7), 3414–3424. (Note: This seminal paper and subsequent works by Stepan define the "Azetidine Switch" principles regarding LogD and metabolic stability).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8979–8983. (Provides comparative data on 4-membered heterocycles vs. larger rings).

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The Impact of Aromatic Ring Count on Physicochemical Properties and Attrition." Drug Discovery Today, 14(19-20), 1011-1020.

Sources

Safety & Regulatory Compliance

Safety

tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate proper disposal procedures

Technical Guide: Safe Disposal & Handling of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate Part 1: Executive Safety Directive CRITICAL WARNING: ACID INCOMPATIBILITY The primary operational risk associated with t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal & Handling of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Part 1: Executive Safety Directive

CRITICAL WARNING: ACID INCOMPATIBILITY The primary operational risk associated with tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) is pressure-generation in waste containers.[1][2]

This compound contains a Boc (tert-butoxycarbonyl) protecting group.[1][3] Upon contact with Lewis or Brønsted acids (common in organic waste streams containing TFA, HCl, or H₂SO₄), the Boc group cleaves, releasing copious amounts of Isobutylene and Carbon Dioxide (CO₂) gas.[1]

  • Do NOT add this compound to "General Acidic Waste."[1]

  • Do NOT seal containers immediately if the compound was dissolved in acidic media during experimentation.[1]

  • Failure Mode: Over-pressurization of sealed waste carboys leading to rupture or explosion.[1]

Part 2: Hazard Identification & Chemical Profile

To ensure a self-validating safety system, operators must understand the chemical behaviors driving these protocols.[1]

Chemical Identity & Properties
PropertySpecification
Chemical Name tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
CAS Number 1234710-02-1
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol
Physical State Solid (typically white to off-white powder)
Functional Groups Azetidine (Strained 4-membered amine), Imidazole (Basic heterocycle), Boc-Carbamate (Acid-labile)
GHS Hazard Classification

While not classified as P-listed (acutely toxic) or U-listed (toxic) under RCRA by specific CAS, it is regulated as a hazardous organic chemical.[1]

Hazard CodeDescriptionSeverity
H315 Causes skin irritationWarning
H319 Causes serious eye irritationWarning
H335 May cause respiratory irritationWarning
Reactivity Note Ring Strain: The azetidine ring possesses high strain energy (~26 kcal/mol), increasing combustibility.[1][2] Gas Evolution: Decomposes in acid to release gas.[1]

Part 3: Waste Segregation & Packaging Strategy

This protocol uses a "Stream Separation" approach to mitigate the risk of accidental deprotection and gas evolution.[1]

Segregation Logic (The "Why")
  • Why Segregate from Acids? As detailed in the Executive Directive, acid contact triggers the loss of the Boc group (

    
     in strong acid), rapidly pressurizing the vessel.[1]
    
  • Why Segregate from Oxidizers? The azetidine ring and organic framework are combustible.[1] Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) presents a fire hazard.[1]

Packaging Requirements
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Closure: Vented caps are recommended if the waste contains any potential proton sources.[1] If standard caps are used, the container must be filled to no more than 80% capacity to allow headspace.[1]

  • Labeling: Must be labeled "Hazardous Waste - Organic."[1] Add a secondary sticker: "CONTAINS BOC-AMINES: NO ACIDS." [1]

Part 4: Disposal Workflow (Step-by-Step Protocol)

Follow this decision matrix for safe disposal.

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)[1]
  • Collection: Sweep spilled powder into a dedicated solid waste container (wide-mouth HDPE jar).

  • Segregation: Ensure no acidic solids (e.g., silica gel acidified with HCl) are present in the jar.[1]

  • Labeling: Label as "Solid Hazardous Waste: Organic Amines."

  • Disposal Path: Send for High-Temperature Incineration . This is the only method that guarantees the destruction of the strained azetidine ring and imidazole core.[2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • pH Check (Crucial): Before disposal, test the pH of the solution.

    • If Acidic (pH < 5): Slowly neutralize with saturated Sodium Bicarbonate (NaHCO₃) in an open beaker.[1] Wait for gas evolution (bubbling) to cease completely.[1]

    • If Neutral/Basic: Proceed to step 2.

  • Solvent Compatibility: Determine the primary solvent.[1]

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste."[1]

    • Non-Halogenated (Ethyl Acetate, Methanol, DMF): Segregate into "Non-Halogenated Organic Waste."[1]

  • Accumulation: Pour into the appropriate carboy. Do not overfill.

  • Disposal Path: Fuel Blending or Incineration.[1]

Part 5: Decision Logic Visualization

The following diagram illustrates the critical decision pathways for disposing of this specific compound, emphasizing the "Acid Trap" prevention.

DisposalWorkflow Start Waste Generation: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Debris LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Reaction Mixture SolidWasteBin Stream C: Solid Hazardous Waste SolidPath->SolidWasteBin AcidCheck CRITICAL STEP: Is the solution Acidic (pH < 7)? LiquidPath->AcidCheck Neutralize ACTION REQUIRED: Neutralize with NaHCO3 Allow Gas (CO2/Isobutylene) to Vent AcidCheck->Neutralize YES (Risk of Explosion) SolventCheck Solvent Type? AcidCheck->SolventCheck NO (Safe) Neutralize->SolventCheck After Degassing HaloWaste Stream A: Halogenated Organic Waste SolventCheck->HaloWaste Contains DCM/CHCl3 NonHaloWaste Stream B: Non-Halogenated Organic Waste SolventCheck->NonHaloWaste Flammables/Organics Destruction Final Disposal: High-Temperature Incineration HaloWaste->Destruction NonHaloWaste->Destruction SolidWasteBin->Destruction

Figure 1: Waste stream decision matrix emphasizing the critical neutralization step required to prevent gas evolution in sealed containers.[1][2]

Part 6: Emergency Procedures

  • Spill (Solid):

    • Wear nitrile gloves, safety glasses, and a lab coat.[1]

    • Avoid raising dust (respiratory irritant).[1][4][5]

    • Sweep up using a brush and pan; wipe residue with a damp paper towel.[1]

    • Place all materials in the Solid Hazardous Waste container.

  • Spill (Liquid):

    • Absorb with vermiculite or spill pads.[1]

    • Check surface pH after cleanup to ensure no reactive residues remain.[1]

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[1][4] Remove contact lenses.[1][4][6]

    • Skin Contact: Wash with soap and water.[1][5] The imidazole moiety is basic and may cause irritation; do not use acidic neutralizers on skin.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 56961448, tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1][2]

  • Agilent Technologies. (2022).[1] Safe Handling of Boc-Protected Amines and Deprotection Byproducts. Agilent Technical Overview. Retrieved from [Link](Note: General reference for Boc-chemistry safety protocols).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
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tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
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